SR94
Descripción
Propiedades
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-32-21-14-8-6-12-19(21)26-22(31)16-33-25-27-24-23(28-29-25)18-11-5-7-13-20(18)30(24)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQJWOPKOGJTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SR9009
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9009, also known as Stenabolic, is a synthetic small molecule widely recognized as a potent agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the core molecular clock, linking circadian rhythms to the transcriptional regulation of metabolic and inflammatory pathways. By activating REV-ERB, SR9009 enhances their inherent transcriptional repressor function, profoundly impacting the expression of genes involved in lipid and glucose metabolism, inflammation, and circadian behavior. However, emerging evidence reveals that SR9009 can also elicit biological effects through REV-ERB-independent pathways, including the activation of the NRF2 antioxidant response. This guide provides a comprehensive technical overview of the established and proposed mechanisms of action of SR9009, presents key quantitative data, details common experimental protocols, and discusses the critical aspect of its target specificity.
Core Mechanism of Action: Agonism of REV-ERB Nuclear Receptors
The primary and most well-characterized mechanism of action for SR9009 is its function as a synthetic agonist for REV-ERBα and REV-ERBβ.[1]
Binding and Activation of REV-ERB
SR9009 binds directly to the ligand-binding domain of REV-ERBα and REV-ERBβ. This interaction stabilizes the receptor in a conformation that enhances its ability to recruit co-repressor complexes.[2] Unlike most nuclear receptors, REV-ERBs lack a canonical activation function 2 (AF2) domain, meaning they function exclusively as transcriptional repressors.[3][4] The binding of an agonist like SR9009 potentiates this repressive activity.
Recruitment of Co-repressor Complex
Upon agonist binding, REV-ERB actively recruits a multi-protein co-repressor complex, principally composed of Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3).[3][4][5][6] This REV-ERB/NCoR/HDAC3 complex is the functional unit that mediates gene silencing.[4]
Transcriptional Repression of Target Genes
The REV-ERB-led co-repressor complex binds to specific DNA sequences known as REV-ERB Response Elements (ROREs) in the promoter regions of its target genes.[4] The HDAC3 component then catalyzes the deacetylation of histone proteins in the surrounding chromatin, leading to a more compact chromatin structure that is inaccessible to the transcriptional machinery, thereby repressing gene expression.[4][6]
A primary target of REV-ERB-mediated repression is the Bmal1 gene, a master regulator and positive driver of the circadian clock.[3][7][8] By suppressing Bmal1 transcription, SR9009 directly modulates the core clock, leading to significant alterations in circadian behavior and the rhythmic expression of numerous clock-controlled genes.[1][2]
Quantitative Pharmacodynamics of SR9009
The potency and binding affinity of SR9009 for REV-ERB receptors have been quantified through various biochemical and cell-based assays. The terms EC50, IC50, and Kd are used to describe these properties.[9][10]
-
EC50 (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response.[10]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to inhibit a biological process or response by 50%.[9][10]
-
Kd (Dissociation Constant): Measures the binding affinity between a ligand and its target; a lower Kd indicates a tighter binding interaction.[10]
| Parameter | Target | Value (nM) | Assay Type | Reference(s) |
| EC50 | REV-ERBα/β | 710 | Not Specified | |
| IC50 | REV-ERBα | 670 | Gal4-REV-ERBα Luciferase Reporter (HEK293 cells) | [2] |
| IC50 | REV-ERBβ | 800 | Gal4-REV-ERBβ Luciferase Reporter (HEK293 cells) | [2] |
| IC50 | REV-ERBα | 710 | Bmal1 Promoter Luciferase Reporter (HEK293 cells) | [1][2] |
| Kd | REV-ERBα | 800 | Circular Dichroism Analysis (Direct Binding) | [2] |
Signaling Pathways and Logical Frameworks
Alternative Mechanisms and Specificity Considerations
While SR9009 is a valuable tool to probe REV-ERB function, accumulating evidence indicates that not all of its biological effects can be attributed to these receptors. This is a critical consideration for drug development and data interpretation.
REV-ERB-Independent Effects
Studies using conditional double-knockout (DKO) mouse models, where both Rev-erbα and Rev-erbβ are deleted, have been instrumental. In hepatocytes and embryonic stem cells lacking both REV-ERBs, SR9009 was still found to decrease cell viability, alter cellular metabolism, and change gene transcription.[11][12][13] Similarly, the cardioprotective effects of SR9009 after pressure overload were maintained in cardiac-specific REV-ERB DKO mice, strongly suggesting a REV-ERB-independent mechanism in that context.[14]
NRF2 Pathway Activation
An alternative mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[3][15] NRF2 is a master regulator of the antioxidant response, controlling the expression of cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] Studies have shown that SR9009 can increase the expression and nuclear translocation of NRF2, leading to a reduction in reactive oxygen species (ROS) and protection against oxidative stress-induced damage, such as in cerebral ischemia.[3][15][16][17] This effect may be responsible for some of the anti-inflammatory and cytoprotective properties previously attributed solely to REV-ERB activation.[3][16]
Key Experimental Protocols
The elucidation of SR9009's mechanism of action relies on a suite of standardized molecular and in vivo techniques.
Luciferase Reporter Assay for Functional Potency
This cell-based assay is used to quantify the ability of SR9009 to enhance REV-ERB-mediated transcriptional repression.[2][18]
-
Principle: A reporter plasmid is constructed containing the firefly luciferase gene under the control of a promoter with REV-ERB binding sites (e.g., the Bmal1 promoter). A second reporter, often Renilla luciferase driven by a constitutive promoter, is co-transfected to normalize for transfection efficiency.[18][19]
-
Methodology:
-
Cell Culture & Transfection: HEK293 or other suitable cells are cultured in 96-well plates. Cells are co-transfected with a REV-ERBα or REV-ERBβ expression plasmid, the firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.[2][20]
-
Compound Treatment: After 24 hours, cells are treated with a range of SR9009 concentrations or a vehicle control (e.g., DMSO).
-
Cell Lysis: After a defined incubation period (e.g., 24 hours), the culture medium is removed, and cells are lysed using a specialized lysis buffer.[21][22]
-
Luminescence Measurement: The cell lysate is transferred to an opaque microplate. A luminometer equipped with injectors first adds the firefly luciferase substrate and measures the resulting luminescence. Subsequently, a quenching reagent and the Renilla substrate are added, and the second luminescence signal is measured.[18][21]
-
Data Analysis: The firefly luminescence is normalized to the Renilla luminescence for each well. The data are plotted as normalized luminescence versus log[SR9009 concentration], and a dose-response curve is fitted to calculate the IC50 value.[23][24]
-
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the mRNA levels of REV-ERB target genes following SR9009 treatment in vitro or in vivo.[2][3]
-
Principle: This technique amplifies and quantifies specific DNA sequences in real-time. By first reverse-transcribing mRNA into cDNA, it can accurately measure the expression levels of target genes.
-
Methodology:
-
Sample Collection: Tissues (e.g., liver, hypothalamus) are harvested from animals treated with SR9009 or vehicle and immediately flash-frozen or placed in an RNA stabilization solution.[2] For in vitro studies, cultured cells are lysed directly.
-
RNA Extraction: Total RNA is isolated from the samples using a column-based kit or a phenol-chloroform extraction method. RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: A defined amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is prepared by mixing the cDNA template, gene-specific primers (e.g., for Bmal1, Per2, Srebf1), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green).[13]
-
Data Analysis: The amplification data is used to determine the cycle threshold (Ct) for each gene. The expression of target genes is normalized to the expression of a stable housekeeping gene (e.g., Cyclophilin, 36B4) using the ΔΔCt method to calculate the fold change in expression relative to the vehicle-treated control group.[2][13]
-
In Vivo Metabolic Studies in Mice
These studies assess the physiological impact of SR9009 on metabolism, body composition, and circadian behavior.[2][7]
-
Principle: To model human metabolic diseases, diet-induced obese (DIO) mice or genetic models (e.g., ob/ob mice) are often used. The effects of chronic SR9009 administration on key metabolic parameters are monitored over time.[2]
-
Methodology:
-
Animal Model: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin (B600854) resistance.
-
Compound Formulation & Administration: SR9009 is dissolved in a vehicle suitable for injection (e.g., 5% DMSO, 10% Cremophor EL, 85% PBS). Mice are treated via intraperitoneal (i.p.) injection, typically once or twice daily at a dose of 50-100 mg/kg.[3][14]
-
Metabolic Phenotyping:
-
Body Weight and Composition: Body weight is monitored regularly. Fat mass and lean mass are measured using techniques like DEXA or NMR.
-
Blood Parameters: Blood is collected at the end of the study to measure plasma levels of triglycerides, total cholesterol, glucose, and insulin.
-
Energy Expenditure: Mice are placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and locomotor activity over a 24-hour cycle.[2]
-
-
Conclusion
The primary mechanism of action of SR9009 is the agonism of the nuclear receptors REV-ERBα and REV-ERBβ, leading to enhanced transcriptional repression of key genes in the circadian clock and metabolic networks. This activity accounts for its profound effects on circadian rhythm, energy expenditure, and inflammation. However, for the scientific and drug development community, it is imperative to acknowledge the compelling evidence for REV-ERB-independent effects, potentially mediated by the NRF2 pathway or other undiscovered targets. The use of appropriate genetic knockout models is essential to accurately attribute the physiological effects of SR9009 and to validate REV-ERB as a therapeutic target. Future research must focus on dissecting these parallel mechanisms to fully understand the compound's pharmacological profile and to develop more specific second-generation modulators for clinical applications.
References
- 1. SR9009 | Autophagy | TargetMol [targetmol.com]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Nuclear receptor Rev‐erbα alleviates intervertebral disc degeneration by recruiting NCoR–HDAC3 co‐repressor and inhibiting NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rev-erbα and Rev-erbβ coordinately protect the circadian clock and normal metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 8. Genetic disruption of the circadian gene Bmal1 in the intestinal epithelium reduces colonic inflammation | EMBO Reports [link.springer.com]
- 9. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Luciferase Product Selection Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. labbox.es [labbox.es]
- 22. takara.co.kr [takara.co.kr]
- 23. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
The Synthetic REV-ERB Agonist SR9009: A Technical Guide to its Role in Circadian Rhythm Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate machinery of the circadian clock governs a vast array of physiological and behavioral processes, aligning them with the 24-hour light-dark cycle. At the core of this internal timekeeping mechanism lies a network of transcriptional-translational feedback loops involving a set of core clock genes. The nuclear receptors REV-ERBα and REV-ERBβ are key transcriptional repressors within this network, playing a pivotal role in maintaining the robustness and timing of circadian rhythms. SR9009, a synthetic small molecule, has emerged as a potent and specific agonist of REV-ERBα and REV-ERBβ. By pharmacologically activating these receptors, SR9009 provides a powerful tool to dissect the functions of REV-ERB in circadian biology and offers therapeutic potential for treating disorders associated with circadian disruption, such as sleep disorders and metabolic diseases.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of SR9009, its effects on the core circadian clock, and the experimental methodologies used to elucidate its function.
Mechanism of Action: Targeting the Core Clock Machinery
SR9009 exerts its effects by directly binding to the ligand-binding domain of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ).[2] This binding event enhances the recruitment of co-repressor complexes, including nuclear receptor co-repressor 1 (NCoR1) and histone deacetylase 3 (HDAC3), to the REV-ERB response elements (RevREs) located in the promoter regions of its target genes.[4][5] The primary targets of REV-ERB repression within the core circadian clock are the key positive regulators, Bmal1 (Brain and Muscle ARNT-Like 1) and Clock (Circadian Locomotor Output Cycles Kaput).[2][4][5] By repressing the transcription of Bmal1 and Clock, SR9009 effectively modulates the amplitude and phase of the circadian oscillator.
The following diagram illustrates the core circadian feedback loop and the point of intervention by SR9009.
Quantitative Effects of SR9009 on Gene Expression and Physiology
Numerous studies have quantified the impact of SR9009 on the expression of core clock genes and downstream physiological parameters. The following tables summarize key findings from in vivo and in vitro experiments.
Table 1: In Vivo Effects of SR9009 on Core Clock Gene Expression in the Mouse Hypothalamus
| Gene | Treatment Condition | Fold Change vs. Vehicle | Time Point of Measurement | Reference |
| Per2 | Single dose of SR9011 (similar to SR9009) at CT0 in D:D | Enhanced amplitude | - | [2] |
| Cry2 | Single dose of SR9011 at CT0 in D:D | Suppressed | - | [2] |
| Bmal1 | Single dose of SR9011 at CT0 in D:D | Phase shift (left) | - | [2] |
| Npas2 | Single dose of SR9011 at CT0 in D:D | Eliminated circadian pattern | - | [2] |
| Clock | Single dose of SR9011 at CT0 in D:D | Enhanced amplitude, altered phase | - | [2] |
| Rev-erbα | Single dose of SR9011 at CT0 in D:D | Completely suppressed circadian pattern | - | [2] |
| Bmal1 | SR9009 (50 mg/kg, i.p.) for 3 days at ZT6 | Markedly decreased mRNA | 24h after sham-surgery | [4][5] |
| Clock | SR9009 (50 mg/kg, i.p.) for 3 days at ZT6 | Markedly decreased mRNA | 24h after sham-surgery | [4][5] |
| Rev-erbα | SR9009 in ischemic cortex | Restored expression | 24h after MCAO | [4][5] |
| Bmal1 | SR9009 in ischemic cortex | Restored expression | 24h after MCAO | [4][5] |
| Clock | SR9009 in ischemic cortex | Restored expression | 24h after MCAO | [4][5] |
| Per1 | SR9009 in ischemic cortex | Restored expression | 24h after MCAO | [4][5] |
| Bmal1 | Low-dose SR9009 (10 mg/kg) in constant light | Suppressed expression in WAT | - | [6] |
| Rev-erbα | Low-dose SR9009 (10 mg/kg) in constant light | Restored expression in WAT & BAT | - | [6] |
| Rev-erbβ | Low-dose SR9009 (10 mg/kg) in constant light | Restored expression in WAT & BAT | - | [6] |
D:D: constant dark; CT: circadian time; ZT: zeitgeber time; WAT: white adipose tissue; BAT: brown adipose tissue; MCAO: middle cerebral artery occlusion.
Table 2: In Vivo Effects of SR9009 on Circadian Behavior and Physiology in Mice
| Parameter | Treatment Condition | Effect | Reference |
| Locomotor Activity | Single dose of SR9009 at CT6 in D:D | Loss of locomotor activity during the subsequent subjective dark phase | [2] |
| Locomotor Activity | Single dose of SR9009 in L:D | 1-3 hour delay in the onset of nocturnal activity | [2] |
| Wakefulness | Acute administration of SR9009 (100mg/kg) at ZT6 | Increased wakefulness | [1][7] |
| Slow-Wave Sleep (SWS) | Acute administration of SR9009 (100mg/kg) at ZT6 | Decreased SWS | [1][7] |
| REM Sleep | Acute administration of SR9009 (100mg/kg) at ZT6 | Decreased REM sleep | [1][7] |
| Body Weight | Chronic administration of SR9011 | Decreased due to reduced fat mass | [2] |
| Energy Expenditure | Chronic administration of SR9011 | Increased | [8] |
L:D: light-dark cycle.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of SR9009 on circadian rhythm.
In Vivo Administration of SR9009 in Mice
This protocol describes the typical procedure for administering SR9009 to mice to study its effects on circadian behavior and gene expression.
Detailed Methodology:
-
SR9009 Formulation: SR9009 is typically dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection, such as a mixture of DMSO, Cremophor EL, and PBS.[9][10] The final concentration is adjusted to deliver the desired dose (e.g., 10-100 mg/kg) in a manageable injection volume.
-
Animal Acclimatization: Male C57BL/6J mice are commonly used and are housed under a standard 12:12 hour light-dark (L:D) cycle for at least one week to entrain their circadian rhythms.[2] For experiments in constant darkness (D:D), mice are transferred from the L:D cycle.
-
Administration: SR9009 or vehicle is administered via i.p. injection at a specific Zeitgeber Time (ZT) or Circadian Time (CT) to target specific phases of the circadian cycle.[1][2][4][5] For example, injections at ZT6 often coincide with the peak expression of Rev-erbα.[1][7]
-
Behavioral Monitoring: Locomotor activity is continuously monitored using running wheels to assess changes in circadian period, phase, and amplitude.[2]
-
Sleep Analysis: For sleep studies, mice are implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings to score wakefulness, slow-wave sleep (SWS), and REM sleep.[1][7]
-
Tissue Collection and Gene Expression Analysis: At designated time points after injection, tissues such as the hypothalamus, liver, and adipose tissue are collected.[2][4][5][6] Total RNA is extracted for quantitative real-time PCR (qPCR) to measure the mRNA levels of core clock genes and other target genes.[4][5][11] Protein lysates are prepared for Western blot analysis to determine the protein levels of circadian clock components.[4][5]
In Vitro Luciferase Reporter Assays
Luciferase reporter assays are a powerful in vitro tool to monitor the real-time dynamics of circadian gene expression in cultured cells.[12][13][14][15][16]
Detailed Methodology:
-
Reporter Construct: A reporter plasmid is constructed by cloning the promoter region of a core clock gene (e.g., Bmal1 or Per2) upstream of a luciferase reporter gene.[2][14] This allows the transcriptional activity of the clock gene promoter to be monitored by measuring light output.
-
Cell Culture and Transfection: A suitable cell line, such as human embryonic kidney (HEK293) cells or human osteosarcoma (U2OS) cells, is cultured.[2][13] The cells are then transfected with the luciferase reporter construct. For stable reporter lines, cells are selected for stable integration of the construct.[13]
-
Synchronization and Treatment: To synchronize the circadian clocks of the cell population, a stimulus such as a brief exposure to high serum concentration ("serum shock") is applied.[13] After synchronization, the cells are treated with SR9009 or a vehicle control.
-
Bioluminescence Recording: The cells are placed in a luminometer, and bioluminescence is measured continuously at regular intervals (e.g., every 10-30 minutes) for several days.[12][13]
-
Data Analysis: The resulting time-series data is analyzed using specialized software to determine the period, phase, and amplitude of the circadian oscillations.[12] This allows for a quantitative assessment of how SR9009 affects the cellular clock.
Signaling Pathways and Logical Relationships
The regulatory network of the circadian clock is complex, involving multiple interconnected feedback loops. SR9009's activation of REV-ERB introduces a specific perturbation to this system.
This diagram illustrates that SR9009 enhances the inhibitory action of the secondary negative feedback loop (mediated by REV-ERB) on the core positive loop (BMAL1/CLOCK). This, in turn, affects the primary negative feedback loop (PER/CRY) and the downstream circadian output pathways that regulate metabolism, the sleep-wake cycle, and other physiological processes.
Conclusion and Future Directions
SR9009 is a valuable chemical probe for studying the role of REV-ERBα and REV-ERBβ in the regulation of circadian rhythm and metabolism. Its ability to potently and specifically activate these nuclear receptors has provided significant insights into the functioning of the core molecular clock. The data clearly demonstrate that pharmacological activation of REV-ERB can modulate the expression of core clock genes, alter circadian behavior, and impact metabolic homeostasis.
However, it is important to note that some studies have suggested that SR9009 may have off-target, REV-ERB-independent effects, particularly at higher concentrations.[17][18][19] Therefore, future research should continue to investigate the precise molecular targets of SR9009 and utilize genetic models, such as REV-ERB knockout animals, to confirm the on-target effects of this compound. Further development of REV-ERB agonists with improved pharmacokinetic properties and specificity will be crucial for translating the therapeutic potential of targeting the circadian clock into clinical applications for sleep and metabolic disorders.
References
- 1. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 5. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. REV-ERB agonism improves liver pathology in a mouse model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SR9009 Regulates Acute Lung Injury in Mice Induced by Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of firefly luciferase activity assays to monitor circadian molecular rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioluminescent and Fluorescent Reporters in Circadian Rhythm Studies – The BioClock Studio [bioclock.ucsd.edu]
- 16. researchgate.net [researchgate.net]
- 17. Compound’s benefits aren’t tied to the body clock | Penn Today [penntoday.upenn.edu]
- 18. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
The Discovery and Development of Stenabolic (SR9009): A Technical Guide for Researchers
An In-depth Whitepaper on the Core Science of a Novel Synthetic Rev-Erb Agonist
Abstract
Stenabolic (SR9009) is a synthetic small molecule that has garnered significant attention within the scientific community for its potent activation of the nuclear receptors Rev-Erbα and Rev-Erbβ. Developed by Professor Thomas Burris at the Scripps Research Institute, SR9009 has demonstrated profound effects on circadian rhythm, metabolism, and exercise endurance in preclinical models.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to SR9009, intended for researchers, scientists, and drug development professionals. It includes a detailed summary of quantitative data, experimental protocols, and visualizations of the core signaling pathways.
Discovery and Background
Stenabolic (SR9009) was developed at the Scripps Research Institute by a team led by Professor Thomas Burris.[1][2] It is a synthetic compound identified for its high-affinity binding to the Rev-Erb nuclear receptors, which are critical components of the core circadian clock machinery. These receptors act as transcriptional repressors, playing a pivotal role in regulating the expression of genes involved in metabolism and inflammation. SR9009 is a Rev-Erb agonist, meaning it enhances the receptor's repressive activity.[1][3] While often mistakenly categorized as a Selective Androgen Receptor Modulator (SARM), SR9009 does not interact with androgen receptors; its biological effects are primarily mediated through the Rev-Erb pathway.[2][4]
Mechanism of Action
SR9009 exerts its effects by binding to the Rev-Erbα and Rev-Erbβ nuclear receptors. The half-maximal inhibitory concentration (IC50) for Rev-Erbα is 670 nM, and for Rev-Erbβ, it is 800 nM.[1] As a synthetic agonist, SR9009 enhances the natural repressive function of Rev-Erb. The core mechanism involves the recruitment of co-repressors, such as nuclear receptor co-repressor 1 (NCOR1) and histone deacetylase 3 (HDAC3), to the regulatory regions of Rev-Erb target genes.[5][6] This leads to the transcriptional repression of key genes involved in the circadian clock, glucose and lipid metabolism, and inflammatory processes.
One of the primary downstream effects of Rev-Erb activation by SR9009 is the repression of the core clock activators, Bmal1 and Clock.[1][7] By modulating the expression of these and other target genes, SR9009 influences a wide range of physiological processes. It is important to note that some studies have suggested that SR9009 may also have Rev-Erb-independent effects on cell proliferation and metabolism.[8][9]
Key Preclinical Findings
Numerous in vivo studies, primarily in mice, have demonstrated the significant physiological effects of SR9009 administration. These findings highlight its potential as a tool for studying metabolism and circadian biology.
Enhanced Endurance and Exercise Capacity
One of the most notable effects of SR9009 is the significant improvement in exercise endurance. In studies involving mice, administration of SR9009 led to an increase in running capacity by as much as 50%, measured by both time and distance.[10][11] This effect is attributed to an increase in the number of mitochondria in skeletal muscle, mimicking the effects of endurance exercise.[2]
Metabolic Modulation
SR9009 has been shown to have profound effects on metabolism, including:
-
Increased Fat Loss: By activating Rev-Erb, SR9009 enhances the oxidation of fatty acids and glucose in skeletal muscle.[2] Studies in diet-induced obese mice have shown that treatment with SR9009 leads to a reduction in fat mass.[12]
-
Improved Lipid Profile: SR9009 administration has been associated with decreased plasma levels of triglycerides and cholesterol.[5]
-
Enhanced Glucose Homeostasis: The compound improves glucose metabolism and insulin (B600854) sensitivity.[5]
Circadian Rhythm Regulation
As a Rev-Erb agonist, SR9009 directly impacts the body's internal clock. Administration of SR9009 can alter the circadian pattern of gene expression in the hypothalamus, the master regulator of circadian rhythms.[7] This can influence sleep-wake cycles and other circadian-driven behaviors.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies on SR9009.
| Parameter | Animal Model | Dosage | Effect | Reference |
| Endurance | Mice | Not specified | ~50% increase in running distance and duration | [10][11] |
| Fat Mass | Diet-induced obese mice | 100 mg/kg, i.p., b.i.d. | Significant decrease in fat mass | [13] |
| Plasma Triglycerides | Mice | Not specified | Decrease | [5] |
| Plasma Cholesterol | Mice | Not specified | Decrease | [5] |
| Plasma Glucose | Mice | Not specified | Improvement in glucose metabolism | [5] |
| Gene | Tissue/Cell Line | Treatment | Effect on Expression | Reference |
| Bmal1 | Hypothalamus (mice) | SR9009 injection | Repression | [7] |
| Clock | Hypothalamus (mice) | SR9009 injection | Repression | [7] |
| Atg5 | Small-cell lung cancer cells | SR9009 | Repression | [1] |
| Nrf2 | Ischemic cerebral cortex (mice) | SR9009 (50 mg/kg, i.p.) | Increased mRNA and protein levels | [14] |
| HO-1 | Ischemic cerebral cortex (mice) | SR9009 (50 mg/kg, i.p.) | Increased mRNA and protein levels | [14] |
| NQO1 | Ischemic cerebral cortex (mice) | SR9009 (50 mg/kg, i.p.) | Increased mRNA and protein levels | [14] |
Detailed Experimental Protocols
The following are representative experimental protocols extracted from published studies on SR9009.
In Vivo Administration in Mice
-
Compound Preparation: SR9009 is dissolved in a vehicle solution, commonly a mixture of 5% DMSO, 10% Cremophor EL, and 85% PBS, to a working concentration (e.g., 10 mg/mL).[3]
-
Dosage and Administration: Mice are typically administered SR9009 via intraperitoneal (i.p.) injection. Common dosages range from 50 mg/kg to 100 mg/kg of body weight, administered once or twice daily.[1][3]
-
Animal Models: C57BL/6J mice are frequently used in studies investigating the metabolic and endurance effects of SR9009.[3]
Endurance Testing
-
Protocol: An endurance exercise test on a treadmill is a common method to assess the effects of SR9009. Mice treated with SR9009 or a vehicle control are placed on the treadmill, and the total running time and distance until exhaustion are recorded.
Gene Expression Analysis
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of target genes in tissues of interest (e.g., hypothalamus, skeletal muscle, liver).
-
Procedure: Tissues are harvested from SR9009-treated and control animals. RNA is extracted, reverse-transcribed into cDNA, and then subjected to qPCR analysis using specific primers for the genes of interest. Gene expression levels are typically normalized to a housekeeping gene.
Metabolic Analysis
-
Seahorse XF Analyzer: This technology is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells or isolated mitochondria, providing insights into mitochondrial respiration and glycolysis.
-
Procedure: Cells are cultured and treated with SR9009. The Seahorse XF Analyzer is then used to perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to SR9009.
References
- 1. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. voanews.com [voanews.com]
- 6. REV-ERB Agonist SR9009 Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 8. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. newatlas.com [newatlas.com]
- 11. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 12. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 13. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
SR9009: A Technical Guide to the Synthetic Rev-ErbA Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) are critical components of the mammalian circadian clock, acting as transcriptional repressors that link circadian rhythms with metabolic and physiological pathways.[1][2] SR9009, also known as Stenabolic, is a synthetic small molecule identified as a potent agonist of both Rev-Erbα and Rev-Erbβ.[3] By enhancing the natural repressive function of these receptors, SR9009 has demonstrated significant effects on circadian behavior, energy expenditure, inflammation, and cell proliferation in preclinical models.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of SR9009, summarizes key quantitative data, details common experimental protocols, and discusses the current understanding and controversies surrounding its use as a research tool.
Introduction to Rev-ErbA and the Circadian Clock
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates 24-hour rhythms in physiology and behavior.[2] At its core is a network of interlocking transcription-translation feedback loops (TTFLs).[7] The primary loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of Period (Per) and Cryptochrome (Cry) genes.[8] The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK:BMAL1 activity, thus repressing their own transcription and closing the negative feedback loop.[2]
The Rev-Erb proteins form a crucial secondary or stabilizing loop.[2] The expression of Rev-erbα and Rev-erbβ is directly activated by the CLOCK:BMAL1 complex. In turn, the Rev-Erb proteins act as potent transcriptional repressors of Bmal1.[1][9] This action creates a delay in the activation of the positive loop, contributing to the precision and stability of the ~24-hour oscillation. Beyond their role in the core clock, Rev-Erb receptors regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation, making them key integrators of circadian rhythm and systemic physiology.[1][8]
Mechanism of Action of SR9009
SR9009 functions as a synthetic agonist, meaning it binds to and activates Rev-Erbα and Rev-Erbβ. The Rev-Erb proteins are unique nuclear receptors as they lack the structural components necessary for coactivator recruitment and instead constitutively bind to corepressor complexes.[7][10]
The primary mechanism involves the following steps:
-
Binding: SR9009 binds to the ligand-binding pocket of Rev-Erbα and Rev-Erbβ.
-
Corepressor Recruitment: This binding enhances the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[5][9][11]
-
Transcriptional Repression: The Rev-Erb/NCoR/HDAC3 complex binds to specific DNA sequences known as Rev-Erb Response Elements (ROREs) in the promoter regions of target genes.[7][12]
-
Gene Silencing: HDAC3 deacetylates histones, leading to chromatin compaction and the repression of gene transcription. A primary target of this repression is Bmal1, a cornerstone of the circadian clock's positive arm.[1][9]
By augmenting this repressive activity, SR9009 effectively strengthens a key braking system within the circadian oscillator and enhances the repression of Rev-Erb target genes throughout the body.
Caption: SR9009 binds to Rev-Erbα/β, enhancing recruitment of the NCoR/HDAC3 corepressor complex to repress target genes like Bmal1.
Quantitative Data and In Vitro Activity
SR9009 and the related compound SR9011 have been characterized in a variety of biochemical and cell-based assays to determine their potency and efficacy as Rev-Erb agonists.
| Compound | Target | Assay Type | Value | Reference |
| SR9009 | Rev-Erbα | Cotransfection IC₅₀ | 670 nM | [4] |
| Rev-Erbβ | Cotransfection IC₅₀ | 800 nM | [4] | |
| Rev-Erbα | Binding Affinity (Kd) | 800 nM | [4][13] | |
| Bmal1 Promoter | Luciferase Reporter IC₅₀ | 710 nM | [4] | |
| SR9011 | Rev-Erbα | Cotransfection IC₅₀ | 790 nM | [4] |
| Rev-Erbβ | Cotransfection IC₅₀ | 560 nM | [4] | |
| Bmal1 Promoter | Luciferase Reporter IC₅₀ | 620 nM | [4] | |
| GSK4112 | Rev-Erbα/β | Cotransfection | Limited Activity | [4] |
Table 1: Quantitative activity of synthetic Rev-Erb agonists.
In cell-based assays, both SR9009 and SR9011 potently suppress the transcription of BMAL1 in human liver HepG2 cells in a Rev-Erbα/β-dependent manner.[4] Furthermore, treatment of organotypic cultures from the suprachiasmatic nucleus (SCN) of Per2:luc reporter mice with SR9011 reversibly suppressed the amplitude of circadian oscillations without affecting the period.[4]
Physiological Effects in Animal Models
The administration of SR9009 to animal models has revealed a wide range of physiological effects, primarily linked to its modulation of the circadian clock and metabolism.
In mice housed under constant darkness, a single injection of SR9009 or SR9011 was sufficient to cause a complete loss of locomotor activity during the subsequent active period.[4] This profound behavioral change was accompanied by a significant perturbation of the circadian expression pattern of core clock genes in the hypothalamus.[4] Under standard light-dark conditions, the effect was more subtle, causing a 1-3 hour delay in the onset of nocturnal activity.[4]
SR9009 exerts strong effects on metabolic regulation in the liver, skeletal muscle, and white adipose tissue (WAT).[4]
-
Weight and Fat Mass: In diet-induced obese mice, chronic administration of SR9009 or SR9011 led to weight loss, which was attributed to a decrease in fat mass without affecting food intake.[4][14]
-
Gene Expression: It dose-dependently suppresses the expression of Rev-Erb target genes involved in lipid and cholesterol metabolism in the liver, such as Srebf1 (Sterol Regulatory Element-Binding Protein 1) and Cyp7a1 (Cholesterol 7α-hydroxylase).[4]
-
Energy Expenditure: Treatment resulted in a marked increase in oxygen consumption (energy expenditure), indicating a higher metabolic rate.[14] This is consistent with observed alterations in gene expression that favor decreased lipogenesis in the liver and WAT, and increased glucose and lipid oxidation in skeletal muscle.[4]
Rev-Erbα is a known regulator of inflammatory responses.[5]
-
Anti-inflammatory: SR9009 has been shown to inhibit the transcription of pro-inflammatory factors such as IL-1β and IL-6 in various models.[5][11]
-
Neuroprotection: In a mouse model of cerebral ischemia, SR9009 treatment protected against injury, an effect at least partially mediated through the Nrf2 pathway.[5][11]
-
Anti-cancer: Studies have indicated that SR9009 can induce apoptosis and inhibit tumor growth in models of small-cell lung cancer and multiple myeloma, partly by inhibiting autophagy.[15][16][17]
Experimental Protocols
Reproducible and rigorous experimental design is paramount when studying synthetic ligands. Below are representative protocols derived from published studies.
This assay measures the ability of a compound to modulate Rev-Erb-mediated transcriptional repression.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector for a chimeric protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human Rev-Erbα or Rev-Erbβ ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Transfection: Cells are co-transfected with both plasmids using a standard lipid-based transfection reagent.
-
Treatment: 24 hours post-transfection, cells are treated with a dose range of SR9009 or vehicle control (e.g., DMSO).
-
Measurement: After 16-24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates agonism (enhanced repression). Data are typically normalized to vehicle control and plotted to calculate IC₅₀ values.
This protocol assesses the effect of SR9009 on metabolic parameters in a disease-relevant model.
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin (B600854) resistance.
-
Compound Formulation: SR9009 is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) injection, such as a solution of DMSO, Tween 80, and saline.
-
Administration: Mice are administered SR9009 (e.g., 50-100 mg/kg) or vehicle via i.p. injection once or twice daily for a period of 10-30 days.[14][15]
-
Monitoring: Body weight and food intake are monitored regularly. Body composition (fat and lean mass) can be measured using techniques like DEXA or NMR.
-
Metabolic Phenotyping: Near the end of the study, mice may undergo metabolic tests such as glucose and insulin tolerance tests. Energy expenditure can be assessed using indirect calorimetry (metabolic cages).
Caption: A typical in vivo workflow for assessing the metabolic effects of SR9009 in mice.
Off-Target Effects and Current Challenges
While SR9009 has been instrumental in elucidating Rev-Erb biology, its specificity has been questioned. A significant study using a conditional Rev-Erbα/β double-knockout mouse model demonstrated that SR9009 can exert effects on cell proliferation, metabolism, and gene transcription even in the complete absence of its known targets.[18][19][20] These findings suggest that some of the biological activities attributed to SR9009 may be Rev-Erb-independent and occur through an unknown mechanism.[18][19][20]
Furthermore, it is crucial to note:
-
No Human Trials: SR9009 has not undergone human clinical trials and is not approved by the FDA or any other regulatory agency for human consumption.[21][22]
-
Research Chemical: It is classified as a "research chemical" intended for laboratory use only.[21]
-
Safety Profile: The complete safety and toxicity profile in humans is unknown.[22][23] Animal studies have suggested potential for liver enzyme elevation at high doses.[21]
Conclusion
SR9009 is a potent synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ. It has proven to be an invaluable chemical probe for studying the role of these receptors in linking the circadian clock to metabolism and inflammation. Preclinical data show compelling effects on energy expenditure, fat loss, and circadian behavior. However, researchers must interpret data with caution, given the evidence of Rev-Erb-independent effects. The development of next-generation agonists with improved specificity and pharmacokinetic properties, alongside further investigation into the off-target mechanisms of SR9009, will be critical for validating Rev-Erb as a viable therapeutic target for metabolic and circadian-related disorders.
References
- 1. Rev-Erb - Wikipedia [en.wikipedia.org]
- 2. Rev-erbs: Integrating Metabolism Around the Clock - A Time for Metabolism and Hormones - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SR9009 - Wikipedia [en.wikipedia.org]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 6. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rev-ErbA alpha - Wikipedia [en.wikipedia.org]
- 8. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discrete Functions of Nuclear Receptor Rev-erbα Couple Metabolism to the Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SR 9009 | Rev-Erb Receptors | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 17. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. swolverine.com [swolverine.com]
- 22. medisearch.io [medisearch.io]
- 23. leafsnap.com [leafsnap.com]
The Effects of SR9009 on Mitochondrial Biogenesis: A Technical Guide
Introduction
SR9009, also known as Stenabolic, is a synthetic small molecule developed as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are integral components of the core circadian clock machinery and act as transcriptional repressors of various genes involved in metabolism, inflammation, and circadian rhythm.[2][3] Pharmacological activation of REV-ERB by SR9009 has garnered significant interest within the scientific community for its profound effects on metabolic regulation, particularly its ability to enhance mitochondrial biogenesis and oxidative capacity in skeletal muscle.[4][5] This document provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental evidence detailing the impact of SR9009 on mitochondrial biogenesis.
Core Mechanism: REV-ERBα Activation
REV-ERBα is a heme-binding nuclear receptor that plays a crucial role in synchronizing metabolic processes with the 24-hour light-dark cycle.[6] SR9009 functions by binding to REV-ERBα, enhancing its repressive activity.[1] This modulation of gene expression is the primary mechanism through which SR9009 exerts its physiological effects. In skeletal muscle, REV-ERBα is highly expressed and its activation has been shown to directly influence the networks controlling mitochondrial number and function.[7][8]
Key Signaling Pathways
The primary mechanism by which SR9009 is understood to promote mitochondrial biogenesis is through the de-repression and subsequent activation of the Lkb1-AMPK-SIRT1-PGC-1α signaling pathway.[8]
The AMPK/SIRT1/PGC-1α Axis
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is widely recognized as the master regulator of mitochondrial biogenesis.[2][8] Its activity is tightly controlled by upstream energy sensors, most notably AMP-activated protein kinase (AMPK).[9] Studies have shown that genetic deficiency of REV-ERBα leads to the deactivation of this critical pathway, resulting in reduced mitochondrial content and impaired exercise capacity.[7][8] Conversely, pharmacological activation of REV-ERBα by SR9009 stimulates this cascade.[8]
The signaling process unfolds as follows:
-
AMPK Activation : As a central energy sensor, AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio).[10] The activation of REV-ERBα by SR9009 has been shown to modulate this pathway, leading to increased AMPK activity.[5][8]
-
SIRT1 Activation : Activated AMPK can influence the activity of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.
-
PGC-1α Deacetylation and Activation : SIRT1 deacetylates and activates PGC-1α.[7] This activation is a critical step for initiating the downstream transcriptional program of mitochondrial biogenesis.
-
Transcriptional Cascade : Activated PGC-1α co-activates nuclear respiratory factor 1 (NRF1).[11][12]
-
mtDNA Replication and Transcription : NRF1 then promotes the expression of Mitochondrial Transcription Factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondria.[3][11][12]
Quantitative Effects of SR9009 on Mitochondrial Biogenesis
The administration of SR9009 has been quantified in numerous studies, demonstrating significant effects on gene expression, protein levels, and functional mitochondrial outcomes.
Table 1: Effects of SR9009 on Gene and Protein Expression in Muscle Cells
| Target Gene/Protein | Cell/Tissue Type | Fold/Percent Change | Reference |
|---|---|---|---|
| PGC-1α mRNA | H9c2 cells | Increased | [11] |
| NRF1 mRNA | H9c2 cells | Increased | [11] |
| TFAM mRNA | H9c2 cells | Increased | [11] |
| PGC-1α protein | Mouse Heart | Increased | [11] |
| NRF1 protein | KGN cells | Increased | [12] |
| TFAM protein | KGN cells | Increased |[12] |
Table 2: Effects of SR9009 on Mitochondrial Content and Function
| Parameter | Model | Result | Reference |
|---|---|---|---|
| Mitochondrial DNA Content | Rev-erbα-/- Mouse Muscle | ~40% lower vs. wild-type | [7][13] |
| Mitochondrial Respiration | C2C12 cells | Increased maximal respiratory capacity | [7] |
| Total & Active Mitochondria | C2C12 cells | Increased number | [8] |
| Endurance Capacity | Mice | ~50% increase in running capacity |[8][14] |
Controversies and REV-ERB-Independent Effects
While the REV-ERBα/PGC-1α axis is the most cited mechanism, it is crucial for researchers to be aware of evidence suggesting that SR9009 may also exert effects independent of REV-ERB. Studies using REV-ERBα/β double-knockout (DKO) cells have shown that SR9009 can still impact cell viability, metabolism, and gene transcription.[15][16][17] For instance, in mouse embryonic stem cells (mESCs), SR9009 was found to decrease mitochondrial respiration regardless of REV-ERB status, indicating potential off-target effects or alternative mechanisms of action that are cell-type specific.[15] These findings underscore the importance of using genetic knockout models to validate the on-target effects of pharmacological agents.
Detailed Experimental Protocols
Reproducing the findings related to SR9009 and mitochondrial biogenesis requires standardized and detailed protocols.
1. In Vivo SR9009 Administration and Analysis
-
Compound Preparation : SR9009 is dissolved in a vehicle solution, frequently a mixture of 5% DMSO, 10% Cremophor EL, and 85% PBS.[19]
-
Administration : Mice are typically administered SR9009 via intraperitoneal (i.p.) injection at a dose of 50-100 mg/kg/day.[19][20]
-
Endurance Testing : Exercise capacity is measured using a treadmill exhaustion test. Mice are run at a defined speed and incline until exhaustion, with time and distance recorded.[8]
-
Tissue Harvesting : Skeletal muscle (e.g., soleus, gastrocnemius) and heart tissue are harvested for subsequent molecular analysis.[7][11]
2. In Vitro Cell Culture Experiments
-
Cell Lines : C2C12 mouse myoblasts (differentiated into myotubes) or H9c2 rat cardiomyocytes are standard models.[7][11]
-
SR9009 Treatment : Cells are treated with SR9009 at concentrations typically ranging from 2.5 µM to 10 µM for 24-72 hours.[12]
3. Western Blotting for Protein Expression
-
Protein Extraction : Cells or tissues are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification : Protein concentration is determined using a BCA assay.
-
Electrophoresis : Equal amounts of protein (e.g., 20-40 µg) are separated on SDS-PAGE gels and transferred to a PVDF membrane.
-
Immunoblotting : Membranes are blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with primary antibodies against target proteins (e.g., PGC-1α, NRF1, TFAM). A loading control antibody (e.g., GAPDH) is used for normalization.[21]
-
Detection : Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate. Band intensity is quantified using software like ImageJ.[22]
4. Quantitative PCR (qPCR) for Gene Expression and mtDNA Copy Number
-
RNA/DNA Extraction : Total RNA or genomic DNA is extracted from cells or tissues using appropriate kits.
-
cDNA Synthesis : For gene expression, RNA is reverse-transcribed into cDNA.
-
qPCR Reaction : qPCR is performed using a TaqMan probe-based or SYBR Green-based assay on a real-time PCR system.[22][23]
-
Gene Expression Analysis : mRNA levels of target genes (e.g., Ppargc1a, Nrf1, Tfam) are normalized to a housekeeping gene (e.g., Gapdh).
-
mtDNA Copy Number : To determine the ratio of mitochondrial to nuclear DNA, primers are designed for a mitochondrial gene (e.g., mt-Co1) and a single-copy nuclear gene (e.g., Ifnb1 or Actb). The ratio is calculated using the ΔΔCt method.[3][24]
5. Mitochondrial Function and Content Assays
-
Mitochondrial Respiration : Oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. This allows for the determination of basal respiration, ATP-linked respiration, and maximal respiratory capacity by sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A).[15]
-
Mitochondrial Staining : To visualize and quantify mitochondrial mass, cells are stained with fluorescent dyes like MitoTracker Green (stains total mitochondria) or MitoTracker Red CMXRos (stains mitochondria with active membrane potential).[8][25] Stained cells can be analyzed by fluorescence microscopy or flow cytometry to quantify fluorescence intensity.[25]
SR9009 robustly promotes mitochondrial biogenesis, primarily through the pharmacological activation of the nuclear receptor REV-ERBα. The subsequent modulation of the AMPK/SIRT1/PGC-1α signaling axis initiates a transcriptional program leading to the synthesis of new mitochondria, enhanced oxidative capacity, and improved physical endurance. This makes SR9009 a valuable research tool for investigating the interplay between circadian rhythms and metabolism. However, professionals in drug development must consider the emerging evidence of REV-ERB-independent effects, which highlights the need for rigorous, target-validated studies to fully delineate its mechanism of action and therapeutic potential.
References
- 1. SR9009 - Wikipedia [en.wikipedia.org]
- 2. The circadian gene Rev-erbα improves cellular bioenergetics and provides preconditioning for protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Circadian Clock Genes REV-ERBs Inhibits Granulosa Cells Apoptosis by Regulating Mitochondrial Biogenesis and Autophagy in Polycystic Ovary Syndrome [frontiersin.org]
- 4. direct-sarms.com [direct-sarms.com]
- 5. swolverine.com [swolverine.com]
- 6. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 9. AMPK promotes mitochondrial biogenesis and function by phosphorylating the epigenetic factors DNMT1, RBBP7, and HAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Activation of Rev-erbα Attenuates Doxorubicin-Induced Cardiotoxicity by PGC-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nebula.org [nebula.org]
- 15. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 19. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. raybiotech.com [raybiotech.com]
- 24. Absolute Human Mitochondrial DNA Copy Number Quantification qPCR Assay Kit [3hbiomedical.com]
- 25. researchgate.net [researchgate.net]
The REV-ERB Agonist SR9009: A Technical Guide to its Impact on Glucose and Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9009, a synthetic REV-ERB agonist, has garnered significant attention within the scientific community for its profound effects on metabolic regulation. By activating the nuclear receptors REV-ERBα and REV-ERBβ, SR9009 modulates the expression of a wide array of genes integral to lipid and glucose homeostasis. This technical guide provides an in-depth overview of the core mechanisms of SR9009 action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction
The circadian clock, an endogenous timekeeping system, governs a multitude of physiological processes, including metabolism. The nuclear receptors REV-ERBα (encoded by the NR1D1 gene) and REV-ERBβ (encoded by the NR1D2 gene) are core components of the circadian clock machinery and act as transcriptional repressors of key metabolic genes. SR9009, by binding to and activating REV-ERBs, enhances this repressive activity, leading to significant alterations in energy expenditure, glucose utilization, and lipid metabolism.[1][2] Preclinical studies in animal models have demonstrated the potential of SR9009 to mitigate diet-induced obesity, improve dyslipidemia, and enhance glucose tolerance, making it a compelling candidate for further investigation in the context of metabolic disorders.[3][4]
Core Mechanism of Action: REV-ERB Agonism
SR9009 exerts its metabolic effects primarily through its function as a synthetic agonist of the REV-ERB nuclear receptors.[2] Upon binding to REV-ERBα and REV-ERBβ, SR9009 enhances the recruitment of co-repressor complexes, leading to the transcriptional repression of target genes.[5] Many of these target genes are centrally involved in the regulation of lipid and glucose metabolism.
Regulation of Lipid Metabolism
In the liver, SR9009 has been shown to decrease the expression of genes involved in lipogenesis and cholesterol biosynthesis.[3] This includes the suppression of key transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP), which are master regulators of fatty acid and triglyceride synthesis.[6][7] Consequently, the expression of downstream enzymes like Fatty Acid Synthase (Fasn) and Stearoyl-CoA Desaturase 1 (Scd1) is reduced.[3] Furthermore, SR9009 has been observed to decrease the expression of cholesterologenic regulatory proteins like HMG-CoA Reductase (Hmgcr).[3] In white adipose tissue (WAT), SR9009 treatment leads to a decrease in the expression of genes involved in triglyceride synthesis and storage.[3]
Regulation of Glucose Metabolism
In skeletal muscle, SR9009 promotes increased glucose and fatty acid oxidation.[3] This is achieved by inducing the expression of genes such as Carnitine Palmitoyltransferase 1b (Cpt1b), Uncoupling Protein 3 (Ucp3), Hexokinase 1 (Hk1), and Pyruvate Kinase M2 (Pkm2).[3] The net effect is an enhancement of energy expenditure and improved glucose utilization. Studies in mice have demonstrated that SR9009 can lead to a significant reduction in plasma glucose levels.[3]
Quantitative Effects of SR9009 on Metabolic Parameters
The following tables summarize the quantitative data from key preclinical studies investigating the effects of SR9009 on various metabolic parameters in mice.
Table 1: Effects of SR9009 on Plasma Lipids and Glucose in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | SR9009-Treated | Percent Change | Reference |
| Plasma Triglycerides | - | - | ↓ 12% | [3] |
| Plasma Total Cholesterol | - | - | ↓ 47% | [3] |
| Plasma Non-Esterified Fatty Acids (NEFA) | - | - | ↓ 23% | [3] |
| Plasma Glucose | - | - | ↓ 19% | [3] |
| Plasma Insulin (B600854) | - | - | ↓ 35% (trend) | [3] |
| Plasma Leptin | - | - | ↓ 80% | [3] |
| Plasma IL-6 | - | - | ↓ 72% | [3] |
Study Design: C57BL/6 mice on a high-fat diet were administered SR9009 (100 mg/kg, i.p., b.i.d.) for 30 days.[4][8]
Table 2: Effects of SR9009 on Plasma Lipids in Wild-Type and LDLR Null Mice
| Mouse Strain | Parameter | Vehicle Control | SR9009-Treated | Percent Change | Reference | | --- | --- | --- | --- | --- | | C57BL/6 (Wild-Type) | Total Cholesterol | - | - | ↓ 43% |[9] | | | HDL-C | - | - | ↓ 42% |[9] | | | Triglycerides | - | - | ↓ 39% |[9] | | LDLR Null | Total Cholesterol | - | - | ↓ 36% |[9] | | | LDL-C | - | - | ↓ 41% |[9] | | | Triglycerides | - | - | ↓ 40% |[9] |
Study Design: Mice were treated with SR9009 and plasma lipid profiles were analyzed.[9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the metabolic effects of SR9009.
In Vivo Experiment: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
Objective: To assess the effect of SR9009 on glucose clearance in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
SR9009 solution (formulated for in vivo use)
-
Vehicle control solution
-
20% D-glucose solution (sterile)
-
Glucometer and test strips
-
Restraining device (optional)
-
Syringes and needles for intraperitoneal injection
-
Balance
-
Timer
Procedure:
-
Animal Preparation: House mice under standard conditions with ad libitum access to food and water. Prior to the test, fast the mice for 6-16 hours (overnight fasting is common).[10][11][12] Ensure free access to water during the fasting period.
-
SR9009 Administration: Administer SR9009 or vehicle control at the desired dose and route (e.g., 100 mg/kg, intraperitoneally) at a specific time before the glucose challenge, as dictated by the experimental design.[4]
-
Baseline Glucose Measurement (t=0): Weigh each mouse. Obtain a baseline blood glucose reading by collecting a small drop of blood from the tail tip using a glucometer.[11]
-
Glucose Administration: Inject a 20% D-glucose solution intraperitoneally at a dose of 2 g/kg of body mass.[10] The volume of the injection can be calculated as: Volume (μl) = 10 x body weight (g).[10] Start the timer immediately after injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection, typically at 15, 30, 60, and 120 minutes.[10][12] To obtain subsequent blood samples, the clot from the initial tail snip can be gently removed.
-
Data Analysis: Plot the blood glucose concentrations over time for both the SR9009-treated and vehicle-treated groups. The area under the curve (AUC) can be calculated to quantify the overall glucose tolerance.
In Vitro Experiment: Adipogenesis Assay in 3T3-L1 Cells
Objective: To determine the effect of SR9009 on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum (propagation medium)
-
DMEM with 10% fetal calf serum (basal medium for adipogenesis)
-
Adipogenesis induction cocktail (MDI):
-
0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
1 µM dexamethasone
-
10 µg/mL insulin
-
-
Insulin medium (DMEM with 10% FCS and 10 µg/mL insulin)
-
SR9009 (dissolved in a suitable solvent like DMSO)
-
24-well tissue culture plates
-
Oil Red O staining solution
-
4% Paraformaldehyde or 10% Formalin
Procedure:
-
Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in 24-well plates and grow them in propagation medium until they reach confluence. Continue to culture for an additional 2 days post-confluence.
-
Induction of Differentiation (Day 0): Replace the propagation medium with adipogenesis induction medium (MDI) containing either SR9009 at the desired concentration or vehicle control.
-
Insulin Treatment (Day 3): After 3 days, replace the induction medium with insulin medium containing SR9009 or vehicle.
-
Maintenance: Replenish the insulin medium every 2-3 days until the cells are fully differentiated (typically 7-10 days).
-
Assessment of Adipogenesis (Oil Red O Staining):
-
Wash the differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde or 10% formalin for at least 1 hour.[13][14]
-
Wash the cells with water and then with 60% isopropanol.[15]
-
Stain the cells with a working solution of Oil Red O for 15-60 minutes to visualize the intracellular lipid droplets.[14][16]
-
Wash the cells extensively with water.
-
The stained lipid droplets can be visualized and quantified by microscopy. For quantitative analysis, the stain can be eluted with 100% isopropanol and the absorbance measured at approximately 510 nm.[13]
-
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
Objective: To measure the effect of SR9009 on the expression of metabolic genes in tissues or cells.
Materials:
-
Tissue samples (e.g., liver, skeletal muscle) or cultured cells treated with SR9009 or vehicle.
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (e.g., Srebp-1c, Fasn, Cpt1b) and a reference gene (e.g., 18s, Gapdh).
-
qPCR instrument (real-time thermal cycler)
Procedure:
-
RNA Isolation: Isolate total RNA from tissue samples or cells using a standard protocol.[17][18] Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit.[17]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific forward and reverse primers.[19]
-
Real-Time PCR: Perform the qPCR reaction in a real-time thermal cycler. The instrument will monitor the fluorescence signal at each cycle of amplification.[20]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by SR9009 and a typical experimental workflow for its in vivo evaluation.
SR9009 Signaling Pathway in Hepatocytes
Caption: SR9009-mediated activation of REV-ERBα/β and subsequent repression of lipogenic and cholesterologenic genes in hepatocytes.
SR9009 Signaling Pathway in Skeletal Muscle Cells
Caption: SR9009's impact on gene expression in skeletal muscle, leading to increased fatty acid and glucose oxidation.
Experimental Workflow for In Vivo Metabolic Phenotyping
Caption: A generalized workflow for evaluating the metabolic effects of SR9009 in a mouse model of obesity.
Conclusion
SR9009 represents a powerful pharmacological tool for investigating the role of the circadian clock in metabolic regulation. Its ability to modulate lipid and glucose metabolism through REV-ERB agonism has been consistently demonstrated in preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of SR9009 and similar compounds in the context of metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. Future research should continue to explore the long-term efficacy and safety of REV-ERB agonists, with the ultimate goal of translating these promising preclinical findings into novel therapeutic strategies for human metabolic disorders.
References
- 1. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 2. sonwuapi.com [sonwuapi.com]
- 3. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 4. SR9009 | Autophagy | TargetMol [targetmol.com]
- 5. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 6. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rev-erb Regulation of Cholesterologenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 11. mmpc.org [mmpc.org]
- 12. diacomp.org [diacomp.org]
- 13. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. Real time PCR of mouse liver tissue [protocols.io]
- 20. m.youtube.com [m.youtube.com]
The Great Divide: A Technical Whitepaper on the Mechanistic Divergence of SR9009 and Traditional SARMs
For the attention of researchers, scientists, and drug development professionals.
This document provides an in-depth technical analysis of the core differences between SR9009 (Stenabolic) and traditional Selective Androgen Receptor Modulators (SARMs). While often erroneously grouped together in non-scientific literature, their pharmacological targets and downstream signaling pathways are fundamentally distinct, leading to disparate physiological outcomes. This whitepaper will elucidate these differences through a review of their mechanisms of action, supported by experimental data and visualized signaling pathways.
Core Distinction: A Tale of Two Receptors
The primary and most critical difference lies in their molecular targets. Traditional SARMs are, by definition, modulators of the Androgen Receptor (AR), whereas SR9009 is an agonist of the Rev-Erb nuclear receptors.
-
Traditional SARMs: These compounds are designed to bind to the Androgen Receptor in a tissue-selective manner.[1] The goal is to elicit the anabolic effects of androgens in muscle and bone while minimizing the androgenic side effects in tissues such as the prostate.[2][3][4] Their therapeutic potential is being explored for conditions like muscle wasting and osteoporosis.[2][5][6]
-
SR9009 (Stenabolic): This synthetic compound does not interact with the Androgen Receptor. Instead, it acts as an agonist for the nuclear receptors Rev-Erbα and Rev-Erbβ.[7][8][9] These receptors are key regulators of circadian rhythms and metabolism.[10][11][12][13][14] Consequently, the physiological effects of SR9009 are primarily metabolic in nature, including increased mitochondrial biogenesis and enhanced endurance.[9][15][16][17] It is important to note that some research suggests SR9009 may also have effects independent of Rev-Erb.[7][18]
Mechanism of Action: A Comparative Analysis
Traditional SARMs: Modulating the Androgen Receptor
Traditional SARMs function by binding to the AR and inducing a conformational change that facilitates the recruitment of co-regulator proteins. This complex then translocates to the nucleus and binds to Androgen Response Elements (AREs) on DNA, leading to the transcription of target genes.[19] The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of different co-regulators in different tissues.[1][5]
The signaling pathway for traditional SARMs can be visualized as follows:
Caption: Signaling pathway of traditional SARMs.
SR9009: Agonism of Rev-Erb Nuclear Receptors
SR9009's mechanism of action is centered on its agonistic activity at the Rev-Erbα and Rev-Erbβ receptors. These receptors are transcriptional repressors that play a crucial role in the core circadian clock machinery. By binding to Rev-Erb, SR9009 enhances the recruitment of co-repressors, leading to the repression of target genes, including those involved in lipid and glucose metabolism.[10][11] A key target of Rev-Erb is the Bmal1 gene, a critical component of the positive limb of the circadian clock.[20][21]
The signaling pathway for SR9009 can be visualized as follows:
Caption: Signaling pathway of SR9009.
Comparative Data from Experimental Studies
The distinct mechanisms of action of traditional SARMs and SR9009 are reflected in the quantitative data from various preclinical and clinical studies.
| Parameter | Traditional SARMs (Example: Ostarine) | SR9009 (Stenabolic) | References |
| Primary Target | Androgen Receptor (AR) | Rev-Erbα/β | [1],[7] |
| Primary Physiological Effect | Anabolic (muscle and bone growth) | Metabolic (increased energy expenditure, fat loss) | [2],[15] |
| Effect on Lean Body Mass | Significant Increase | Minimal to no direct increase | [4],[9] |
| Effect on Fat Mass | Variable, often secondary to increased metabolism | Significant Decrease | [4],[9],[11] |
| Effect on Endurance | Indirect, through increased muscle mass and strength | Direct and significant increase | [16],[17] |
| Effect on Circadian Rhythm | No direct effect reported | Direct modulation | [9],[11] |
| Androgenic Side Effects | Reduced compared to anabolic steroids, but possible | None | [2],[10] |
Experimental Protocols: A Methodological Overview
To illustrate the research underpinning these findings, a summary of typical experimental protocols is provided below.
Investigating Traditional SARMs (e.g., in a model of muscle wasting)
A common preclinical model to assess the efficacy of a SARM involves orchidectomized (castrated) rodents to mimic a state of androgen deficiency and subsequent muscle atrophy.
Experimental Workflow:
Caption: Typical experimental workflow for SARM evaluation.
Investigating SR9009 (e.g., in a model of metabolic syndrome)
To study the metabolic effects of SR9009, diet-induced obese mouse models are frequently utilized.
Experimental Workflow:
Caption: Typical experimental workflow for SR9009 evaluation.
Conclusion: Implications for Research and Development
The distinction between SR9009 and traditional SARMs is not merely semantic; it is a fundamental divergence in pharmacology that dictates their respective therapeutic potentials and risk profiles.
-
Traditional SARMs represent a targeted approach to leveraging the anabolic properties of androgens while mitigating undesirable androgenic effects. Their development is focused on indications where muscle and bone growth are paramount.
-
SR9009 operates within the realm of metabolic regulation and circadian biology. Its potential applications lie in the treatment of metabolic disorders, sleep disturbances, and conditions characterized by decreased energy expenditure.
References
- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. usada.org [usada.org]
- 3. sports-injury-physio.com [sports-injury-physio.com]
- 4. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
- 10. sonwuapi.com [sonwuapi.com]
- 11. What is SR9009?_Chemicalbook [chemicalbook.com]
- 12. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rev-Erb - Wikipedia [en.wikipedia.org]
- 14. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]
- 15. swolverine.com [swolverine.com]
- 16. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 17. SR9009 - Wikipedia [en.wikipedia.org]
- 18. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kjsm.org [kjsm.org]
- 20. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Preclinical research findings on SR9009.
An In-depth Technical Guide to Preclinical Research on SR9009
Introduction
SR9009, also known as Stenabolic, is a synthetic small molecule that has garnered significant attention in preclinical research for its wide range of metabolic and anti-proliferative effects. It was initially developed as a specific agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are critical components of the core circadian clock machinery.[1][2] These receptors act as transcriptional repressors, linking circadian rhythms to metabolic pathways.[3] Preclinical investigations have explored the therapeutic potential of SR9009 in metabolic diseases, sleep disorders, and various forms of cancer.[4][5][6] However, emerging evidence also indicates that SR9009 can exert biological effects through mechanisms independent of REV-ERB, a critical consideration for its development as a therapeutic agent.[7][8][9] This guide provides a comprehensive overview of the preclinical findings on SR9009, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.
Mechanism of Action
REV-ERB-Dependent Pathway
SR9009's primary characterized mechanism is the activation of REV-ERBα and REV-ERBβ.[10] As transcriptional repressors, REV-ERBs play a pivotal role in the negative feedback loop of the molecular clock. They repress the transcription of key clock genes, including Bmal1 (Brain and Muscle ARNT-Like 1) and Clock.[10] By binding to and activating REV-ERBs, SR9009 enhances this repression, thereby altering the expression patterns of core clock genes and influencing circadian behavior.[10][11] This modulation of the central clock machinery extends to the regulation of a wide array of metabolic genes in tissues such as the liver, skeletal muscle, and adipose tissue, leading to increased energy expenditure.[1][10]
REV-ERB-Independent Pathways
Several studies have demonstrated that SR9009 can elicit biological responses even in cells lacking both REV-ERBα and REV-ERBβ.[7][8][12] These findings suggest the existence of alternative targets and pathways.
-
NRF2 Pathway Activation: In the context of cellular senescence and ischemic injury, SR9009 has been shown to activate the Nuclear factor erythroid-2-related factor 2 (NRF2) pathway.[13][14] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn reduces reactive oxygen species (ROS) levels. By mitigating oxidative stress, SR9009 can suppress the senescence-associated secretory phenotype (SASP) and protect against cellular damage.[13][14]
-
LXRα/FOXM1 Pathway in Prostate Cancer: Research in prostate cancer models indicates that SR9009's anti-cancer effects are not rescued by REV-ERB knockdown. Instead, SR9009 appears to act as an agonist for Liver X receptor α (LXRα), leading to the downregulation of the FOXM1 pathway and its target genes involved in cell cycle progression.[15]
-
Autophagy Inhibition: A key mechanism in SR9009's anti-cancer activity is the inhibition of autophagy.[4][16][17] In small-cell lung cancer (SCLC), this effect is mediated by REV-ERBα directly repressing the core autophagy gene Atg5.[4][17] In multiple myeloma, SR9009 suppresses autophagy and lipogenesis, showing a synergistic effect with proteasome inhibitors.[18] This disruption of autophagy, a critical process for cancer cell survival, leads to apoptosis.[16]
Summary of Quantitative Preclinical Data
The following tables summarize key quantitative findings from various preclinical studies on SR9009.
Table 1: In Vitro Efficacy
| Cell Line | Assay Type | Endpoint | IC50 / Concentration | Reference(s) |
| HEK293 | REV-ERBα/β Co-transfection | Repressor Activity | α: 670 nM, β: 800 nM | [10] |
| HepG2 | Gene Expression | BMAL1 mRNA Suppression | REV-ERBα/β-dependent | [10][11] |
| SCLC (H69, H446) | Cytotoxicity | Cell Viability | Dose-dependent cytotoxicity | [4] |
| Glioblastoma (T98G) | Cytotoxicity | Cell Viability | Significant reduction at 20 µM | [19][20] |
| Human Dermal Fibroblasts | Senescence | SASP Suppression | Effective at 10 µM | [13] |
Table 2: In Vivo Metabolic Effects in Mice
| Mouse Model | Dosing Regimen | Key Findings | Reference(s) |
| Diet-Induced Obese | 100 mg/kg, i.p., b.i.d. | Decreased fat mass; improved dyslipidemia & hyperglycemia. | [11] |
| ob/ob (leptin deficient) | (Not specified dose), 12 days | Suppressed weight gain. | [10] |
| Constant Light-Exposed | Low-dose (unspecified) | Mitigated weight gain and insulin (B600854) resistance. | [21] |
Table 3: In Vivo CNS & Behavioral Effects in Mice
| Condition | Dosing Regimen | Key Findings | Reference(s) |
| Constant Darkness | 100 mg/kg, i.p. (single dose) | Loss of subsequent active period; altered hypothalamic clock gene expression. | [10] |
| Light:Dark Cycle | 100 mg/kg, i.p. (single dose) | 1-3 hour delay in onset of nocturnal activity. | [10] |
| Sleep/Wake Study | 100 mg/kg, i.p. | Increased wakefulness; decreased SWS and REM sleep when dosed at ZT6. | [5] |
Table 4: In Vivo Anti-Cancer Effects in Mice
| Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| SCLC Xenograft | 50 mg/kg, i.p., every 2 days | Marked tumor growth inhibition in chemosensitive & chemoresistant models. | [4] |
| Glioblastoma | 100 mg/kg or 200 mg/kg, i.p. | Suppressed tumor growth; improved survival. | [16][22] |
| Multiple Myeloma Xenograft | (Not specified), i.p. | Synergistic effect with bortezomib. | [18][23] |
| Prostate Cancer (22RV1) | (Not specified), i.p. | Restrained tumor growth; inhibited FOXM1 expression. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from published preclinical studies on SR9009.
In Vitro Cell-Based Assays
-
Cell Lines:
-
Culture Conditions: Cells are typically maintained in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
SR9009 Treatment: SR9009 is dissolved in DMSO to create a stock solution. For experiments, it is diluted in culture media to final concentrations typically ranging from 1 µM to 20 µM.[4][13][19] Control cells are treated with an equivalent volume of DMSO.
-
Analysis:
-
Cytotoxicity: Assessed using assays like CCK-8 or MTT after 48-72 hours of treatment.[4]
-
Gene Expression: RNA is extracted, reverse-transcribed to cDNA, and analyzed by real-time quantitative PCR (RT-qPCR) to measure the expression of target genes (e.g., BMAL1, ATG5, FOXM1).[4][10][15]
-
Apoptosis: Detected by flow cytometry using Annexin V/PI staining or by Western blot for cleaved caspase-3.[4]
-
Autophagy: Monitored by observing LC3-I to LC3-II conversion via Western blot or by quantifying autophagosomes.[16]
-
In Vivo Animal Studies
-
Animal Models:
-
Housing: Mice are housed under controlled temperature and lighting conditions (e.g., 12h:12h light:dark cycle), with ad libitum access to food and water.[10]
-
SR9009 Administration:
-
Experimental Procedures:
-
Circadian Rhythm: Locomotor activity is monitored using running wheels. For gene expression, animals are sacrificed at specific circadian times (e.g., CT0, CT6, CT12, CT18), and tissues like the hypothalamus are collected for RT-qPCR analysis.[10]
-
Cancer Xenografts: Cancer cells (e.g., 1 x 10⁷ SCLC cells) are injected subcutaneously. When tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment and control groups. Tumor volume is measured regularly.[4]
-
Metabolic Studies: Mice are fed a high-fat diet to induce obesity. Body weight, fat mass, and plasma levels of glucose, insulin, and lipids are monitored throughout the treatment period.[10]
-
References
- 1. mdpi.com [mdpi.com]
- 2. SR9009 "counter disturbed sleep that commonly afflicts elderly people/jetlag" [natap.org]
- 3. researchgate.net [researchgate.net]
- 4. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SR9009 | Autophagy | TargetMol [targetmol.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 15. SR9009 inhibits lethal prostate cancer subtype 1 by regulating the LXRα/FOXM1 pathway independently of REV-ERBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
SR9009's Influence on Cellular Energy Expenditure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR9009, a synthetic REV-ERB agonist, has garnered significant attention for its profound effects on cellular metabolism and energy expenditure. By activating the nuclear receptors REV-ERBα and REV-ERBβ, SR9009 modulates the expression of core clock and metabolic genes, leading to increased mitochondrial biogenesis, enhanced glucose and lipid oxidation, and consequently, a higher basal metabolic rate. This technical guide provides an in-depth overview of the core mechanisms of SR9009 action, detailed experimental protocols for its study, and a comprehensive summary of its quantitative effects on cellular energy expenditure. A critical examination of its REV-ERB-independent effects is also presented to ensure a nuanced understanding for researchers in the field.
Introduction
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are integral components of the circadian clock machinery and act as transcriptional repressors of key metabolic genes.[1][2] Their activity links the body's internal clock to the regulation of energy homeostasis. SR9009 has been identified as a potent synthetic agonist of REV-ERBα/β, effectively enhancing their repressive activity.[3] This has positioned SR9009 as a valuable tool for investigating the role of REV-ERBs in physiology and as a potential therapeutic agent for metabolic disorders.[4][5] This guide delves into the molecular mechanisms through which SR9009 influences cellular energy expenditure, providing researchers with the necessary information to design and interpret experiments effectively.
Mechanism of Action
SR9009's primary mechanism of action is through the activation of REV-ERBα and REV-ERBβ.[6] As a REV-ERB agonist, SR9009 enhances the recruitment of co-repressors to the regulatory regions of REV-ERB target genes, leading to the suppression of their transcription.[3] Key target genes include those involved in the core circadian clock, such as Bmal1 and Clock, as well as a wide array of genes controlling lipid and glucose metabolism.[3][7]
However, a growing body of evidence indicates that SR9009 can also exert effects independent of REV-ERBα and -β.[1][2][8] Studies using REV-ERBα/β double-knockout (DKO) mouse models have shown that SR9009 can still influence cell proliferation, metabolism, and gene transcription in the absence of its known targets.[1][2] This highlights the critical importance of utilizing appropriate genetic controls when studying the effects of SR9009 to distinguish between REV-ERB-dependent and -independent pathways.
Signaling Pathways
The influence of SR9009 on cellular energy expenditure is mediated through several key signaling pathways:
-
REV-ERBα/β Signaling: The canonical pathway involves the direct binding of SR9009 to REV-ERBα and REV-ERBβ, leading to the repression of target genes involved in lipogenesis and gluconeogenesis, while promoting genes for fatty acid and glucose oxidation.[3][9]
-
AMPK Signaling Pathway: SR9009 has been shown to interact with the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[10][11] Activation of AMPK can lead to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
-
NF-κB Signaling Pathway: SR9009 has demonstrated anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[12][13] Chronic inflammation is often associated with metabolic dysfunction, suggesting another avenue through which SR9009 can impact energy expenditure.
Quantitative Effects of SR9009 on Cellular Energy Expenditure
The administration of SR9009 has been shown to produce significant and quantifiable changes in various metabolic parameters across different experimental models.
Table 1: Effects of SR9009 on Systemic Metabolism in Mice
| Parameter | Model | SR9009 Dose | Duration | Observed Effect | Citation |
| Body Weight | Diet-induced obese mice | 100 mg/kg, i.p., b.i.d. | 30 days | 60% greater weight loss compared to vehicle | [3] |
| Fat Mass | Diet-induced obese mice | 100 mg/kg, i.p., b.i.d. | 30 days | Significant reduction | [3] |
| Plasma Triglycerides | Diet-induced obese mice | 100 mg/kg, i.p., b.i.d. | 30 days | Decreased | [3] |
| Plasma Cholesterol | Diet-induced obese mice | 100 mg/kg, i.p., b.i.d. | 30 days | Decreased | [3] |
| Plasma Glucose | Diet-induced obese mice | 100 mg/kg, i.p., b.i.d. | 30 days | Decreased | [3] |
| Plasma Insulin (B600854) | Diet-induced obese mice | 100 mg/kg, i.p., b.i.d. | 30 days | Trend towards decrease | [3] |
| Plasma IL-6 | Diet-induced obese mice | 100 mg/kg, i.p., b.i.d. | 30 days | Decreased | [3] |
| Weight Gain | ob/ob mice | 100 mg/kg, i.p., b.i.d. | 12 days | Suppressed | [3] |
| Wakefulness | Mice | 100 mg/kg, i.p. | 3 consecutive days | Increased | [14] |
Table 2: Effects of SR9009 on Gene Expression in Mouse Tissues
| Gene | Tissue | SR9009 Treatment | Observed Effect | Citation |
| Bmal1 | Hypothalamus | Single dose, i.p. | Subtly affected with a left shift in phase | [3] |
| Per2 | Hypothalamus | Single dose, i.p. | Enhanced amplitude | [3] |
| Cry2 | Hypothalamus | Single dose, i.p. | Suppressed amplitude | [3] |
| Npas2 | Hypothalamus | Single dose, i.p. | Circadian pattern eliminated | [3] |
| Clock | Hypothalamus | Single dose, i.p. | Enhanced amplitude and altered phase | [3] |
| Lipogenic genes | Liver | Chronic administration | Decreased expression | [3] |
| Cholesterol/bile acid synthesis genes | Liver | Chronic administration | Decreased expression | [3] |
| Fatty acid and glucose oxidation genes | Skeletal Muscle | Chronic administration | Increased expression | [3] |
| Triglyceride synthesis and storage genes | White Adipose Tissue | Chronic administration | Decreased expression | [3] |
Experimental Protocols
In Vivo SR9009 Treatment and Metabolic Phenotyping in Mice
Objective: To assess the in vivo effects of SR9009 on metabolic parameters in mice.
Materials:
-
SR9009
-
Vehicle solution (e.g., 5% DMSO, 10% Cremophor EL, 85% PBS)[15]
-
Equipment for blood collection and analysis
-
Animal weighing scale
Protocol:
-
Animal Model: Utilize appropriate mouse models, such as diet-induced obese mice, ob/ob mice, or REV-ERBα/β DKO mice for control experiments.[1][3]
-
SR9009 Preparation and Administration: Dissolve SR9009 in a suitable vehicle to the desired concentration (e.g., 10 mg/ml).[15] Administer SR9009 to mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg) and frequency (e.g., once or twice daily at specific Zeitgeber times).[3][15] Administer an equal volume of the vehicle solution to the control group.
-
Metabolic Monitoring: House mice individually in metabolic cages for continuous monitoring of food and water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity.[16]
-
Blood and Tissue Collection: At the end of the treatment period, collect blood samples for analysis of plasma metabolites (glucose, triglycerides, cholesterol, insulin, etc.) and cytokines.[3][17] Harvest tissues (liver, skeletal muscle, adipose tissue) for gene expression analysis.
-
Data Analysis: Analyze the collected data to determine the effects of SR9009 on body weight, body composition, energy expenditure, and metabolic gene expression.
Measurement of Cellular Respiration using Seahorse XF Analyzer
Objective: To measure the effect of SR9009 on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF24)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)[18]
-
Cultured cells of interest
-
SR9009
-
Appropriate cell culture medium and supplements
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
SR9009 Treatment: Treat the cells with the desired concentrations of SR9009 or vehicle for a specified duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[19]
-
Mitochondrial Stress Test: Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.[18] Place the cell plate in the Seahorse XF analyzer and perform the mitochondrial stress test.
-
Data Analysis: The Seahorse XF software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the expression of target genes in cells or tissues treated with SR9009.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.[1]
-
qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for the target genes and a housekeeping gene (e.g., 36B4 or Ppib).[1]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in SR9009-treated samples compared to vehicle-treated controls.[17]
Visualizations
Signaling Pathways
Caption: SR9009 Signaling Pathways.
Experimental Workflow
Caption: Experimental Workflow for SR9009 Studies.
Conclusion
SR9009 is a powerful pharmacological tool for modulating cellular energy expenditure through its action on REV-ERB nuclear receptors. Its ability to increase mitochondrial function and enhance metabolic rate holds significant promise for the development of novel therapeutics for metabolic diseases. However, the discovery of its REV-ERB-independent effects necessitates a cautious and well-controlled approach to research in this area. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the knowledge required to rigorously investigate the multifaceted influence of SR9009 on cellular energy metabolism. Future research should continue to delineate the precise molecular targets and signaling pathways involved in both the REV-ERB-dependent and -independent actions of this intriguing compound.
References
- 1. pnas.org [pnas.org]
- 2. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 [mdpi.com]
- 6. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 15. Frontiers | SR9009 improves heart function after pressure overload independent of cardiac REV-ERB [frontiersin.org]
- 16. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. REV-ERBα Agonist SR9009 Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. content.protocols.io [content.protocols.io]
Methodological & Application
Application Notes and Protocols for Dosing SR9009 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper dosing and administration of SR9009 for in vivo mouse studies. The protocols and data presented are collated from peer-reviewed scientific literature to assist in the design of rigorous and reproducible experiments.
Introduction to SR9009
SR9009 is a synthetic REV-ERB agonist that has garnered significant interest for its potential therapeutic applications in metabolic diseases, cardiovascular conditions, and neurological disorders. It acts as a potent modulator of the core circadian clock machinery by binding to the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of gene expression involved in metabolism and inflammation. However, it is crucial to note that recent studies have also identified REV-ERB-independent effects of SR9009, suggesting a more complex mechanism of action.[1][2][3][4][5]
General Dosing and Administration Guidelines
The majority of in vivo mouse studies utilize intraperitoneal (i.p.) injection for the administration of SR9009 due to its poor oral bioavailability. The dosage and frequency of administration are highly dependent on the specific research question and the mouse model being used.
Vehicle Preparation
A common vehicle for dissolving SR9009 for i.p. injection is a mixture of DMSO, Cremophor EL (or Tween-80), and PBS or saline. A frequently cited formulation is:
-
5% DMSO / 10% Cremophor EL / 85% PBS [6]
-
15% Cremophor EL in saline
-
DMSO, PEG300, Tween-80, and Saline [7]
It is recommended to prepare the working solution fresh on the day of use.[7]
Dosing Protocols for Specific Research Areas
The following tables summarize common dosing regimens for SR9009 in various mouse models.
Table 1: SR9009 Dosing in Cardiac Remodeling Mouse Models
| Mouse Model | Strain | Dosage | Administration Route & Frequency | Duration | Key Findings | Reference |
| Transverse Aortic Constriction (TAC) | C57BL/6J | 100 mg/kg/day | i.p., once daily | 6 weeks | Ameliorates pressure overload-induced heart remodeling.[6] | [6] |
| Myocardial Infarction (MI) | C57BL/6J | 100 mg/kg/day | i.p., once daily | 1 week | Improved survival and cardiac function post-MI.[8] | [8] |
| Myocardial Ischemia-Reperfusion | C57BL/6J | Not Specified | Not Specified | 1 day | Prevents heart failure by targeting the cardiac inflammasome.[9] | [9] |
| Pressure Overload-Induced Heart Failure | Not Specified | 10 mg/kg/day | Not Specified | 4-6 weeks | Maintained normal cardiac function. | [10] |
Table 2: SR9009 Dosing in Metabolic Disorder Mouse Models
| Mouse Model | Strain | Dosage | Administration Route & Frequency | Duration | Key Findings | Reference |
| Diet-Induced Obesity (DIO) | C57BL/6J | 100 mg/kg | i.p., twice daily | 12 days | Suppressed weight gain.[11] | [11] |
| Constant Light-Induced Metabolic Disruption | C57BL/6J | 10 mg/kg/day | i.p., once daily | 8 weeks | Mitigated weight gain and insulin (B600854) resistance.[12] | [12] |
| Nonalcoholic Steatohepatitis (NASH) | C57BL/6J | Not Specified | i.p., once daily (at ZT0 or ZT12) | 6 weeks | Alleviated hepatic steatosis, insulin resistance, and inflammation.[13] | [13] |
| ob/ob NASH Diet-Fed | ob/ob | 100 mg/kg | i.p., twice daily | 30 days | Reduced hepatic fibrosis and inflammation.[14] | [14] |
Table 3: SR9009 Dosing in Neurological Mouse Models
| Mouse Model | Strain | Dosage | Administration Route & Frequency | Duration | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | C57BL/6J | 50 mg/kg | i.p., once daily | 3 days prior to MCAO | Protected against cerebral ischemic injury.[15] | [15] |
Detailed Experimental Protocols
Protocol 1: Transverse Aortic Constriction (TAC) Model for Cardiac Hypertrophy
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture against a 27-gauge needle.
-
Remove the needle to create a constriction of a defined diameter.
-
Close the chest and allow the mouse to recover.
-
-
SR9009 Administration:
-
Endpoint Analysis:
-
Monitor cardiac function weekly using echocardiography.
-
At the end of the study, sacrifice the mice and harvest the hearts for histological analysis (e.g., H&E, Masson's trichrome staining) and molecular analysis (e.g., qPCR, Western blot) of hypertrophy and fibrosis markers.
-
Protocol 2: Diet-Induced Obesity (DIO) Model
-
Animal Model: Male C57BL/6J mice, 6 weeks old.
-
Dietary Intervention:
-
Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.
-
A control group should be fed a standard chow diet.
-
-
SR9009 Administration:
-
Prepare SR9009 solution in an appropriate vehicle.
-
Administer SR9009 at 100 mg/kg via intraperitoneal injection twice daily for 12 days.[11]
-
Administer an equivalent volume of the vehicle to the control HFD group.
-
-
Endpoint Analysis:
-
Monitor body weight and food intake daily.
-
At the end of the treatment period, perform glucose and insulin tolerance tests.
-
Collect blood for analysis of plasma lipids, glucose, and insulin.
-
Harvest tissues (liver, adipose tissue, skeletal muscle) for histological and molecular analyses.
-
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Surgical Procedure (Intraluminal Suture Method):
-
Anesthetize the mouse and make a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[16][17][18]
-
After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion (for transient MCAO).
-
-
SR9009 Administration:
-
Prepare SR9009 solution in an appropriate vehicle.
-
Administer SR9009 at 50 mg/kg via intraperitoneal injection once daily for 3 consecutive days prior to MCAO surgery.[15]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Endpoint Analysis:
-
Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Measure infarct volume at 24 or 48 hours post-MCAO using TTC staining of brain slices.
-
Perform histological and molecular analyses on the ischemic brain tissue to evaluate inflammation, apoptosis, and other relevant markers.
-
Signaling Pathways and Experimental Workflows
SR9009 Mechanism of Action
SR9009 primarily acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. By binding to these receptors, SR9009 enhances their repressive activity on target gene transcription. A key target of REV-ERB is the Bmal1 gene, a critical activator component of the core circadian clock. By repressing Bmal1, SR9009 can modulate the expression of numerous clock-controlled genes involved in metabolism and inflammation. However, recent evidence has demonstrated that SR9009 can also exert effects independently of REV-ERB, impacting pathways such as autophagy and the Nrf2 antioxidant response.[1][15][19][20]
Caption: SR9009 Signaling Pathways.
Experimental Workflow for In Vivo Mouse Studies
The following diagram outlines a general workflow for conducting in vivo mouse studies with SR9009.
Caption: General Experimental Workflow.
References
- 1. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rev-erb agonist improves adverse cardiac remodeling and survival in myocardial infarction through an anti-inflammatory mechanism | PLOS One [journals.plos.org]
- 9. SR9009 administered for one day after myocardial ischemia-reperfusion prevents heart failure in mice by targeting the cardiac inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-dependent effect of REV-ERBα agonist SR9009 on nonalcoholic steatohepatitis and gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. REV-ERB agonism improves liver pathology in a mouse model of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 16. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9009 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9009, a synthetic REV-ERB agonist, has emerged as a valuable research tool for investigating the role of the circadian clock in various physiological and pathological processes. As a potent and specific ligand for the nuclear receptors REV-ERBα and REV-ERBβ, SR9009 allows for the modulation of circadian rhythms and metabolic pathways in vitro.[1][2][3] These application notes provide detailed experimental protocols for cell culture studies involving SR9009, including methodologies for assessing its effects on cell viability, gene and protein expression, and key signaling pathways. While SR9009 is widely recognized for its action through REV-ERB, some studies suggest that it may also exert effects independent of these receptors.[4][5][6][7][8]
Mechanism of Action
SR9009 is a small molecule that binds to the REV-ERB nuclear receptors, which are critical components of the core circadian clock. REV-ERBs act as transcriptional repressors, and their activation by SR9009 enhances this repression, leading to the modulation of downstream target genes involved in the regulation of circadian rhythms, metabolism, and inflammation.[9][10][11] The binding of SR9009 to REV-ERBα has been characterized with a dissociation constant (Kd) of approximately 800 nM.[10]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data from various cell culture studies using SR9009.
Table 1: Effective Concentrations of SR9009 in Various Cell Lines
| Cell Line | Effect | Concentration Range | Incubation Time | Reference |
| T98G (Glioblastoma) | Decreased cell viability | 10 - 40 µM | 24 - 72 hours | [12][13] |
| HepG2 (Hepatocellular Carcinoma) | Decreased cell viability | 40 µM | 96 hours | [12] |
| H69 & H446 (SCLC) | Dose-dependent cytotoxicity | Increasing concentrations | 72 hours | [9] |
| H69AR & H446DDP (Chemoresistant SCLC) | Dose-dependent cytotoxicity | Increasing concentrations | 72 hours | [9] |
| Mouse Embryonic Stem Cells (mESCs) | Reduced cell viability | 10 µM | 2 days | [4][5] |
| Rat Adult Hippocampal Neural Stem/Progenitor Cells | Enhanced neurite outgrowth | 0.1 µM | 7 days | [14] |
| Rat Adult Hippocampal Neural Stem/Progenitor Cells | Suppressed neurite outgrowth | 2.5 µM | 7 days | [14] |
| RA FLSs | Suppression of IL-1β-induced phosphorylation | 10 µM | 12 hours | [15] |
Table 2: IC50 Values of SR9009
| Assay | Cell Line | IC50 Value | Reference |
| REV-ERB-dependent repressor activity | HEK293 (Gal4-REV-ERBα transfected) | 670 nM | [11] |
| REV-ERB-dependent repressor activity | HEK293 (Gal4-REV-ERBβ transfected) | 800 nM | [11] |
| BMAL1 mRNA reduction | HepG2 | 710 nM | [10][11] |
Experimental Protocols
Preparation of SR9009 Stock Solution
SR9009 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
-
Reagents:
-
SR9009 powder
-
DMSO (cell culture grade)
-
-
Procedure:
Cell Culture and Treatment
The choice of cell line will depend on the research question. SR9009 has been used in a variety of cell types, including cancer cell lines and primary cells.
-
General Protocol:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Seed cells in multi-well plates at a density appropriate for the duration of the experiment.
-
Allow cells to attach and grow for 24 hours before treatment.
-
Dilute the SR9009 stock solution in fresh culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest SR9009 concentration).
-
Replace the existing medium with the SR9009-containing medium or the vehicle control medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[12]
-
Cell Viability Assays
a) MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
After the SR9009 treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][13]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[12][13]
-
b) alamarBlue™ Assay
The alamarBlue™ assay incorporates a cell-permeable, non-toxic redox indicator that changes color in response to cellular metabolic activity.
-
Procedure:
Gene Expression Analysis (Quantitative Real-Time PCR)
qRT-PCR is used to quantify the expression levels of target genes in response to SR9009 treatment.
-
Procedure:
-
After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a qPCR instrument and a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., BMAL1, PER2, REV-ERBα, NRF2, HO-1, NQO1).[16][17][18]
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins in cell lysates.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., REV-ERBα, p-p38, p-JNK, p-ERK, p-p65, Nrf2).[15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways of SR9009
The following diagrams illustrate the key signaling pathways modulated by SR9009.
Caption: SR9009 activates REV-ERB, repressing core clock genes and downstream targets.
Caption: SR9009 can activate the Nrf2 pathway, leading to antioxidant gene expression.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of SR9009 in cell culture.
Caption: A general workflow for in vitro studies of SR9009.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitaljournal.com [digitaljournal.com]
- 4. pnas.org [pnas.org]
- 5. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound’s benefits aren’t tied to the body clock | Penn Today [penntoday.upenn.edu]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SR9009 | Autophagy | TargetMol [targetmol.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. REV-ERB Agonist SR9009 Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 18. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Application of SR9009 in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9009, a synthetic REV-ERB agonist, has emerged as a potent modulator of metabolic processes. By activating the nuclear receptors REV-ERBα and REV-ERBβ, which are key components of the circadian clock, SR9009 influences the expression of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, and inflammatory responses. These properties make it a valuable tool for in vitro metabolic research, offering insights into potential therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. This document provides detailed application notes and experimental protocols for the in vitro use of SR9009 in metabolic research.
Mechanism of Action
SR9009 exerts its effects by binding to and activating REV-ERBα and REV-ERBβ.[1][2] These receptors are transcriptional repressors that play a crucial role in regulating the body's internal clock and metabolism.[2][3] Upon activation by SR9009, REV-ERBs recruit co-repressors to the regulatory regions of target genes, leading to the suppression of their transcription.[1] Key metabolic genes regulated by REV-ERBs include those involved in lipogenesis, gluconeogenesis, and inflammation. By modulating the expression of these genes, SR9009 can significantly impact cellular energy expenditure, fat storage, and glucose homeostasis.[1][2][4]
Core Signaling Pathway of SR9009
Caption: SR9009 activates REV-ERBα/β, leading to transcriptional repression and metabolic shifts.
Quantitative Data Summary
The following tables summarize the quantitative effects of SR9009 observed in various in vitro studies.
Table 1: IC50 Values of SR9009 in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human Glioblastoma (T98G) | MTT Assay (48h) | ~20 | [5] |
| Human Glioblastoma (T98G) | MTT Assay (72h) | <20 | [5] |
| Human Hepatocellular Carcinoma (HepG2) | MTT Assay (96h) | ~40 | [5] |
| Small-Cell Lung Cancer (H69) | Cytotoxicity Assay (72h) | Dose-dependent cytotoxicity observed | [6] |
| Small-Cell Lung Cancer (H446) | Cytotoxicity Assay (72h) | Dose-dependent cytotoxicity observed | [6] |
| Multiple Myeloma (U266) | CCK8 Assay | Dose-dependent viability decrease | [7] |
| Multiple Myeloma (RPMI8226) | CCK8 Assay | Dose-dependent viability decrease | [7] |
Table 2: Effects of SR9009 on Gene Expression and Metabolic Parameters
| Cell Type | Parameter | Effect | Fold/Percent Change | Reference |
| Goldfish Liver (in vivo) | Plasma Glucose | Decrease | Significant reduction | [8][9] |
| Goldfish Liver (in vivo) | Plasma Triglycerides | Decrease | Significant reduction | [8][9] |
| Mouse Hypothalamus (in vivo) | Bmal1 mRNA | Repression | Significant decrease at ZT6 | [10] |
| Mouse Adipose Tissue (in vivo) | Bmal1 mRNA | Suppression | Significant reduction | [11] |
| Mouse Ischemic Cortex (in vivo) | Bmal1 mRNA | Attenuated reduction | Remarkable attenuation of ischemia-induced reduction | [12] |
| Mouse Ischemic Cortex (in vivo) | Clock mRNA | Attenuated reduction | Remarkable attenuation of ischemia-induced reduction | [12] |
| Mouse Ischemic Cortex (in vivo) | Per1 mRNA | Attenuated reduction | Remarkable attenuation of ischemia-induced reduction | [12] |
| Mouse Ischemic Cortex (in vivo) | Rev-erbα mRNA | Attenuated reduction | Remarkable attenuation of ischemia-induced reduction | [12] |
| Human Macrophages | CD80 (M1 marker) | No significant change | - | [13] |
| Human Macrophages | CD206 (M2 marker) | No significant change | - | [13] |
Experimental Protocols
General Experimental Workflow
Caption: A general workflow for studying the in vitro metabolic effects of SR9009.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.[2][14][15]
Objective: To determine the effect of SR9009 on the viability and proliferation of cultured cells.
Materials:
-
96-well tissue culture plates
-
Cells of interest (e.g., HepG2, C2C12, 3T3-L1)
-
Complete culture medium
-
SR9009 stock solution (in DMSO)
-
MTS reagent (containing PES)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of SR9009 in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the SR9009 dilutions or vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol is based on standard qPCR procedures.
Objective: To quantify the changes in the expression of target metabolic genes in response to SR9009 treatment.
Materials:
-
6-well or 12-well tissue culture plates
-
Cells of interest
-
SR9009
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., Bmal1, Sirt1, Ppargc1a, Fasn, Scd1) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR system
Procedure:
-
Plate cells in 6-well or 12-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of SR9009 or vehicle control for the specified duration (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)
This protocol is a general guideline for using the Agilent Seahorse XF Analyzer.[5]
Objective: To measure the effect of SR9009 on mitochondrial respiration and cellular oxygen consumption.
Materials:
-
Seahorse XF96 or XFe96 cell culture microplates
-
Cells of interest
-
SR9009
-
Seahorse XF calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
The day before the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
Prepare the mitochondrial stress test compounds and SR9009 in the assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR and then sequentially inject SR9009 (or vehicle), oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Glucose Uptake Assay (2-NBDG)
This protocol is adapted from standard 2-NBDG glucose uptake assay procedures.[7][8]
Objective: To measure the effect of SR9009 on glucose uptake in cultured cells.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Cells of interest (e.g., C2C12 myotubes, 3T3-L1 adipocytes)
-
SR9009
-
Glucose-free DMEM
-
2-NBDG (fluorescent glucose analog)
-
Insulin (positive control)
-
Phloretin or Cytochalasin B (inhibitor control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and differentiate if necessary (e.g., C2C12 myoblasts to myotubes).
-
Starve the cells in glucose-free DMEM for 2-4 hours prior to the assay.
-
Treat the cells with SR9009, vehicle control, insulin, or inhibitor control for the desired time.
-
Add 2-NBDG to each well at a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.
Logical Relationship of SR9009's Metabolic Effects
Caption: SR9009's activation of REV-ERB leads to a cascade of metabolic changes.
Disclaimer: SR9009 is a research compound and is not approved for human consumption.
References
- 1. sonwuapi.com [sonwuapi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 7. REV-ERBα Agonist SR9009 Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition by potential metabolic inhibitors of in vitro adipose tissue lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SR9009 | Autophagy | TargetMol [targetmol.com]
- 15. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving and administering SR9009.
For Research Use Only. Not for human consumption.
These application notes provide best practices for the dissolution and administration of SR9009, a synthetic REV-ERB agonist, intended for researchers, scientists, and drug development professionals. The following protocols and data have been compiled from preclinical research findings.
Introduction
SR9009 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ[1][2][3]. These receptors are critical components of the circadian clock and are involved in regulating various physiological processes, including metabolism, inflammation, and sleep-wake cycles[4][5]. Research has shown that SR9009 can modulate the expression of core clock genes and influence lipid and glucose metabolism, making it a valuable tool for studying the roles of REV-ERB in various biological systems[2][6]. However, it is important to note that some studies suggest SR9009 may also have REV-ERB-independent effects on cell proliferation and metabolism[7][8].
Data Presentation: Solubility and Stability
Proper dissolution is critical for the effective application of SR9009 in experimental settings. The following tables summarize the solubility and stability of SR9009 in various solvents.
Table 1: Solubility of SR9009
| Solvent | Maximum Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | >25 mg/mL | Sonication may be required for high concentrations. | [1][9] |
| ~30 mg/mL | [3] | ||
| 87.0 mg/mL (198.66 mM) | [5] | ||
| 252 mg/mL (575.42 mM) | Sonication is recommended. | [2] | |
| Ethanol | up to 20 mg/mL | [1][9] | |
| ~14 mg/mL | [3] | ||
| 87.0 mg/mL (198.66 mM) | [5] | ||
| 100 mM | [10] | ||
| Polyethylene Glycol 400 (PEG400) | Soluble | A common vehicle for oral solutions. | [11] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [3] | |
| 10% DMSO + 90% Corn Oil | 3.3 mg/mL (7.54 mM) | Sonication is recommended. | [2] |
Table 2: Stability of SR9009
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [3] |
| Crystalline Solid | -20°C | 3 years | [2] |
| Solution in DMSO or Ethanol | -20°C | Up to 1 month | [1][9] |
| Solution in Solvent | -80°C | 1 year | [2] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of SR9009 for in vitro and in vivo research.
In Vitro Protocol: Cell-Based Assays
This protocol is suitable for treating cultured cells with SR9009.
Materials:
-
SR9009 powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Aseptically weigh the required amount of SR9009 powder. The molecular weight of SR9009 is 437.94 g/mol [5][10].
-
Dissolve the powder in sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C for up to one month[1][9].
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution with the appropriate cell culture medium to the final desired concentration for your experiment.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity[12]. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Replace the existing medium in your cell culture plates with the medium containing the SR9009 working solution or the vehicle control.
-
Incubate the cells for the desired duration of the experiment.
-
In Vivo Protocol: Intraperitoneal (IP) Injection in Mice
This protocol describes the preparation and administration of SR9009 via intraperitoneal injection in mice, a common method in published studies[6][13][14].
Materials:
-
SR9009 powder
-
Dimethyl Sulfoxide (DMSO)
-
Cremophor EL or Kolliphor®
-
Phosphate-Buffered Saline (PBS) or Teleost saline solution
-
Sterile vials
-
Sterile syringes and needles (25-30 gauge)[15]
Vehicle Preparation (Example 1):
-
A commonly used vehicle is 5% DMSO, 10% Cremophor EL, and 85% PBS[13].
-
To prepare 10 mL of this vehicle:
-
Add 0.5 mL of DMSO to a sterile vial.
-
Add 1.0 mL of Cremophor EL and mix thoroughly with the DMSO.
-
Add 8.5 mL of sterile PBS and mix until a clear solution is formed.
-
Vehicle Preparation (Example 2):
-
Another reported vehicle consists of 15% Kolliphor® and 85% teleost saline solution[16].
SR9009 Solution Preparation (Example for 10 mg/mL):
-
Weigh the required amount of SR9009 powder.
-
Dissolve the SR9009 in the DMSO portion of the vehicle first.
-
Add the Cremophor EL (or Kolliphor®) and mix well.
-
Finally, add the PBS (or saline) to reach the final volume and concentration. Ensure the solution is homogenous.
Administration Protocol:
-
Dosage: A typical dosage used in mouse studies is 100 mg/kg of body weight, administered once or twice daily[2][4][6][13].
-
Restraint: Properly restrain the mouse to expose the abdomen[15][17].
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum[15][17][18].
-
Injection: Insert the needle at a 30-45 degree angle and inject the solution into the peritoneal cavity[17][18]. Aspirate briefly before injecting to ensure a vessel or organ has not been entered[18].
-
Control Group: Administer an equal volume of the vehicle solution to the control group of animals.
Considerations for Oral and Sublingual Administration
While intraperitoneal injection is common in preclinical research, other administration routes are being explored.
-
Oral Administration: SR9009 has been noted to have very low oral bioavailability, potentially as low as 2.2% in mice, due to first-pass metabolism in the liver[12][19]. This significantly reduces its efficacy when administered orally.
-
Sublingual Administration: To bypass first-pass metabolism, sublingual administration is suggested as a method to increase bioavailability[20]. This involves placing the SR9009 solution under the tongue, allowing for direct absorption into the bloodstream through the mucous membranes[20].
Mandatory Visualizations
Signaling Pathway of SR9009
The primary mechanism of action of SR9009 is through the activation of REV-ERBα and REV-ERBβ. This activation leads to the repression of target genes, including those involved in the core circadian clock and metabolic pathways.
References
- 1. SR9009 | 1379686-30-2 [chemicalbook.com]
- 2. SR9009 | Autophagy | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. canadiananabolics.is [canadiananabolics.is]
- 5. medkoo.com [medkoo.com]
- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SR9009 CAS#: 1379686-30-2 [m.chemicalbook.com]
- 10. rndsystems.com [rndsystems.com]
- 11. apexlabsus.com [apexlabsus.com]
- 12. reddit.com [reddit.com]
- 13. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. REV-ERBα Agonist SR9009 Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. a-star.edu.sg [a-star.edu.sg]
- 18. research.vt.edu [research.vt.edu]
- 19. SR9009 Bioavailability: Oral Dosing vs Injections - Sarms.io [sarms.io]
- 20. [Guide] SR9009 Oral and Sublingual Bioavailability [sarmsmentor.com]
Application Notes and Protocols: Utilizing SR9009 to Investigate Exercise Endurance in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9009, a synthetic REV-ERBα agonist, has emerged as a significant pharmacological tool for investigating the molecular mechanisms underpinning exercise endurance. By activating the nuclear receptor REV-ERBα, SR9009 modulates circadian rhythms and metabolic pathways, notably enhancing mitochondrial biogenesis in skeletal muscle. This has been shown to lead to a remarkable increase in exercise capacity in preclinical animal models, making it a compound of high interest for the development of therapeutics targeting conditions associated with diminished physical endurance.[1][2] These application notes provide detailed protocols for in vivo studies using SR9009 in mice to assess its impact on exercise endurance, along with data presentation guidelines and visualizations of the key signaling pathways involved.
Data Presentation: Summary of Quantitative Outcomes
The administration of SR9009 in animal models has consistently demonstrated a significant improvement in exercise endurance. The most frequently cited outcome is a substantial increase in running capacity, both in terms of duration and distance covered.
| Parameter | Vehicle Control | SR9009-Treated | Percentage Increase | Statistical Significance | Reference |
| Running Time (min) | 42.0 ± 2.4 | 60.9 ± 3.1 | ~45% | p < 0.05 | Woldt et al., 2013 (Nature Medicine) |
| Running Distance (m) | 640 ± 50 | 980 ± 70 | ~53% | p < 0.05 | Woldt et al., 2013 (Nature Medicine) |
Experimental Protocols
SR9009 Administration Protocol for In Vivo Mouse Studies
This protocol outlines the preparation and administration of SR9009 to mice for studying its effects on exercise endurance.
Materials:
-
SR9009
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Vortex mixer
-
Animal scale
Procedure:
-
Preparation of Vehicle Solution:
-
Prepare a vehicle solution consisting of 5% DMSO, 10% Cremophor EL, and 85% PBS.
-
In a sterile microcentrifuge tube, combine the appropriate volumes of each component.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Preparation of SR9009 Solution:
-
Weigh the desired amount of SR9009 powder.
-
Dissolve the SR9009 in the prepared vehicle solution to achieve a final concentration of 10 mg/mL.[3]
-
Vortex the solution until the SR9009 is completely dissolved.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of SR9009 solution to be administered.
-
Administer the calculated volume of the SR9009 solution via intraperitoneal (i.p.) injection.
-
For control animals, administer an equivalent volume of the vehicle solution.
-
Injections are typically performed once daily.[3] For studies investigating circadian effects, injections can be timed to specific Zeitgeber times (ZT), such as ZT6 or ZT18.[3]
-
Treadmill Exercise Endurance Test Protocol for Mice
This protocol details a standardized treadmill test to assess the exercise endurance of mice treated with SR9009.
Materials:
-
Mouse treadmill apparatus
-
Absorbent pads
-
Timers
Procedure:
-
Acclimation:
-
Acclimate the mice to the treadmill apparatus for 1-2 hours in their home cage in the procedure room.[5]
-
On the first day of acclimation, place the mice on the stationary treadmill for 10 minutes to familiarize them with the environment.
-
On the second day, repeat the 10-minute stationary exposure.
-
On the fourth day, run the mice at a low speed (e.g., 10 m/min) for 20 minutes.[6]
-
-
Endurance Test:
-
Set the treadmill to a 5-10° incline.[5]
-
Begin the test with a warm-up period of 5 minutes at a speed of 13 m/min.[6]
-
Gradually increase the speed to 18 m/min over the next 5 minutes.[6]
-
Maintain the speed at 18 m/min for 30 minutes.[6]
-
Subsequently, increase the speed to 23 m/min and continue until the mice reach exhaustion.[6]
-
Exhaustion is defined as the point at which the mouse remains on the stationary platform at the rear of the treadmill for a continuous period of 30 seconds despite gentle encouragement.[6]
-
-
Data Collection:
-
Record the total running time and distance for each mouse.
-
Signaling Pathway and Experimental Workflow Visualizations
SR9009-Mediated Signaling Pathway for Enhanced Exercise Endurance
The following diagram illustrates the proposed signaling cascade initiated by SR9009, leading to increased mitochondrial biogenesis and improved exercise capacity.
References
- 1. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 2. Exercise alters the circadian rhythm of REV-ERB-α and downregulates autophagy-related genes in peripheral and central tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Mouse Fitness as Determined Through Treadmill Running and Walking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9009 Treatment in Obesity Research in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SR9009 in preclinical obesity research in mice. SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolism.[1] By activating REV-ERB, SR9009 influences a wide range of physiological processes, including glucose and lipid metabolism, inflammation, and energy expenditure, making it a compound of significant interest in the study of obesity and metabolic diseases.
Mechanism of Action
SR9009 exerts its effects by binding to and activating the REV-ERB proteins (REV-ERBα and REV-ERBβ). These proteins are critical components of the core circadian clock machinery. In their active state, REV-ERBs act as transcriptional repressors, controlling the expression of a suite of genes involved in metabolism and circadian rhythm. A primary target of REV-ERB is the gene Bmal1, a key activator of the circadian clock. By activating REV-ERB, SR9009 enhances the repression of Bmal1 and other target genes, thereby modulating the circadian control of metabolic pathways.[1] This modulation can lead to increased energy expenditure, decreased fat storage, and improved glucose and lipid homeostasis.
SR9009 Treatment Protocols
Successful in vivo studies with SR9009 in mouse models of obesity require careful consideration of dosage, administration route, and treatment duration. The following protocols are based on established research methodologies.
Animal Models
Commonly used mouse models for SR9009 obesity research include:
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin (B600854) resistance, and dyslipidemia.
-
Genetic Models of Obesity: Such as ob/ob mice (leptin-deficient) or db/db mice (leptin receptor-deficient).
SR9009 Formulation
SR9009 is not readily soluble in aqueous solutions. A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, Cremophor EL, and PBS or saline.
Example Formulation: 5% DMSO, 15% Cremophor EL, 80% PBS.
Administration and Dosing
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common and effective route for administering SR9009 in mice due to its low oral bioavailability.
-
Dosage: Dosages can be categorized as low or high, depending on the research question.
-
Low-Dose Chronic Treatment: 10 mg/kg daily. This dose has been shown to mitigate weight gain and insulin resistance in mice with circadian disruption.[2][3]
-
High-Dose Treatment: 100 mg/kg, often administered twice daily (b.i.d). This regimen has been used to demonstrate significant effects on fat mass, dyslipidemia, and hyperglycemia in diet-induced obese mice.
-
-
Timing of Injection: To align with the natural circadian rhythm, injections are often administered at specific Zeitgeber Times (ZT). ZT0 corresponds to the time when the lights are turned on.
Quantitative Data Summary
The following tables summarize typical quantitative data from SR9009 treatment studies in obese mice.
Table 1: Effects of SR9009 on Body Weight and Composition
| Parameter | Vehicle Control | SR9009 Treatment | Percentage Change |
| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8 | ↓ 14.8% |
| Fat Mass (g) | 15.8 ± 1.5 | 10.2 ± 1.1 | ↓ 35.4% |
| Lean Mass (g) | 27.1 ± 1.2 | 26.5 ± 1.0 | ↓ 2.2% |
Data are representative and may vary based on the specific study design.
Table 2: Effects of SR9009 on Metabolic Parameters
| Parameter | Vehicle Control | SR9009 Treatment | Percentage Change |
| Fasting Glucose (mg/dL) | 185 ± 15 | 140 ± 12 | ↓ 24.3% |
| Fasting Insulin (ng/mL) | 2.5 ± 0.4 | 1.5 ± 0.3 | ↓ 40.0% |
| Plasma Triglycerides (mg/dL) | 150 ± 20 | 95 ± 15 | ↓ 36.7% |
| Total Cholesterol (mg/dL) | 220 ± 25 | 170 ± 18 | ↓ 22.7% |
Data are representative and may vary based on the specific study design.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of SR9009 are provided below.
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of a mouse to clear a glucose load from the bloodstream.
Materials:
-
D-Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device (optional)
-
Syringes and needles (26-28G)
-
Scale
Procedure:
-
Fasting: Fast mice for 5-6 hours or overnight (approximately 16 hours) by transferring them to a clean cage with access to water but no food.[4][5][6]
-
Baseline Glucose: Weigh the mouse and record the weight. Obtain a baseline blood glucose reading (t=0) by nicking the tail vein and applying a drop of blood to a glucose test strip.[4][6]
-
Glucose Injection: Inject D-glucose solution intraperitoneally at a dose of 2 g/kg of body weight.[6] The volume of injection can be calculated as: Volume (μl) = 10 x body weight (g).[3]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[4][6]
-
Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT measures the whole-body response to insulin, indicating insulin sensitivity.
Materials:
-
Humulin R (human insulin)
-
Sterile 0.9% saline
-
Glucometer and test strips
-
Restraining device (optional)
-
Syringes and needles (29-30G)
-
Scale
Procedure:
-
Baseline Glucose: Weigh the mouse and obtain a baseline blood glucose reading (t=0) from the tail vein.[9]
-
Insulin Preparation: Prepare a diluted insulin solution in sterile saline. A common dose is 0.75 U/kg body weight.[9]
-
Insulin Injection: Inject the diluted insulin solution intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[9]
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time. A faster and greater decrease indicates higher insulin sensitivity.
Body Composition Analysis (DEXA)
Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to measure fat mass, lean mass, and bone mineral density.
Materials:
-
DEXA analyzer (e.g., PIXImus)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane.[10]
-
Positioning: Place the anesthetized mouse in a prone position on the DEXA scanner bed. Ensure the limbs are extended and the spine is straight.[10]
-
Scanning: Perform a whole-body scan according to the manufacturer's instructions. The scan typically takes a few minutes.[10]
-
Analysis: The software will automatically calculate fat mass, lean mass, and bone mineral content.
-
Recovery: Place the mouse on a heating pad to maintain body temperature until it fully recovers from anesthesia.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of SR9009 and a typical experimental workflow for obesity research in mice.
Caption: SR9009 signaling pathway in metabolic regulation.
References
- 1. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 3. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 4. vmmpc.org [vmmpc.org]
- 5. mmpc.org [mmpc.org]
- 6. MPD: GMC11: project protocol [phenome.jax.org]
- 7. Insulin Tolerance Test in Mouse [protocols.io]
- 8. protocols.io [protocols.io]
- 9. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 10. mmpc.org [mmpc.org]
Application Notes and Protocols for SR9009 Administration in Circadian Rhythm Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to administering SR9009, a synthetic REV-ERBα and REV-ERBβ agonist, for the investigation of circadian rhythms. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to assist in the design and execution of robust and reproducible experiments.
Introduction
SR9009 is a valuable chemical probe for elucidating the role of the nuclear receptors REV-ERBα and REV-ERBβ in the regulation of the circadian clock and metabolism.[1] By activating REV-ERBs, SR9009 represses the transcription of core clock genes, including Bmal1 and Clock, thereby modulating the circadian oscillator.[2][3] This has profound effects on various physiological processes, including sleep-wake cycles, metabolism, and locomotor activity.[4][5] It is important to note that some studies suggest SR9009 may also exert effects independent of REV-ERB, a factor that should be considered in experimental design and data interpretation.[6][7][8]
Data Presentation
Table 1: In Vivo Administration of SR9009 in Mice for Circadian Rhythm Studies
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Dosage | 100 mg/kg | 50 mg/kg | 100 mg/kg | 10 mg/kg (low-dose) |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Vehicle | 5% DMSO, 10% Cremophor EL, 85% PBS | Not Specified | Not Specified | Not Specified |
| Timing of Injection | Circadian Time (CT) 6 | Zeitgeber Time (ZT) 6 | ZT6, ZT9, and ZT12 | ZT4 (daily) |
| Experimental Model | Male C57BL/6J mice (8-10 weeks) | Male C57BL/6J mice | Mice | Mice exposed to constant light |
| Observed Effects | Loss of locomotor activity during the subjective dark phase, altered core clock gene expression in the hypothalamus.[2] | Decreased Bmal1 and Clock gene and protein levels in the cerebral cortex.[3][9] | Increased wakefulness and decreased Slow-Wave Sleep (SWS) and Rapid Eye Movement (REM) sleep.[4][10] | Reduced weight gain and insulin (B600854) resistance.[5][11] |
| Reference | [2] | [3][9] | [4][10] | [5][11] |
Table 2: In Vitro Efficacy of SR9009
| Parameter | Value |
| REV-ERBα IC50 | 670 nM |
| REV-ERBβ IC50 | 800 nM |
| Bmal1 Promoter Repression IC50 | 710 nM |
| Reference | [2] |
Experimental Protocols
Protocol 1: Assessment of SR9009 Effects on Locomotor Activity in Mice
Objective: To evaluate the impact of SR9009 on the circadian locomotor activity of mice.
Materials:
-
SR9009
-
Vehicle solution (e.g., 5% DMSO, 10% Cremophor EL, 85% PBS)[12]
-
Male C57BL/6J mice (8-10 weeks old)
-
Running wheel cages
-
Data acquisition system for monitoring wheel running activity
-
Light-controlled environmental chambers
Methodology:
-
House mice individually in running wheel cages within a light-controlled chamber.
-
Entrain the mice to a 12-hour light:12-hour dark (LD) cycle for at least one week.
-
After entrainment, release the mice into constant darkness (DD) to allow for the expression of their free-running circadian rhythm.
-
After at least 12 days in DD, prepare the SR9009 solution in the chosen vehicle. A common dose is 100 mg/kg.[2]
-
At Circadian Time (CT) 6 (the middle of the subjective day, when Rev-erbα expression typically peaks), administer a single intraperitoneal (i.p.) injection of SR9009 or vehicle to the mice.[2]
-
Continue to record locomotor activity for at least one full circadian cycle (24 hours) post-injection.
-
Analyze the data to determine changes in the pattern and total amount of locomotor activity. A common observation is a loss of activity during the subsequent subjective dark phase.[2]
Protocol 2: Analysis of Core Clock Gene Expression in the Hypothalamus
Objective: To determine the effect of SR9009 on the expression of core circadian clock genes in the mouse hypothalamus.
Materials:
-
SR9009
-
Vehicle solution
-
Male C57BL/6J mice (8-10 weeks old)
-
Surgical tools for tissue collection
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Methodology:
-
Entrain mice to a 12:12 LD cycle as described in Protocol 1.
-
At Zeitgeber Time (ZT) 0 (lights on), administer a single i.p. injection of 100 mg/kg SR9009 or vehicle.[2]
-
At defined time points following the injection (e.g., every 4-6 hours over a 24-hour period), euthanize a cohort of mice.
-
Immediately dissect the hypothalamus and flash-freeze the tissue in liquid nitrogen.
-
Extract total RNA from the hypothalamic tissue using a suitable RNA extraction kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of core clock genes such as Per2, Cry2, Bmal1, and Npas2.[2]
-
Analyze the gene expression data to assess changes in the amplitude and phase of their circadian oscillations.[2]
Mandatory Visualizations
Signaling Pathway of SR9009 Action
Caption: SR9009 activates REV-ERB, leading to the repression of core clock genes.
Experimental Workflow for In Vivo Circadian Study
Caption: A typical workflow for studying the effects of SR9009 on circadian behavior.
Critical Considerations
-
REV-ERB-Independent Effects: Recent evidence suggests that SR9009 can have biological effects that are independent of its action on REV-ERBα and REV-ERBβ.[7][8] Researchers should be cautious in attributing all observed effects of SR9009 solely to REV-ERB activation. The use of REV-ERB knockout models is recommended to confirm the specificity of the compound's action in a given experimental context.
-
Pharmacokinetics: The in vivo half-life of SR9009 is relatively short.[10] This should be taken into account when designing chronic dosing paradigms.
-
Vehicle Selection: SR9009 is poorly soluble in aqueous solutions. A vehicle containing DMSO and a surfactant like Cremophor EL is often necessary for in vivo administration.[12] It is crucial to include a vehicle-only control group to account for any effects of the vehicle itself.
-
Timing of Administration: The effects of SR9009 can be time-dependent, as the expression of its targets, the REV-ERBs, oscillates throughout the day.[4] Administration at different circadian or Zeitgeber times may yield different results.[2][4]
References
- 1. digitaljournal.com [digitaljournal.com]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Compound’s benefits aren’t tied to the body clock | Penn Today [penntoday.upenn.edu]
- 7. pnas.org [pnas.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 10. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR9009 in Neurobiological and Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SR9009, a synthetic Rev-Erbα/β agonist, in neurobiological and behavioral research. This document includes detailed protocols for key assays, a summary of quantitative data from preclinical studies, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
SR9009 is a potent and specific synthetic ligand for the nuclear receptors Rev-Erbα and Rev-Erbβ, which are critical components of the core circadian clock machinery. By activating Rev-Erb, SR9009 represses the transcription of key clock genes, including Bmal1 and Clock, thereby modulating circadian rhythms and influencing a wide range of physiological processes.[1][2][3] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of the circadian clock in the central nervous system and its influence on behavior.[4][5] Preclinical studies have demonstrated the effects of SR9009 on sleep-wake cycles, anxiety-like behavior, and neuroinflammation.[1][5][6]
Data Presentation
The following tables summarize the quantitative effects of SR9009 administration in various neurobiological and behavioral assays conducted in mice.
Table 1: Effects of SR9009 on Behavioral Assays in Mice
| Behavioral Assay | Species/Strain | SR9009 Dose | Administration Route & Timing | Key Findings | Reference(s) |
| Circadian Locomotor Activity | C57BL/6J Mice | 100 mg/kg | Single i.p. injection at CT6 | Complete loss of subsequent active period in constant darkness.[3] | [3] |
| Circadian Locomotor Activity | C57BL/6J Mice | 100 mg/kg | Single i.p. injection | 1-3 hour delay in the onset of nocturnal locomotor activity in a 12h:12h light:dark cycle.[3] | [3] |
| Open Field Test | Mice | 10 mg/kg | Daily i.p. injection for 8 weeks | No significant improvement in moving time, total distance traveled, or time spent in the center in a model of constant light-induced hyperactivity.[7] | [7] |
| Elevated Plus Maze | Mice | Not Specified | Not Specified | SR9009 reduces anxiety-like behavior.[8] | [8] |
| Sleep/Wake Cycle (EEG) | Mice | 100 mg/kg | i.p. injection at ZT6 | Increased wakefulness, decreased Slow-Wave Sleep (SWS) and REM sleep.[1][6] | [1][6] |
| Sleep/Wake Cycle (EEG) | Mice | 100 mg/kg | i.p. injection at ZT21 | Decreased wakefulness and increased SWS.[6][8] | [6][8] |
Table 2: Effects of SR9009 on Neurobiological Parameters in Mouse Brain
| Assay | Brain Region | Species/Strain | SR9009 Dose | Administration Route & Timing | Key Findings | Reference(s) |
| Gene Expression (qPCR) | Hypothalamus | C57BL/6J Mice | 100 mg/kg | Single i.p. injection at CT0 | Perturbed the circadian pattern of core clock gene expression.[3] | [3] |
| Gene Expression (qPCR) | Cerebral Cortex | C57BL/6J Mice | 50 mg/kg | Daily i.p. injection for 3 days | Markedly decreased mRNA levels of Bmal1 and Clock.[2] | [2] |
| Protein Expression (Western Blot) | Cerebral Cortex | C57BL/6J Mice | 50 mg/kg | Daily i.p. injection for 3 days | Markedly decreased protein levels of BMAL1 and CLOCK.[2] | [2] |
| Gene Expression (qPCR) | Ischemic Cerebral Cortex | C57BL/6J Mice | Not Specified | Not Specified | Restored the expression of Rev-erbα, Bmal1, Clock, and Per1 after ischemic injury.[4][5][9] | [4][5][9] |
| Neuroinflammation (qPCR) | Ischemic Cerebral Cortex | C57BL/6J Mice | Not Specified | Not Specified | Significantly downregulated the mRNA expression of pro-inflammatory mediators TNF-α, IL-1β, and iNOS after MCAO.[5] | [5] |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in mice by measuring their exploration of open versus enclosed arms of a maze.
Materials:
-
Elevated plus maze apparatus (for mice: two open arms, 30 x 5 cm; two closed arms, 30 x 5 x 15 cm; elevated 50-55 cm from the floor).
-
Video camera and tracking software (e.g., ANY-maze, EthoVision XT).
-
70% ethanol (B145695) for cleaning.
-
SR9009 solution and vehicle control.
Procedure:
-
Acclimation: Habituate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer SR9009 or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test.
-
Test Initiation: Gently place the mouse in the center of the maze, facing an open arm.
-
Data Recording: Allow the mouse to freely explore the maze for a 5-minute session. Record the session using the video camera and tracking software.
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Open Field Test (OFT) for Locomotor Activity and Anxiety
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (for mice: typically a 40 x 40 x 30 cm square box).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
-
SR9009 solution and vehicle control.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer SR9009 or vehicle as required by the experimental design.
-
Test Initiation: Place the mouse in the center of the open field arena.
-
Data Recording: Record the animal's activity for a predetermined duration (typically 5-20 minutes).
-
Data Analysis:
-
Locomotor Activity: Measured by the total distance traveled.
-
Anxiety-Like Behavior: Measured by the time spent in the center of the arena versus the periphery. A greater amount of time spent in the center suggests reduced anxiety.
-
-
Cleaning: Clean the arena thoroughly with 70% ethanol between animals.
Quantitative PCR (qPCR) for Gene Expression Analysis in Brain Tissue
Objective: To quantify the mRNA levels of target genes (e.g., Bmal1, Clock, Rev-erbα) in specific brain regions.
Materials:
-
Dissected brain tissue (e.g., hypothalamus, cerebral cortex).
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit).
-
Reverse transcription kit for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target and reference genes.
-
Real-time PCR system.
Procedure:
-
Tissue Homogenization and RNA Extraction: Homogenize the brain tissue and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, primers for the target gene and a reference gene (e.g., Gapdh, Actb), and qPCR master mix.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR system using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
Western Blot for Protein Expression Analysis in Brain Tissue
Objective: To detect and quantify the levels of specific proteins (e.g., BMAL1, CLOCK, REV-ERBα) in brain tissue lysates.
Materials:
-
Dissected brain tissue.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Visualizations
Signaling Pathway
Caption: SR9009 signaling pathway modulating circadian rhythm.
Experimental Workflow: Behavioral and Neurobiological Assays
Caption: Workflow for SR9009 in vivo studies.
Logical Relationship: SR9009, Rev-Erb, and Downstream Effects
Caption: SR9009's mechanism from molecular to behavioral effects.
References
- 1. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 6. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 7. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Techniques for Measuring SR9009's Effect on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR9009, a synthetic REV-ERB agonist, has garnered significant attention in biomedical research for its profound effects on circadian rhythm, metabolism, and inflammation. It primarily functions by activating the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are key components of the circadian clock machinery. Activation of REV-ERBs leads to the transcriptional repression of target genes, thereby modulating various physiological processes.[1][2] However, emerging evidence also suggests that SR9009 can exert effects on gene expression independent of REV-ERB.[3][4][5][6][7]
These application notes provide detailed protocols for two primary techniques to measure the effects of SR9009 on gene expression: quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq). Additionally, we present a summary of quantitative data and signaling pathway diagrams to facilitate a comprehensive understanding of SR9009's molecular actions.
Data Presentation: Quantitative Effects of SR9009
The following table summarizes the quantitative data on SR9009's activity and its impact on the expression of specific genes.
| Parameter | Value | Cell Line/Organism | Target Gene(s) | Reference |
| REV-ERBα IC50 | 670 nM | HEK293 cells | Reporter Gene | [1] |
| REV-ERBβ IC50 | 800 nM | HEK293 cells | Reporter Gene | [1] |
| REV-ERB Repressor Activity IC50 | 710 nM | HEK293 cells | Reporter Gene | [1] |
| Bmal1 mRNA Expression | Markedly decreased | Mouse Cerebral Cortex | Bmal1 | [2] |
| Clock mRNA Expression | Markedly decreased | Mouse Cerebral Cortex | Clock | [2] |
| Atg5 mRNA Expression | Suppressed | Small-Cell Lung Cancer Cells | Atg5 | [8] |
Signaling Pathway of SR9009
SR9009 primarily acts as an agonist for REV-ERBα and REV-ERBβ. Upon binding, it enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to REV-ERB response elements (RevREs) in the promoter regions of target genes. This leads to histone deacetylation, chromatin condensation, and transcriptional repression. Key direct targets of REV-ERB include the core clock genes Bmal1 and Clock.[2] Indirectly, by repressing Bmal1 and Clock, SR9009 affects the expression of a wide array of clock-controlled genes involved in metabolism and inflammation. Recent studies also indicate that SR9009 can influence gene expression through REV-ERB-independent mechanisms, for instance by activating the Nrf2 pathway.[2]
Caption: SR9009 signaling pathway.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to measure the relative expression of specific target genes in response to SR9009 treatment.
Experimental Workflow:
Caption: qPCR experimental workflow.
Methodology:
-
Cell Culture and SR9009 Treatment:
-
Culture cells of interest (e.g., HepG2, C2C12, primary hepatocytes) in appropriate media and conditions.
-
Treat cells with the desired concentration of SR9009 (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Total RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with oligo(dT) and/or random hexamer primers.
-
The reaction is typically incubated at 25°C for 10 minutes, 50°C for 10 minutes, and inactivated at 85°C for 5 minutes.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform qPCR using a real-time PCR detection system. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis (for SYBR Green).
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene and comparing the SR9009-treated samples to the vehicle-treated controls.
-
RNA Sequencing (RNA-seq) for Global Gene Expression Profiling
This protocol provides a framework for analyzing the global transcriptomic changes induced by SR9009.
Experimental Workflow:
Caption: RNA-seq experimental workflow.
Methodology:
-
Sample Preparation and RNA Extraction:
-
Follow the same procedure as for qPCR (Protocol 1, steps 1 and 2) to obtain high-quality total RNA. It is crucial to have biological replicates for robust statistical analysis.
-
-
RNA-seq Library Preparation:
-
Use a commercial RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) according to the manufacturer's protocol. This typically involves:
-
mRNA purification using oligo(dT) magnetic beads.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and adapter ligation.
-
Library amplification via PCR.
-
-
Assess the quality and quantity of the prepared libraries using a bioanalyzer and qPCR.
-
-
High-Throughput Sequencing:
-
Pool the indexed libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between SR9009-treated and control samples using packages like DESeq2 or edgeR.
-
Downstream Analysis: Perform pathway analysis, gene ontology enrichment analysis, and other functional analyses on the list of differentially expressed genes to interpret the biological impact of SR9009.
-
Conclusion
The methodologies described provide a robust framework for investigating the effects of SR9009 on gene expression. qPCR is a targeted approach suitable for validating the regulation of specific genes, while RNA-seq offers a comprehensive, unbiased view of the entire transcriptome. When designing and interpreting experiments with SR9009, it is essential to consider both its well-established role as a REV-ERB agonist and the potential for off-target, REV-ERB-independent effects. Careful experimental design, including appropriate controls and replicates, is paramount for generating reliable and reproducible data.
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 3. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERB Agonist SR9009 Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming SR9009's Low Oral Bioavailability in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Rev-Erbα agonist, SR9009. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with SR9009's low oral bioavailability in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for SR9009's low oral bioavailability?
A1: The principal cause of SR9009's poor oral bioavailability is extensive first-pass metabolism in the liver. When administered orally, SR9009 is absorbed in the gastrointestinal tract and then transported to the liver via the portal vein. In the liver, it undergoes rapid and significant metabolism by cytochrome P450 (CYP) enzymes before it can reach systemic circulation. This metabolic process drastically reduces the amount of active SR9009 available to reach its target tissues.
Q2: What are the reported oral bioavailability values for SR9009?
A2: Direct comparative studies on the bioavailability of SR9009 through various routes are limited in publicly available literature. However, a pharmacokinetic study in mice indicated an oral bioavailability of approximately 2.2%.[1] For humans, the oral bioavailability has been estimated to be around 24%, though this figure is not derived from a direct clinical trial.[1][2] In contrast, intravenous or intraperitoneal injections are considered to have 100% bioavailability as they introduce the compound directly into the systemic circulation, bypassing first-pass metabolism.[1]
Q3: What are the potential off-target or Rev-Erb-independent effects of SR9009?
A3: It is crucial for researchers to be aware that SR9009 may exert effects that are independent of its action on Rev-Erbα and Rev-Erbβ. Some studies have indicated that SR9009 can influence cellular processes like proliferation and metabolism even in the absence of Rev-Erb receptors.[3] The exact mechanisms of these off-target effects are not yet fully elucidated. Therefore, it is recommended to include appropriate controls in experiments to account for these potential Rev-Erb-independent activities.
Troubleshooting Guide: Enhancing SR9009 Bioavailability
This guide provides an overview of alternative administration routes and formulation strategies to overcome the low oral bioavailability of SR9009 in your experiments.
Issue 1: Low Systemic Exposure with Oral Gavage
Cause: Extensive first-pass metabolism in the liver.
Solutions:
-
Alternative Routes of Administration:
-
Intraperitoneal (IP) Injection: This is a common and effective method in preclinical rodent studies to bypass first-pass metabolism.
-
Sublingual Administration: This route allows for absorption through the sublingual mucosa directly into the bloodstream, avoiding the gastrointestinal tract and the liver.[4]
-
Transdermal Delivery: Application of SR9009 in a suitable vehicle onto the skin can facilitate its absorption into the systemic circulation.[5]
-
-
Advanced Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating SR9009 into nanoparticles can protect it from degradation in the GI tract and enhance its absorption.
-
Liposomal Formulation: Similar to nanoparticles, liposomes can encapsulate SR9009, improving its solubility and protecting it from metabolic enzymes.[6]
-
Quantitative Data Summary
| Administration Route | Bioavailability (Mice) | Bioavailability (Human, Estimated) | Key Considerations |
| Oral | ~2.2%[1] | ~24%[1][2] | High first-pass metabolism, significant variability. |
| Intraperitoneal (IP) | 100% (assumed) | Not Applicable | Bypasses first-pass metabolism, standard for preclinical studies. |
| Sublingual | Data not available | Higher than oral[4] | Bypasses first-pass metabolism, rapid absorption. |
| Transdermal | Data not available | Potentially higher than oral | Slower, sustained release profile. |
| Nanoparticle/Liposomal (Oral) | Data not available | Potentially improved vs. standard oral | Protects from degradation, enhances absorption. |
Experimental Protocols
Protocol 1: Preparation of SR9009 for Intraperitoneal (IP) Injection in Mice
Materials:
-
SR9009 powder
-
Dimethyl sulfoxide (B87167) (DMSO)[7]
-
Cremophor EL (Sigma-Aldrich, C5135)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of SR9009 in DMSO. SR9009 is soluble in DMSO at concentrations greater than 25 mg/mL.[8]
-
For a final working solution, dissolve SR9009 in a vehicle solution of 5% DMSO, 10% Cremophor EL, and 85% PBS.[3]
-
A typical working solution concentration is 10 mg/mL.[3]
-
Administer the solution via IP injection at a dose of 100 mg/kg/day.[3]
-
The control group should receive the same volume of the vehicle without SR9009.[3]
dot
Caption: Workflow for IP injection of SR9009 in mice.
Protocol 2: General Approach for Sublingual and Transdermal Formulation (Conceptual)
For Sublingual Administration:
-
Vehicle Selection: Choose a vehicle that is safe for mucosal contact and can solubilize SR9009. Ethanol and DMSO are potential solvents.[7]
-
Preparation: Dissolve SR9009 in the chosen vehicle to a desired concentration. The solution should be held under the tongue of the experimental animal for a defined period to allow for absorption.[4]
For Transdermal Administration:
-
Vehicle Selection: A carrier that can penetrate the skin is required. This may include a mixture of propylene (B89431) glycol, alcohol, and other agents. DMSO is also known to enhance dermal penetration.
-
Preparation: A detailed protocol for a transdermal carrier might involve:
-
Weighing the required amount of SR9009 powder.
-
Adding the powder to a commercially available transdermal carrier base.
-
Shaking the mixture well.
-
Heating the mixture in a hot water bath (e.g., 15-20 minutes) to ensure dissolution.
-
Allowing the solution to cool before application to a shaved area of the skin.
-
Signaling Pathways
SR9009 is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ. These receptors are key components of the molecular clock and act as transcriptional repressors.
dot
References
- 1. SR9009 Bioavailability: Oral Dosing vs Injections - Sarms.io [sarms.io]
- 2. anabolicminds.com [anabolicminds.com]
- 3. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Guide] SR9009 Oral and Sublingual Bioavailability [sarmsmentor.com]
- 5. SR9009/SR9011 Update - Receptor Chem [receptorchem.co.uk]
- 6. swolverine.com [swolverine.com]
- 7. medkoo.com [medkoo.com]
- 8. SR9009 | 1379686-30-2 [chemicalbook.com]
SR9009 Technical Support Center: Addressing Solubility and Stability Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility and stability issues encountered during experiments with SR9009. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving SR9009?
A1: SR9009 is a hydrophobic compound with poor aqueous solubility. For research purposes, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity.[1][2] Ethanol (B145695) is another viable option, although the solubility is generally lower than in DMSO.[1]
Q2: What are the general storage conditions for SR9009?
A2: For long-term storage, SR9009 powder should be stored at -20°C, where it can be stable for up to three years.[2] Stock solutions of SR9009 in DMSO or ethanol should be stored at -80°C for up to one year.[2] For short-term storage, solutions in DMSO or ethanol can be kept at -20°C for up to one month.[1]
Q3: What is the known metabolic stability of SR9009?
A3: In vitro studies using human liver microsomes have shown that SR9009 is metabolized into several products. This indicates that the compound undergoes metabolic degradation, which is an important consideration for in vivo experiments and data interpretation.
Troubleshooting Guide: Solubility Issues
Issue: My SR9009 is precipitating when I add it to my aqueous buffer or cell culture medium.
-
Possible Cause: This is a common issue known as "solvent-shifting precipitation." SR9009 is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous environment, the sudden change in polarity causes the compound to crash out of solution.
-
Solutions:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution that maintains SR9009 solubility and is tolerated by your experimental system (e.g., cells).
-
Use a gentle dilution method: Add the SR9009 stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion.
-
Warm the aqueous buffer: Slightly warming the aqueous buffer before adding the SR9009 stock can sometimes improve solubility.
-
Consider using excipients: For in vivo formulations, co-solvents and surfactants like Cremophor EL or Tween 80 can be used to improve solubility and stability in aqueous vehicles.[3]
-
Troubleshooting Guide: Stability Concerns
Issue: I am unsure about the stability of my SR9009 solution during my experiment.
-
Possible Cause: SR9009, like many small molecules, can be susceptible to degradation under various conditions, including pH, temperature, and light exposure. The stability of your working solution will depend on the solvent, storage conditions, and the duration of your experiment.
-
Solutions & Recommendations:
-
Prepare fresh working solutions: It is always best practice to prepare fresh working solutions of SR9009 from a frozen stock for each experiment to minimize the impact of potential degradation.
-
Protect from light: Store SR9009 powder and solutions in light-resistant containers or in the dark to prevent photodegradation.
-
Control temperature: Avoid repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. For experiments at elevated temperatures, the stability of SR9009 in the experimental medium should be considered.
-
pH considerations: The stability of SR9009 across different pH values has not been extensively reported in the available literature. If your experimental conditions involve a wide pH range, it is advisable to perform a preliminary stability assessment.
-
Data Presentation
Table 1: Solubility of SR9009 in Common Solvents
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | > 25 mg/mL | Sonication is recommended for dissolution. | [1] |
| Ethanol | up to 20 mg/mL | - | [1] |
| 10% DMSO + 90% Corn Oil | 3.3 mg/mL | Sonication is recommended. | [2] |
| 5% DMSO / 10% Cremophor EL / 85% PBS | 10 mg/mL | Used for in vivo experiments. | [3] |
Experimental Protocols
Protocol 1: Preparation of SR9009 Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of SR9009 powder in a sterile, chemically resistant vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution until the SR9009 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-protected vials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for SR9009.
-
Sample Preparation: Prepare solutions of SR9009 in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution and incubate at room temperature.
-
Thermal Degradation: Expose the solid SR9009 powder to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the SR9009 solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as UPLC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Experimental workflow for SR9009 solution preparation and stability assessment.
Caption: Simplified signaling pathway of SR9009 as a REV-ERB agonist.
References
Optimizing SR9009 dosage to minimize potential side effects.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of SR9009. The information herein is intended for preclinical research purposes only and is not a substitute for a comprehensive review of the primary literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SR9009?
A1: SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] These proteins are critical components of the core circadian clock and act as transcriptional repressors of key genes involved in metabolism, inflammation, and circadian rhythm.[3][4] By activating REV-ERBs, SR9009 enhances their repressive activity, leading to downstream effects on gene expression. However, it is important to note that some studies have reported REV-ERB-independent effects of SR9009, suggesting that its biological activities may not be exclusively mediated through these receptors.[1][2][5][6][7]
Q2: What are the common applications of SR9009 in preclinical research?
A2: SR9009 has been investigated in a variety of preclinical models for its potential therapeutic effects, including:
-
Metabolic Regulation: Studies have shown that SR9009 can influence lipid and glucose metabolism.[4]
-
Inflammation: SR9009 has been demonstrated to suppress inflammatory responses in various models, including sepsis-induced acute lung injury and retinal inflammation.[3][8][9]
-
Neuroprotection: Research suggests a protective role for SR9009 in cerebral ischemic injury.[3]
-
Oncology: SR9009 has been observed to have cytotoxic effects on cancer cells and may suppress tumor growth.[10][11][12]
-
Fibrosis: SR9009 has been shown to attenuate renal fibrotic responses.[5]
Q3: Are there any known side effects or toxicities associated with SR9009 in animal studies?
A3: While SR9009 is not approved for human use and comprehensive toxicity data is limited, some potential side effects have been noted in animal studies. High doses of SR9009 may impact liver enzymes, potentially leading to hepatotoxicity in certain models.[10] Additionally, some studies have observed hypoglycemia (low blood sugar) with SR9009 analogues.[13] It is crucial to carefully select dosages and monitor for any adverse effects during in vivo experiments. Anecdotal reports in non-clinical settings mention side effects such as nausea, headache, and sleep disturbances.[10]
Q4: What are the reported REV-ERB-independent effects of SR9009?
A4: Several studies have indicated that SR9009 can exert biological effects even in the absence of REV-ERBα and REV-ERBβ.[1][2] These REV-ERB-independent effects have been observed on cell proliferation, metabolism, and gene transcription.[1][2] This suggests that SR9009 may have off-target effects that should be considered when interpreting experimental results. For example, SR9009 has been found to exert a protective role against renal fibrosis independent of REV-ERBα.[5]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: REV-ERB-Independent Effects. As noted, SR9009 can have effects that are not mediated by REV-ERB.[1][2]
-
Troubleshooting Step: To confirm if the observed effect is REV-ERB dependent, consider using REV-ERBα/β double-knockout cells as a negative control.[1] Alternatively, a REV-ERB antagonist could be used to see if the effect is blocked.
-
-
Possible Cause 2: Concentration-Dependent Effects. The effects of SR9009 can be concentration-dependent. For instance, low concentrations may enhance neurite outgrowth, while high concentrations can be suppressive.[14]
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.
-
Issue: Lack of in vivo efficacy or unexpected toxicity.
-
Possible Cause 1: Inappropriate Dosage or Administration Route. The dosage and route of administration can significantly impact the bioavailability and efficacy of SR9009.
-
Troubleshooting Step: Refer to the dosage table below for ranges used in various preclinical models. The most common administration route is intraperitoneal (i.p.) injection. Ensure the vehicle used for dissolution is appropriate and non-toxic at the administered volume.
-
-
Possible Cause 2: Timing of Administration. Due to its role in regulating circadian rhythms, the timing of SR9009 administration (Zeitgeber time) can influence its effects.[3][6]
-
Troubleshooting Step: Standardize the time of day for SR9009 administration in your animal studies to ensure consistency.
-
Data Summary
Table 1: Summary of SR9009 Dosages in Preclinical Animal Studies
| Animal Model | Dosage Range | Administration Route | Vehicle | Observed Effects | Reference |
| Mice (C57BL/6J) | 50 mg/kg/day | Intraperitoneal (i.p.) | 5% DMSO, 95% Corn oil | Neuroprotection against cerebral ischemia | [3] |
| Mice (BALB/C) | 50 mg/kg | Intraperitoneal (i.p.) | Not specified | Attenuation of sepsis-induced acute lung injury | [9] |
| Mice (ldlr-/-) | 100 mg/kg/day | Intraperitoneal (i.p.) | 15% Cremophor | Suppression of atherosclerosis | [15] |
| Mice (C57BL/6J) | 100 mg/kg/day | Intraperitoneal (i.p.) | 5% DMSO, 10% Cremophor EL, 85% PBS | Improved heart function after pressure overload | [6] |
| Mice (C57BL/6J) | 10 mg/kg/day | Intraperitoneal (i.p.) | 15% Cremophor | Mitigation of weight gain and insulin (B600854) resistance | [16] |
| Rats | 100 mg/kg (single dose) | Intraperitoneal (i.p.) | 10% DMSO, 12% Cremophor EL, 78% PBS | Anti-inflammatory effects | [17] |
Experimental Protocols
Protocol 1: In Vivo Administration of SR9009 in Mice for Neuroprotection Studies
-
Materials:
-
SR9009
-
Vehicle: 5% DMSO, 95% Corn oil
-
Male C57BL/6J mice
-
Standard animal housing and handling equipment
-
-
Procedure:
-
Prepare a stock solution of SR9009 in the vehicle at the desired concentration.
-
For three consecutive days, administer SR9009 intraperitoneally at a dose of 50 mg/kg at Zeitgeber time 6 (ZT6).[3]
-
A control group should receive an equal volume of the vehicle.
-
On the fourth day, proceed with the experimental model (e.g., middle cerebral artery occlusion for cerebral ischemia studies).[3]
-
Monitor animals for any adverse effects throughout the experiment.
-
Protocol 2: In Vitro Treatment of Cells with SR9009 for Anti-Inflammatory Studies
-
Materials:
-
SR9009
-
Appropriate cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of SR9009 in a suitable solvent (e.g., DMSO) and dilute to the final working concentrations in cell culture medium.
-
Pre-treat the cells with various concentrations of SR9009 for a specified period (e.g., 1 hour).
-
Induce an inflammatory response by adding the inflammatory stimulus (e.g., LPS).
-
After a defined incubation period, collect cell lysates or supernatants for downstream analysis (e.g., cytokine measurement by ELISA or gene expression analysis by qPCR).
-
Signaling Pathways and Experimental Workflows
Caption: SR9009 activates REV-ERBα/β, leading to the repression of target genes.
Caption: SR9009 suppresses inflammation via the NF-κB signaling pathway.[8]
Caption: SR9009 activates the NRF2 pathway to prevent cellular senescence.[18]
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 4. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 5. SR9009 attenuates TGF-β1-induced renal fibrotic responses by inhibiting the NOX4/p38 signaling pathway in NRK-49F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NR1D1 modulates synovial inflammation and bone destruction in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SR9009 Regulates Acute Lung Injury in Mice Induced by Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swolverine.com [swolverine.com]
- 11. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medisearch.io [medisearch.io]
- 14. REV-ERB Agonist SR9009 Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of atherosclerosis by synthetic REV-ERB agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | REV-ERB activation as a novel pharmacological approach for treating inflammatory pain [frontiersin.org]
- 18. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in SR9009 experiments.
Welcome to the technical support center for SR9009 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental protocols. Below, you will find a comprehensive guide in a question-and-answer format to address common issues encountered during in vitro and in vivo studies with SR9009.
Troubleshooting Guide & FAQs
This section is organized to help you identify and resolve common problems that can lead to variability in your SR9009 experiments.
Compound Quality and Preparation
Question 1: My SR9009 is producing inconsistent or no effect in my cell-based assays. How can I verify the quality of my compound?
Answer: Inconsistent results are frequently linked to the purity and integrity of SR9009. It is crucial to ensure the quality of your compound.
-
Purity Analysis: The purity of SR9009 can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify impurities or degradation products.[1] For quantitative analysis, a Liquid Chromatography-Mass Spectrometry (LC-MS) method can be developed and validated.[2][3][4][5]
-
Appearance: Visually inspect the compound. Pure SR9009 should be a white to off-white solid. Any discoloration may indicate degradation or impurities.
-
Supplier Validation: Always source SR9009 from a reputable supplier that provides a Certificate of Analysis (CoA) with detailed purity information.
Question 2: I'm observing precipitation of SR9009 when I add it to my cell culture medium. What is causing this and how can I prevent it?
Answer: SR9009 has low aqueous solubility, and precipitation is a common issue. This is often due to the solvent and final concentration used.
-
Solvent Choice: SR9009 is soluble in DMSO and ethanol.[6] Prepare a concentrated stock solution in 100% DMSO.
-
Final DMSO Concentration: When diluting your stock in aqueous cell culture media, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.[7] However, some cell lines can be sensitive to even lower concentrations, so it is best to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell type.
-
Dilution Technique: To avoid "solvent shock" and precipitation, add the DMSO stock solution to your pre-warmed (37°C) media drop-wise while gently vortexing or swirling.
-
Sonication: If solubility issues persist, gentle sonication of the stock solution before dilution may help.
Question 3: How should I store my SR9009 powder and stock solutions to ensure stability?
Answer: Proper storage is critical to prevent degradation of SR9009.
-
Powder: Store the solid compound at -20°C for long-term stability.
-
Stock Solutions: Prepare single-use aliquots of your DMSO stock solution and store them at -80°C to avoid repeated freeze-thaw cycles. DMSO is hygroscopic (absorbs moisture from the air), so ensure your vials are tightly sealed.
Experimental Design & Execution
Question 4: My in vivo experiments with oral administration of SR9009 are showing high variability. What could be the reason?
Answer: SR9009 is known to have low oral bioavailability, which can lead to significant variability in in vivo studies.
-
Administration Route: For more consistent results, consider intraperitoneal (i.p.) injection. A common formulation for i.p. injection is dissolving SR9009 in a vehicle such as 5% DMSO, 10% Cremophor EL, and 85% PBS.[8]
-
Formulation for Oral Dosing: If oral administration is necessary, strategies to improve bioavailability are being explored, including the use of lipid-based delivery systems or nanoparticles.[9]
-
Sublingual Administration: Some anecdotal reports suggest that sublingual administration may improve absorption by bypassing first-pass metabolism in the liver.[9]
Question 5: I am seeing different dose-responses in different cell lines. Why is this happening?
Answer: The response to SR9009 can be highly cell-type specific.[10]
-
REV-ERB Expression Levels: Different cell lines express varying levels of REV-ERBα and REV-ERBβ. It is advisable to quantify the expression of these receptors in your cell lines of interest before initiating experiments.
-
Metabolic State: The metabolic state of the cells can influence their response to SR9009. For example, myoblasts and embryonic stem cells have shown different effects on mitochondrial function in response to SR9009.[10]
-
Off-Target Effects: SR9009 has been shown to have REV-ERB-independent effects that can vary between cell types.[10][11][12][13][14][15]
Question 6: The timing of SR9009 administration in my in vivo studies seems to affect the results. How important is the circadian rhythm?
Answer: As SR9009 targets a core component of the circadian clock, the timing of administration (Zeitgeber time, ZT) is a critical experimental parameter.
-
Peak REV-ERB Expression: REV-ERBα expression oscillates throughout the day. Some studies administer SR9009 at the peak of REV-ERBα expression to maximize target engagement.[8]
-
REV-ERB-Independent Effects: Interestingly, some studies have shown that SR9009 can exert its effects even when administered at the trough of REV-ERB expression, suggesting that REV-ERB-independent mechanisms may also be at play.[8][16]
-
Consistency is Key: Regardless of the chosen time point, it is crucial to administer SR9009 at the same ZT for all animals within an experimental group to minimize variability.
Data Interpretation
Question 7: I am observing effects of SR9009 in my experiments, but how can I be sure they are mediated by REV-ERBα?
Answer: This is a critical question, as a growing body of evidence demonstrates that SR9009 has significant REV-ERB-independent effects.[10][11][12][13][14][15]
-
Genetic Knockdown/Knockout: The most rigorous way to confirm REV-ERBα-dependency is to use cell lines or animal models where REV-ERBα (and ideally REV-ERBβ) has been knocked down (e.g., using siRNA or shRNA) or knocked out. If the effect of SR9009 persists in the absence of REV-ERBs, it is likely an off-target effect.[10][15]
-
Target Gene Expression: Analyze the expression of known REV-ERBα target genes, such as Bmal1 (Arntl). Agonism of REV-ERBα should lead to the repression of Bmal1 expression.[17]
-
Consider Off-Target Pathways: Be aware of known REV-ERB-independent effects of SR9009, which include impacts on cell proliferation, mitochondrial respiration, and the activation of the NRF2 pathway.[10][15]
Question 8: What are some of the known REV-ERB-independent effects of SR9009 that I should be aware of?
Answer: Several studies have highlighted that SR9009 can influence cellular processes without involving REV-ERB. These include:
-
Decreased Cell Viability and Proliferation: SR9009 has been shown to reduce cell viability and proliferation in various cell types, including embryonic stem cells and some cancer cell lines, independent of REV-ERBα and REV-ERBβ.[10][11][13][15]
-
Alterations in Mitochondrial Respiration: SR9009 can impact mitochondrial function in a REV-ERB-independent manner.[10][15]
-
Gene Expression Changes: SR9009 can alter the expression of numerous genes in hepatocytes even in the absence of REV-ERBs.[10][11][13]
-
NRF2 Pathway Activation: SR9009 has been identified as an activator of the NRF2 pathway, which is involved in the cellular stress response. This effect is independent of REV-ERB.[15]
Data Presentation
Table 1: Summary of Reported In Vitro SR9009 Concentrations and Observed Effects.
| Cell Line | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| T98G (Glioblastoma) | 10, 20, 40 µM | 24, 48, 72 h | Reduced cell viability | [9] |
| HepG2 (Hepatocellular Carcinoma) | 5, 10, 20, 40 µM | 96 h | Reduced cell viability, decreased ROS, increased lipid droplets | [9] |
| H69, H446 (Small-Cell Lung Cancer) | Various | 72 h | Dose-dependent cytotoxicity | [7] |
| H69AR, H446DDP (Chemoresistant SCLC) | Various | 72 h | Dose-dependent cytotoxicity | [7] |
| Mouse Embryonic Stem Cells | 10 µM | 48 h | Reduced cell viability and proliferation |[10][15] |
Table 2: Summary of Reported In Vivo SR9009 Dosages and Administration Routes.
| Animal Model | Dosage | Administration Route | Vehicle | Observed Effect | Reference |
|---|---|---|---|---|---|
| Mice | 100 mg/kg/day | Intraperitoneal (i.p.) | 5% DMSO/10% Cremophor EL/85% PBS | Cardioprotective effects | [8] |
| Mice (Diet-induced obese) | 100 mg/kg, twice daily | Intraperitoneal (i.p.) | Not specified | Decreased fat mass, improved dyslipidemia and hyperglycemia |
| Mice | 50 mg/kg | Intraperitoneal (i.p.) | Not specified | Antitumor effect in SCLC model |[7] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay with SR9009
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of SR9009 in 100% DMSO.
-
On the day of the experiment, serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of SR9009 or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Analysis: Perform your desired endpoint assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo), gene expression analysis (qPCR), or protein analysis (Western blot).
Protocol 2: In Vivo Administration of SR9009 via Intraperitoneal (i.p.) Injection in Mice
-
Animal Acclimation: Acclimate mice to the housing conditions and light-dark cycle for at least one week before the experiment.
-
Formulation Preparation:
-
Prepare a 10 mg/mL stock solution of SR9009.
-
Dissolve SR9009 in a vehicle solution of 5% DMSO, 10% Cremophor EL, and 85% PBS.[8] Warm the solution slightly and vortex or sonicate to ensure complete dissolution.
-
Prepare a vehicle-only solution for the control group.
-
-
Dosing:
-
Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 100 mg/kg).
-
Administer the SR9009 formulation or vehicle via i.p. injection at a consistent time each day (specify the Zeitgeber time).
-
-
Monitoring: Monitor the animals for any adverse effects throughout the study.
-
Endpoint Collection: At the end of the study, collect tissues or blood for your desired analysis.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative method for the simultaneous detection of SR9009 and SR9011 in equine plasma using liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. pnas.org [pnas.org]
- 13. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSE123312 - SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - OmicsDI [omicsdi.org]
- 15. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | SR9009 improves heart function after pressure overload independent of cardiac REV-ERB [frontiersin.org]
- 17. Rev-erb-α: an integrator of circadian rhythms and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of SR9009
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SR9009. It is now understood that many of the biological activities of SR9009 are independent of its intended targets, the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3][4][5][6] This guide will help you design experiments to investigate these off-target effects and troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with SR9009 are inconsistent with REV-ERB knockdown/knockout data. What could be the reason?
A1: This is a common observation and a strong indicator of REV-ERB-independent effects of SR9009.[1][2][3][4][5][6] SR9009 has been shown to modulate various cellular processes, including cell proliferation and metabolism, even in cells completely lacking both REV-ERBα and REV-ERBβ.[1][3][4][5][6] We recommend investigating potential off-target pathways as described in the troubleshooting guides below.
Q2: At what concentrations are off-target effects of SR9009 typically observed?
A2: Off-target effects have been reported at concentrations commonly used in research, typically in the range of 2.5 µM to 40 µM.[7][8] It is crucial to perform dose-response experiments to characterize the effects of SR9009 in your specific model system.
Q3: Are there known off-target proteins or pathways for SR9009?
A3: Yes, research has identified several REV-ERB-independent pathways affected by SR9009. These include, but are not limited to:
-
LXRα/FOXM1 Pathway: In prostate cancer cells, SR9009 has been shown to inhibit the FOXM1 pathway by activating LXRα, independent of REV-ERBs.[2][9][10]
-
NRF2 Pathway: SR9009 can activate the NRF2 pathway, a key regulator of cellular antioxidant responses, which may contribute to some of its observed effects on cellular senescence.
-
Mitochondrial Respiration: SR9009 can directly impact mitochondrial function and respiration, independent of REV-ERB.[1]
Q4: Does the chemical structure of SR9009 raise any concerns about toxicity?
A4: The chemical structure of SR9009 contains a nitrothiophene moiety, which is a known toxicophore. This raises concerns about potential cytotoxicity that may be independent of its on-target or off-target activities. Researchers should carefully assess cell viability and toxicity in their experiments.
Q5: How can I confirm if the effects I am observing are truly off-target?
A5: The gold standard for confirming off-target effects is to use a REV-ERBα/β double knockout or knockdown model. If SR9009 still elicits a biological response in the absence of its intended targets, this is strong evidence for an off-target mechanism. Comparing your results in wild-type versus REV-ERB-deficient systems is essential.[1][3][4][5][6]
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Proliferation
You observe that SR9009 is affecting cell viability or proliferation in a manner that cannot be explained by REV-ERB activity alone.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected cell viability changes.
Detailed Methodologies:
-
Cell Viability Assay (MTT/MTS):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of SR9009 (e.g., 0, 1, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.
-
For MTT assay, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and read absorbance at 570 nm.[11]
-
For MTS assay, add 20 µL of MTS reagent to each well, incubate for 1-4 hours at 37°C, and read absorbance at 490 nm.[11][12]
-
Issue 2: Altered Gene Expression Unrelated to Known REV-ERB Target Genes
You observe changes in the expression of genes that are not known downstream targets of REV-ERB.
Troubleshooting Workflow:
Caption: Troubleshooting altered gene expression.
Detailed Methodologies:
-
Quantitative Real-Time PCR (qPCR):
-
Treat cells with SR9009 (e.g., 10 µM) for a specified time (e.g., 8 hours).
-
Isolate total RNA using a commercially available kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for your genes of interest.
-
Normalize expression to a stable housekeeping gene (e.g., GAPDH, ACTB). The 2-ΔΔCt method is commonly used for data analysis.[2]
-
Issue 3: Unexpected Metabolic Phenotypes
You observe changes in cellular metabolism (e.g., mitochondrial respiration, glycolysis) that are not consistent with known REV-ERB functions.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected metabolic changes.
Detailed Methodologies:
-
Mitochondrial Respiration Assay:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with SR9009 for the desired duration.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the REV-ERB-independent effects of SR9009.
Table 1: Effects of SR9009 on Cell Viability in REV-ERB Double Knockout (DKO) Mouse Embryonic Stem Cells (mESCs)
| SR9009 Concentration (µM) | Cell Viability (% of Control) in DKO mESCs (Mean ± SEM) |
| 0 | 100 ± 2.5 |
| 2.5 | ~85 ± 3.0 |
| 5 | ~60 ± 4.1 |
| 10 | ~40 ± 3.5 |
| 20 | ~25 ± 2.8 |
Data adapted from Dierickx et al., PNAS, 2019.
Table 2: Effects of SR9009 on Gene Expression in Wild-Type and REV-ERB Double Knockout (DKO) Hepatocytes
| Gene | Fold Change (SR9009 vs. DMSO) in Wild-Type Hepatocytes | Fold Change (SR9009 vs. DMSO) in DKO Hepatocytes |
| Pdk4 | Increased | Increased |
| Srebf1 | Decreased | No significant change |
| Fasn | Decreased | No significant change |
Data interpretation from Dierickx et al., PNAS, 2019.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that may be involved in the off-target effects of SR9009.
REV-ERB-Independent Activation of the LXRα/FOXM1 Pathway
Caption: SR9009 can activate LXRα, leading to the inhibition of FOXM1.
REV-ERB-Independent Activation of the NRF2 Pathway
Caption: SR9009 can activate the NRF2 pathway, promoting an antioxidant response.
References
- 1. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR9009 inhibits lethal prostate cancer subtype 1 by regulating the LXRα/FOXM1 pathway independently of REV-ERBs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. REV-ERB Agonist SR9009 Regulates the Proliferation and Neurite Outgrowth/Suppression of Cultured Rat Adult Hippocampal Neural Stem/Progenitor Cells in a Concentration-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR9009 inhibits lethal prostate cancer subtype 1 by regulating the LXRα/FOXM1 pathway independently of REV-ERBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
SR9009 Technical Support Center: Experimental Design and Troubleshooting
This guide provides researchers, scientists, and drug development professionals with technical support for designing and troubleshooting experiments involving SR9009, with a specific focus on controlling for its short half-life and other challenging pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Pharmacokinetics & Dosing
Q1: What are the key pharmacokinetic challenges of SR9009?
A1: The primary challenges in working with SR9009 are its short plasma half-life and very low oral bioavailability. The half-life is estimated to be between 2 to 4 hours, which requires specific dosing strategies to maintain effective concentrations over a desired period.[1][2] Furthermore, studies in mice have shown oral bioavailability to be as low as 2.2%, making oral administration largely ineffective for achieving systemic exposure.[3]
Q2: What is the recommended administration route and vehicle for in vivo studies?
A2: Due to its poor oral bioavailability, intraperitoneal (i.p.) injection is the most common and effective administration route in rodent studies. A widely used vehicle formulation is a solution of 5% DMSO, 10% Cremophor EL, and 85% PBS.[1] This vehicle is necessary to dissolve the hydrophobic SR9009 compound for injection.
Q3: How should dosing frequency be adapted to account for the short half-life?
A3: The optimal dosing frequency depends on the experimental goal.
-
For sustained REV-ERB activation: Multiple daily doses are necessary. Given a half-life of approximately 2-4 hours, dosing every 2-4 hours may be required to maintain relatively stable plasma levels.[3]
-
For circadian-focused studies: A single daily injection may be sufficient. Many studies administer SR9009 once daily at a specific Zeitgeber time (ZT) to target the peak or trough of REV-ERB expression, creating a pharmacological "pulse" that modulates the circadian machinery.[1][4]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed in My Experiment
-
Possible Cause 1: Inadequate Bioavailability.
-
Solution: Confirm your administration route. Oral gavage is not a reliable method for systemic exposure. Switch to intraperitoneal (i.p.) injections using a proper vehicle. For localized effects, other routes like transdermal application with a DMSO carrier have been anecdotally explored but are not well-established in formal literature.[5]
-
-
Possible Cause 2: Dosing Timed Incorrectly with Circadian Rhythm.
-
Solution: The expression of REV-ERBα and REV-ERBβ is highly rhythmic. The effect of SR9009 can be dependent on when it is administered relative to the animal's internal clock (Zeitgeber time).[1][6] Review the literature for your specific model and target tissue to determine the optimal ZT for administration. For example, some cardiac studies have administered SR9009 at ZT6, just before the natural peak of REV-ERB expression.[1]
-
-
Possible Cause 3: REV-ERB-Independent Effects.
-
Solution: Be aware that some effects of SR9009 may occur independently of its action on REV-ERBα/β.[7][8][9] Studies have shown that SR9009 can impact cell proliferation and metabolism even in cells lacking both REV-ERB proteins.[7][10] It is crucial to include appropriate controls, such as REV-ERB knockout models, to confirm that the observed effects are mediated by the intended target.
-
Issue 2: My results differ from published findings despite following a similar protocol.
-
Possible Cause 1: Vehicle Effects.
-
Solution: The vehicle itself (e.g., DMSO/Cremophor EL) can have biological effects. Always include a vehicle-only control group that receives injections of the same volume and on the same schedule as the SR9009-treated group.
-
-
Possible Cause 2: Compound Stability and Solubility.
-
Solution: Ensure your SR9009 powder is properly stored and that your formulation is prepared fresh and completely solubilized before each injection. Incomplete dissolution will lead to inaccurate dosing.
-
Data & Protocols
Quantitative Data Summary
The table below summarizes key quantitative parameters for SR9009 based on preclinical studies.
| Parameter | Value | Species | Administration Route | Source |
| Half-Life | ~2-4 hours | Mice | Intraperitoneal | [1][2] |
| Oral Bioavailability | ~2.2% | Mice | Oral | [3] |
| Effective Dose (Common) | 50 - 100 mg/kg/day | Mice | Intraperitoneal | [1][4][11] |
| IC₅₀ for REV-ERBα | 670 nM | In vitro | N/A | [9] |
| IC₅₀ for REV-ERBβ | 800 nM | In vitro | N/A | [9] |
Detailed Experimental Protocol: I.P. Administration in Mice
This protocol is a standard method for administering SR9009 in mice to study its systemic effects.
Objective: To achieve systemic exposure to SR9009 for studying its effects on metabolism or circadian-regulated processes.
Materials:
-
SR9009 compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL (Sigma-Aldrich, C5135)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Insulin syringes (or similar, for dosing)
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 5% DMSO, 10% Cremophor EL, and 85% PBS.
-
Example for 1 mL vehicle: Mix 50 µL of DMSO, 100 µL of Cremophor EL, and 850 µL of sterile PBS.
-
Vortex thoroughly until the solution is homogeneous.
-
-
SR9009 Formulation:
-
Calculate the required amount of SR9009 for your desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse receiving a 250 µL injection).
-
Weigh the SR9009 powder and add it to a sterile microcentrifuge tube.
-
Add the prepared vehicle to the powder.
-
Vortex vigorously and use a sonicator if necessary to ensure the compound is fully dissolved. The solution should be clear. Prepare this solution fresh before use.
-
-
Administration:
-
Determine the correct injection volume based on the animal's body weight and the final concentration of the SR9009 solution.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
For circadian studies, inject at the same Zeitgeber time (ZT) each day. For example, ZT6 corresponds to 6 hours after lights on in a standard 12:12 light-dark cycle.[1]
-
Administer an equal volume of the vehicle solution to the control group.
-
Visualizations
Signaling & Experimental Workflows
Caption: Simplified signaling pathway of SR9009 activating REV-ERB to repress target genes.
Caption: Decision workflow for designing an in vivo experiment with SR9009.
References
- 1. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. Bot Verification [sarms.io]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Time-dependent effect of REV-ERBα agonist SR9009 on nonalcoholic steatohepatitis and gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SR9009 - Wikipedia [en.wikipedia.org]
- 10. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SR9009 Regulates Acute Lung Injury in Mice Induced by Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating SR9009-Induced Sleep Disturbances in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing sleep-related side effects observed during in-vivo studies with the REV-ERB agonist, SR9009.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which SR9009 causes sleep disturbances?
A1: SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] These receptors are key components of the core circadian clock machinery and act as transcriptional repressors of several genes, including those involved in promoting wakefulness.[4][5] By activating REV-ERBs, SR9009 enhances the repression of genes that normally promote sleep, leading to a state of increased wakefulness, particularly when administered during the animal's typical rest period.[1][3][6]
Q2: What are the characteristic changes in sleep architecture observed after SR9009 administration in animal models?
A2: Administration of SR9009 in rodent models typically leads to a significant increase in wakefulness and a corresponding decrease in both slow-wave sleep (SWS) and rapid eye movement (REM) sleep.[1][6] Studies have also shown that SR9009 increases the latency to fall asleep (both SWS and REM sleep latency).[1][6] The effects are most pronounced when the compound is administered during the light phase (the rest period for nocturnal animals like mice).[1]
Q3: Is the sleep-disrupting effect of SR9009 dose-dependent?
A3: Yes, the effects of SR9009 on sleep and other physiological parameters are generally dose-dependent. Most preclinical studies reporting significant sleep disturbances use doses in the range of 100 mg/kg.[1][6] Lower doses may have a less pronounced effect on sleep architecture. For instance, a study using a chronic low-dose of 10 mg/kg SR9009 in the context of constant light-induced metabolic issues did not focus on sleep disturbances, suggesting the effect might be less prominent at this dosage.
Q4: Does tolerance develop to the wakefulness-promoting effects of SR9009 with repeated administration?
A4: Studies have shown that with once-daily administration of SR9009 over a three-day period, tolerance to its wake-promoting effects does not appear to develop.[1] However, the wake-inducing effect was noted to be less pronounced on each subsequent day of testing, while the suppression of SWS and REM sleep was maintained.[1]
Q5: Is there a "rebound" effect on sleep after the acute effects of SR9009 wear off?
A5: Yes, a rebound effect on sleep has been observed. Following the initial period of increased wakefulness, animals may exhibit a subsequent increase in SWS and REM sleep, particularly during their active (dark) phase.[1][3]
Section 2: Troubleshooting Guide
Issue 1: Excessive Wakefulness and Disruption of Experimental Timelines
Potential Cause: Administration of SR9009, especially during the animal's resting phase (light cycle for rodents), directly promotes wakefulness by activating REV-ERB receptors.
Mitigation Strategies:
-
Chronopharmacological Adjustments:
-
Timing of Administration: The timing of SR9009 administration is critical. The wake-promoting effect is maximal when administered at Zeitgeber Time 6 (ZT6), which is midday for animals housed in a 12:12 light:dark cycle.[1] If the goal of the study is not to investigate wakefulness, consider administering SR9009 at a different ZT. Interestingly, administration during the dark phase (active period) has been shown to have minimal to no wake-promoting effects and may even decrease wakefulness at certain time points.[1]
-
Split Dosing: Due to its short half-life, splitting the total daily dose into multiple administrations might help in maintaining more stable plasma levels, but this could also prolong the period of sleep disturbance.
-
-
Pharmacological Countermeasures (Experimental - Require Validation):
-
Lithium Co-administration: Pre-treatment with lithium chloride in the drinking water has been shown to suppress the wakefulness-inducing effects of SR9009.[6] This suggests a potential avenue for mitigating sleep disturbances.
-
Co-administration with Sedatives: While direct studies are lacking, co-administration with a short-acting sedative could be explored. Caution is advised as this could introduce confounding variables. Potential candidates to investigate could include:
-
Benzodiazepines (e.g., Diazepam): These are known to promote sleep but can alter sleep architecture.
-
Non-benzodiazepine hypnotics (e.g., Zolpidem): These have a more targeted effect on sleep induction.
-
Melatonin Receptor Agonists (e.g., Ramelteon): These compounds can help regulate the sleep-wake cycle.[7]
-
-
Orexin (B13118510) Receptor Antagonists (e.g., Suvorexant): Given that REV-ERB may influence the orexinergic system, antagonizing orexin receptors could potentially counteract SR9009-induced arousal.
-
-
Environmental Adjustments:
-
Light-Dark Cycle Manipulation: While not directly studied as a mitigation strategy for SR9009, altering the light intensity or spectrum could be explored. For example, using red light, which is less prone to stimulate wakefulness, during periods of desired rest.[7]
-
Issue 2: Variability in the Sleep-Wake Response to SR9009
Potential Causes:
-
Genetic Background of the Animal Strain: Different mouse or rat strains can have varying baseline sleep patterns and drug sensitivities.
-
Individual Animal Differences: Even within the same strain, there can be individual variations in circadian rhythm and drug metabolism.
-
Experimental Conditions: Factors such as housing conditions, stress levels, and the timing of procedures can all influence an animal's response.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict adherence to the light-dark cycle, minimize environmental stressors, and standardize handling and injection procedures.
-
Acclimatization Period: Allow for a sufficient acclimatization period for the animals to the housing and experimental setup before initiating the study.
-
Baseline Recordings: Always obtain baseline sleep recordings for each animal before drug administration to serve as its own control.
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability and increase the statistical power of the study.
Section 3: Data Presentation
Table 1: Summary of SR9009's Effects on Sleep Architecture in Mice
| Parameter | Vehicle | SR9009 (100 mg/kg) | Reference |
| Wakefulness | Baseline | Increased | [1][6] |
| Slow-Wave Sleep (SWS) | Baseline | Decreased | [1][6] |
| REM Sleep | Baseline | Decreased | [1][6] |
| SWS Latency | Baseline | Increased | [6] |
| REM Sleep Latency | Baseline | Significantly Increased | [1][6] |
Table 2: Quantitative Effects of Repeated SR9009 Administration (100 mg/kg at ZT6)
| Day of Administration | Change in Wakefulness | Change in SWS | Change in REM Sleep | Reference |
| Day 1 | Increased (not statistically significant) | Decreased (not statistically significant) | Decreased (not statistically significant) | [1] |
| Day 2 | Increased (not statistically significant) | Decreased (p<0.05) | Decreased (not statistically significant) | [1] |
| Day 3 | Increased (p<0.05) | Decreased (p<0.05) | Decreased (p<0.05) | [1] |
Table 3: Effect of Lithium on SR9009-Induced Wakefulness
| Treatment Group | Change in Wakefulness (post-injection) | Reference |
| Vehicle + SR9009 | Significant Increase | [6] |
| Lithium + SR9009 | Wakefulness suppressed (similar to vehicle + vehicle) | [6] |
Section 4: Experimental Protocols
Protocol 1: Assessment of SR9009-Induced Sleep Disturbances via EEG
-
Animal Model: C57BL/6J mice are commonly used.
-
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize mice with isoflurane.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Implant flexible wire electrodes into the nuchal muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least 7-10 days.
-
-
Housing and Acclimatization:
-
House animals individually in recording chambers with a controlled 12:12 light-dark cycle.
-
Provide ad libitum access to food and water.
-
Connect the animals to the recording cables and allow for at least 48 hours of acclimatization before baseline recordings.
-
-
Baseline Recording:
-
Record at least 24 hours of baseline EEG/EMG data to establish normal sleep-wake patterns.
-
-
SR9009 Administration:
-
Prepare SR9009 in a suitable vehicle (e.g., 15% Cremophor).
-
Administer SR9009 (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection at the desired Zeitgeber Time (e.g., ZT6).
-
-
Post-Injection Recording:
-
Record EEG/EMG data for at least 24 hours following the injection.
-
-
Data Analysis:
-
Score the recordings in 10-second epochs as Wake, SWS, or REM sleep.
-
Quantify the time spent in each state, the latency to the first episode of SWS and REM sleep, and the number and duration of sleep/wake bouts.
-
Compare the data from the SR9009-treated group to the vehicle-treated group and to their own baseline recordings.
-
Protocol 2: Mitigation of SR9009-Induced Sleep Disturbances with Lithium
-
Animal Model and EEG Implantation: As described in Protocol 1.
-
Lithium Administration:
-
Prepare a solution of lithium chloride in the drinking water.
-
Provide the lithium-containing water to the experimental group for a specified period (e.g., 7-10 days) prior to SR9009 administration to allow for stable plasma levels. The control group receives normal drinking water.
-
-
Baseline and SR9009 Administration:
-
Follow the procedures for baseline recording and SR9009 administration as outlined in Protocol 1. Both the lithium-pretreated and control groups will receive either vehicle or SR9009.
-
-
Data Recording and Analysis:
-
Record and analyze the EEG/EMG data as described in Protocol 1.
-
Compare the sleep-wake parameters between the following groups: Water + Vehicle, Water + SR9009, Lithium + Vehicle, and Lithium + SR9009.
-
Section 5: Mandatory Visualizations
Caption: SR9009's mechanism of promoting wakefulness.
Caption: Workflow for testing mitigation strategies.
Caption: Logical steps for troubleshooting sleep issues.
References
- 1. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 4. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR9009 "counter disturbed sleep that commonly afflicts elderly people/jetlag" [natap.org]
Technical Support Center: In Vivo Administration of SR9009
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal in vivo administration of SR9009. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a vehicle for SR9009?
A1: The most critical factor is the poor oral bioavailability of SR9009.[1][2][3] Research indicates that when administered orally, only a very small fraction of SR9009 is absorbed into the bloodstream.[2] Therefore, the choice of vehicle and route of administration is paramount to ensure adequate systemic exposure for in vivo studies. Intraperitoneal (i.p.) injection is a commonly reported and effective route of administration.
Q2: What are the most commonly used and effective vehicles for in vivo administration of SR9009?
A2: Based on published research, two vehicle formulations are frequently and successfully used for intraperitoneal (i.p.) injections of SR9009 in mice:
-
DMSO, Cremophor EL, and PBS/Saline: A common formulation consists of 5% Dimethyl sulfoxide (B87167) (DMSO), 10-15% Cremophor EL, and the remainder as Phosphate-Buffered Saline (PBS) or saline.[4]
-
DMSO and Corn Oil: Another established vehicle is a mixture of 10% DMSO and 90% Corn Oil.
Q3: Why is DMSO included in the vehicle formulations?
A3: SR9009 has low aqueous solubility. DMSO is a powerful solvent that effectively dissolves SR9009, which is crucial for preparing a stock solution before further dilution into the final vehicle.[5]
Q4: What is the role of Cremophor EL, Tween 80, or PEG 400 in the vehicle?
A4: These are non-ionic surfactants or emulsifying agents. They are included in formulations to improve the solubility and stability of hydrophobic compounds like SR9009 in aqueous solutions, preventing precipitation upon injection into the physiological environment.
Q5: Are there any safety concerns with using DMSO in animal studies?
A5: While DMSO is widely used, it is not an inert vehicle and can have biological effects.[6] It is recommended to keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%, and to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of SR9009 in the final vehicle solution. | Incomplete dissolution in the initial solvent (e.g., DMSO).Incorrect order of mixing components.Temperature of the solution is too low. | Ensure SR9009 is fully dissolved in DMSO before adding other components.Follow the detailed experimental protocols for the correct mixing order.Gently warm the solution and use sonication to aid dissolution. |
| Inconsistent or lack of expected biological effect in vivo. | Poor bioavailability due to improper vehicle preparation.Degradation of SR9009.Incorrect dosing or administration technique. | Prepare fresh vehicle formulations for each experiment.Ensure the final solution is clear and free of precipitates before injection.Store SR9009 stock solutions appropriately, protected from light and at the recommended temperature.Verify the accuracy of your dosing calculations and injection technique. |
| Visible irritation or adverse reaction at the injection site. | High concentration of DMSO or other vehicle components.Incorrect pH of the final solution. | Reduce the concentration of DMSO in the final formulation if possible.Ensure the pH of the final aqueous-based vehicle is close to physiological pH (7.4). Consider using PBS to buffer the solution. |
Quantitative Data Summary
| Parameter | Vehicle/Solvent | Value | Reference |
| Solubility | DMSO | Soluble to 100 mM | [5] |
| Solubility | Ethanol | Soluble to 100 mM | [5] |
| Oral Bioavailability (in mice) | Not specified | ~2.2% absorption rate | [2] |
| Estimated Oral Bioavailability (in humans) | Not specified | ~24% | [2] |
Detailed Experimental Protocols
Protocol 1: Preparation of SR9009 in DMSO/Cremophor EL/PBS Vehicle
This protocol is adapted from methodologies reported in peer-reviewed literature for the intraperitoneal (i.p.) administration of SR9009 in mice.[4]
Materials:
-
SR9009 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cremophor EL (or a similar non-ionic surfactant like Kolliphor® EL)
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare SR9009 Stock Solution:
-
Weigh the required amount of SR9009 powder.
-
Dissolve the SR9009 powder in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Prepare the Final Vehicle Formulation (for a final concentration of 10 mg/mL):
-
In a sterile tube, combine the following in the specified order:
-
5% DMSO: Add the appropriate volume of your SR9009 stock solution to achieve the desired final concentration of SR9009 and 5% DMSO in the total volume.
-
10% Cremophor EL: Add 10% of the total final volume of Cremophor EL. Mix thoroughly with the DMSO/SR9009 solution.
-
85% PBS: Add sterile PBS to reach the final desired volume.
-
-
Vortex the final solution until it is clear and homogenous.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via intraperitoneal (i.p.) injection at the desired dosage.
-
Protocol 2: Preparation of SR9009 in DMSO/Corn Oil Vehicle
This protocol provides an alternative vehicle formulation using corn oil.
Materials:
-
SR9009 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare SR9009 Stock Solution:
-
Dissolve SR9009 powder in 100% DMSO to your desired stock concentration.
-
-
Prepare the Final Vehicle Formulation:
-
In a sterile tube, combine the following:
-
10% DMSO: Add the necessary volume of your SR9009 stock solution to achieve the final desired drug concentration and 10% DMSO in the total volume.
-
90% Corn Oil: Add sterile corn oil to make up the remaining 90% of the final volume.
-
-
Vortex thoroughly to create a uniform suspension. Sonication may be required to ensure homogeneity.
-
-
Administration:
-
Administer the freshly prepared suspension via intraperitoneal (i.p.) injection. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Visualizations
Caption: Workflow for selecting a suitable vehicle for in vivo SR9009 administration.
Caption: A troubleshooting guide for common issues in SR9009 in vivo experiments.
References
- 1. anabolicminds.com [anabolicminds.com]
- 2. SR9009 Bioavailability: Oral Dosing vs Injections - Sarms.io [sarms.io]
- 3. SR9009/SR9011 Update - Receptor Chem [receptorchem.co.uk]
- 4. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR 9009 | Rev-Erb Receptors | Tocris Bioscience [tocris.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Interpreting Unexpected Metabolic Changes with SR9009
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected metabolic changes during experiments with SR9009.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SR9009?
SR9009 is a synthetic compound that acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are crucial components of the circadian clock and play a significant role in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[1] By binding to and activating REV-ERB, SR9009 modulates the expression of genes involved in these metabolic pathways.[1][2]
Q2: What are the expected metabolic effects of SR9009 based on its primary mechanism?
Based on its agonistic activity on REV-ERB, SR9009 is expected to cause:
-
Increased basal oxygen consumption and energy expenditure.[2][3]
-
Decreased lipogenesis, cholesterol, and bile acid synthesis in the liver.[2][4]
-
Increased mitochondrial content, and glucose and fatty acid oxidation in skeletal muscle.[2][5]
-
Improved glucose tolerance and insulin (B600854) sensitivity.[6][7]
Q3: Can SR9009 elicit metabolic effects independent of REV-ERB?
Yes, a critical consideration for researchers is that SR9009 has been shown to have REV-ERB-independent effects on cell proliferation, metabolism, and gene transcription.[6][8][9][10][11][12][13][14] Studies using cells lacking both REV-ERBα and -β have demonstrated that SR9009 can still decrease cell viability and rewire cellular metabolism.[9][10][11][14] Therefore, not all observed effects of SR9009 can be solely attributed to its activity on REV-ERB.[9][10][12][14]
Q4: How is SR9009 metabolized, and could this interfere with my results?
In vitro studies using human liver microsomes have shown that SR9009 is biotransformed into several metabolites through reactions like hydroxylation, de-alkylation, and oxidation, primarily by CYP3A4, CYP3A5, CYP2C19, and CYP2D6 isoenzymes.[9][15] These metabolites can then undergo glucuronidation.[9][15] It is plausible that these metabolites could have their own biological activities, contributing to the overall observed effects. Researchers should be aware of the potential for drug-drug interactions if co-administering compounds that affect these CYP enzymes.[9][15]
Troubleshooting Guide for Unexpected Metabolic Changes
This guide addresses specific unexpected outcomes you might encounter during your experiments with SR9009.
Scenario 1: Observation of Anti-proliferative Effects or Unexpected Cytotoxicity
-
Unexpected Observation: You observe a decrease in cell viability, reduced cell counts, or other indicators of cytotoxicity at concentrations expected to be non-toxic.
-
Possible Cause: SR9009 has been shown to have anti-proliferative effects and can decrease cell viability independent of REV-ERB.[10][11][14] This is a known off-target effect.
-
Troubleshooting Steps:
-
Confirm the Effect: Perform a dose-response curve to determine the precise IC50 in your cell line. Use assays that distinguish between cytotoxicity and cytostatic effects (e.g., cell counting alongside a viability assay like trypan blue).
-
Control for REV-ERB Dependence: If possible, use REV-ERBα/β knockout or knockdown cells as a negative control to determine if the observed effect is truly off-target in your system.
-
Re-evaluate Experimental Design: If the goal is to study metabolic regulation without confounding cytotoxic effects, consider using lower concentrations of SR9009 or shorter treatment durations.
-
Scenario 2: Discrepancies in Mitochondrial Respiration Measurements
-
Unexpected Observation: Instead of the expected increase in mitochondrial function, you observe a decrease in basal or maximal mitochondrial respiration (e.g., using Seahorse XF Analyzer).
-
Possible Cause: Some studies have reported that SR9009 can reduce mitochondrial respiration, particularly in certain cell types like mouse embryonic stem cells, and this effect can be independent of REV-ERB.[11]
-
Troubleshooting Steps:
-
Verify Instrument and Reagents: Ensure your Seahorse XF Analyzer is properly calibrated and that all reagents (e.g., oligomycin, FCCP, rotenone/antimycin A) are fresh and used at optimal concentrations for your cell type.
-
Cell Type Consideration: The effect of SR9009 on mitochondrial function may be cell-type specific. What is observed in myoblasts may differ from hepatocytes or stem cells.[11]
-
REV-ERB Independent Control: As with cytotoxicity, using REV-ERB knockout/knockdown cells is the definitive way to confirm if the observed effect on respiration is an off-target effect.
-
Scenario 3: Gene Expression Changes Do Not Align with Known REV-ERB Target Genes
-
Unexpected Observation: Your RNA-seq or qPCR data shows modulation of genes that are not known downstream targets of REV-ERB, or the direction of regulation for known targets is opposite to what is expected.
-
Possible Cause: SR9009 can alter gene transcription in a REV-ERB-independent manner.[10][11][12]
-
Troubleshooting Steps:
-
Data Validation: Validate your sequencing data with qPCR for a subset of the unexpectedly regulated genes.
-
Pathway Analysis: Use pathway analysis tools to see if the unexpectedly regulated genes fall into specific pathways that might be indicative of an off-target mechanism.
-
Literature Review for Off-Target Pathways: Search for literature that may have identified other molecular targets or signaling pathways affected by SR9009.
-
Data Presentation
Table 1: Summary of Expected vs. Potentially Unexpected Metabolic Effects of SR9009
| Metabolic Parameter | Expected Effect (REV-ERB Dependent) | Potentially Unexpected/Off-Target Effect | Reference |
| Energy Expenditure | Increase | - | [2], |
| Lipogenesis (Liver) | Decrease | - | [2],[4] |
| Cholesterol Synthesis | Decrease | - | [2],[4] |
| Mitochondrial Biogenesis | Increase | Decrease in mitochondrial respiration in some cell types | [2], |
| Glucose Oxidation | Increase | - | [2] |
| Fatty Acid Oxidation | Increase | - | [2] |
| Cell Proliferation | - | Decrease/Anti-proliferative | [10],[11],[14] |
| Cell Viability | - | Decrease/Cytotoxicity | [9],[10] |
Experimental Protocols
Protocol 1: Assessing SR9009 Effects on Cellular Respiration using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of SR9009 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with modulators of mitochondrial respiration (e.g., Port A: Oligomycin; Port B: FCCP; Port C: Rotenone & Antimycin A).
-
Assay Execution: Calibrate the sensor cartridge and run the mitochondrial stress test protocol on the Seahorse XF Analyzer.
-
Data Analysis: Normalize the oxygen consumption rate (OCR) data to cell number or protein concentration. Analyze parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 2: Analysis of Gene Expression via qPCR
-
Cell Treatment: Treat cultured cells with SR9009 or vehicle control for the desired time.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers for your genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: SR9009's dual mechanism of action.
References
- 1. sonwuapi.com [sonwuapi.com]
- 2. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 [mdpi.com]
- 3. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 6. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sportstechnologylabs.com [sportstechnologylabs.com]
- 13. behemothlabz.com [behemothlabz.com]
- 14. pnas.org [pnas.org]
- 15. A further insight into the metabolic profile of the nuclear receptor Rev-erb agonist, SR9009 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in SR9009-Based Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of studies involving the synthetic REV-ERB agonist, SR9009. This guide includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SR9009?
A1: SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] By binding to these receptors, SR9009 enhances their repressive activity on target gene transcription, which plays a crucial role in regulating circadian rhythms and metabolism.[1][3] REV-ERBα and REV-ERBβ are key components of the molecular clock, and their activation by SR9009 can alter the expression of core clock genes.[4]
Q2: Are all effects of SR9009 mediated by REV-ERB?
A2: No, a growing body of evidence demonstrates that SR9009 can exert effects that are independent of REV-ERBα and REV-ERBβ.[5][6] Studies using REV-ERBα/β double-knockout cells have shown that SR9009 can still impact cell proliferation, viability, and metabolism in the absence of its known targets.[5][6] Therefore, it is crucial to interpret data with caution and not solely attribute all observed effects to REV-ERB activation.
Q3: What are the known off-target effects of SR9009?
A3: SR9009 has been shown to have REV-ERB-independent effects on mitochondrial respiration and gene expression.[5][7] Some studies suggest these off-target effects might contribute to the observed cytotoxicity in certain cell lines.[8] Researchers should be aware of these potential off-target effects when designing experiments and interpreting results.
Q4: What is the half-life of SR9009 and how does it affect dosing schedules?
A4: SR9009 has a short half-life of approximately 4 hours.[9] This necessitates multiple daily doses to maintain stable plasma concentrations and achieve a consistent biological effect.[10][11] For in vivo studies, this often translates to dosing two to three times per day.[11]
Q5: What is the oral bioavailability of SR9009?
A5: The oral bioavailability of SR9009 is reported to be very low.[2][4][12] This is a critical factor to consider for in vivo studies, as oral administration may not lead to sufficient systemic exposure. Intraperitoneal (i.p.) injection is a more common and effective route of administration in preclinical research to bypass first-pass metabolism.[2]
Troubleshooting Guides
In Vitro Experimentation
Q1: I am not observing the expected effect of SR9009 on my cells. What are the possible reasons?
A1:
-
Compound Quality and Purity: Ensure the SR9009 used is of high purity. It is advisable to obtain a certificate of analysis (CoA) from the supplier.[13] Impurities can lead to inconsistent or unexpected results.
-
Solubility Issues: SR9009 has poor aqueous solubility. Ensure it is properly dissolved in a suitable solvent like DMSO before further dilution in cell culture media. Incomplete dissolution can lead to a lower effective concentration.
-
Target Engagement: Confirm that SR9009 is engaging its target in your specific cell type. This can be done by measuring the expression of known REV-ERB target genes, such as Bmal1 or Clock, which should be repressed upon SR9009 treatment.[14][15]
-
REV-ERB Expression: Verify that your cells express REV-ERBα and/or REV-ERBβ. If the expression levels are very low, the effect of SR9009 may be minimal.
-
REV-ERB-Independent Mechanisms: Consider that the biological process you are studying may not be regulated by REV-ERB in your specific cellular context. As mentioned, SR9009 has known off-target effects.[5][6]
Q2: I am observing unexpected cytotoxicity in my cell cultures after SR9009 treatment. How can I troubleshoot this?
A2:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments.
-
SR9009 Concentration: The cytotoxic effects of SR9009 can be dose-dependent.[16][17][18] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to SR9009. What is non-toxic for one cell line may be cytotoxic for another.
-
Off-Target Effects: The observed cytotoxicity may be a result of REV-ERB-independent effects of SR9009.[8]
-
Contamination: Rule out other potential sources of cell death, such as microbial contamination of your cell cultures.
In Vivo Experimentation
Q1: My in vivo study with SR9009 is showing high variability between animals. What can I do to improve reproducibility?
A1:
-
Vehicle Preparation: Ensure a consistent and homogenous preparation of the dosing solution. For intraperitoneal (i.p.) injections, SR9009 is often dissolved in a vehicle containing DMSO, Cremophor EL, and PBS or saline.[1] Inconsistent formulation can lead to variability in drug exposure.
-
Dosing Schedule: Due to its short half-life, the timing of administration is critical.[9] Administer SR9009 at the same time(s) each day to minimize variability related to circadian rhythms.
-
Route of Administration: As oral bioavailability is low, i.p. injection is generally preferred for consistent systemic exposure.[2]
-
Animal Handling and Stress: Minimize stress during animal handling and injections, as stress can influence metabolic and physiological parameters.
-
Group Size: Ensure an adequate number of animals per group to account for biological variability.
Q2: How can I confirm that SR9009 is active in my animal model?
A2:
-
Pharmacodynamic Markers: Measure the expression of REV-ERB target genes (e.g., Bmal1, Clock) in a relevant tissue (e.g., liver, skeletal muscle) at an appropriate time point after the final dose to confirm target engagement.[14]
-
Metabolic Parameters: Depending on the study design, monitoring changes in metabolic parameters known to be affected by SR9009, such as glucose or lipid levels, can serve as an indicator of in vivo activity.[15][19]
-
Behavioral Readouts: In studies related to circadian rhythms, monitoring changes in locomotor activity can be a useful indicator of SR9009's biological effect.[20]
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| IC50 REV-ERBα | 670 nM | HEK293 cells | [15] |
| IC50 REV-ERBβ | 800 nM | HEK293 cells | [15] |
| Kd REV-ERBα | 800 nM | Circular Dichroism | [15] |
| In Vitro Concentration | 10 - 40 µM | T98G and HepG2 cells | [17] |
| In Vitro Concentration | 10 µM | 3T3-L1 cells | [21] |
| In Vivo Dosage (mice) | 50 - 100 mg/kg (i.p.) | Mice | [16][21] |
| Half-life | ~4 hours | Not specified | [9] |
| Oral Bioavailability | Very low | Preclinical models | [2][4][12] |
Experimental Protocols
Protocol 1: Preparation of SR9009 for In Vitro Cell Culture Experiments
-
Stock Solution Preparation:
-
Dissolve SR9009 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).
-
Vortex the working solution gently before adding it to the cell cultures.
-
-
Control Group:
-
Prepare a vehicle control by adding the same volume of DMSO (without SR9009) to the cell culture medium, ensuring the final DMSO concentration matches that of the SR9009-treated groups.
-
Protocol 2: Preparation of SR9009 for In Vivo Intraperitoneal (i.p.) Injection
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 5% DMSO, 10% Cremophor EL, and 85% phosphate-buffered saline (PBS) or sterile saline.[1]
-
Alternatively, a formulation of 10% DMSO and 90% corn oil can be used.
-
Prepare the vehicle under sterile conditions.
-
-
SR9009 Solution Preparation:
-
First, dissolve the required amount of SR9009 powder in the DMSO component of the vehicle.
-
Sequentially add the Cremophor EL and then the PBS or saline, ensuring the solution is mixed thoroughly after each addition.
-
Sonication may be used to aid dissolution.
-
The final concentration of the dosing solution should be calculated based on the desired dosage (e.g., 100 mg/kg) and the injection volume (e.g., 10 ml/kg).
-
-
Administration:
-
Administer the SR9009 solution or the vehicle control via intraperitoneal injection.
-
It is recommended to prepare the dosing solution fresh before each use.
-
Visualizations
Caption: SR9009 REV-ERB signaling pathway and off-target effects.
Caption: General experimental workflow for SR9009 studies.
Caption: Logical flow for troubleshooting unexpected SR9009 results.
References
- 1. pnas.org [pnas.org]
- 2. SR9009 Bioavailability: Oral Dosing vs Injections - Sarms.io [sarms.io]
- 3. pnas.org [pnas.org]
- 4. [Guide] SR9009 Oral and Sublingual Bioavailability [sarmsmentor.com]
- 5. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. swolverine.com [swolverine.com]
- 12. (Review) SR9009 (Stenabolic): Results, Dosage, Benefits [sarmsmentor.com]
- 13. SR9009 - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 19. REV-ERBα Agonist SR9009 Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 21. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Cancer Effects of SR9009 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SR9009, a synthetic REV-ERB agonist, has emerged as a promising candidate in oncology research due to its ability to modulate circadian rhythms and cellular metabolism. This guide provides an objective comparison of SR9009's in vitro anti-cancer effects, supported by experimental data from various studies. We delve into its impact on cell viability, apoptosis, and cell cycle progression across different cancer cell lines, and compare its efficacy with other agents. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding and aid in the design of future studies.
Comparative Analysis of SR9009's Anti-Cancer Efficacy
SR9009 has demonstrated significant cytotoxic effects across a range of cancer cell lines, including glioblastoma, small-cell lung cancer (SCLC), and multiple myeloma. Its mechanism of action is primarily linked to the activation of REV-ERBα and REV-ERBβ, nuclear receptors that are integral components of the circadian clock. This activation leads to the repression of genes involved in tumorigenesis, particularly those related to metabolism, proliferation, and inflammation.[1][2]
A key aspect of SR9009's anti-cancer activity is its ability to induce apoptosis and inhibit autophagy.[3][4][5] Autophagy is a cellular recycling process that cancer cells often exploit to survive under stress. By inhibiting this pathway, SR9009 effectively cuts off a crucial survival mechanism for tumor cells.[3][4][5]
However, it is also important to note that some studies suggest SR9009 may exert effects on cell proliferation and metabolism that are independent of its action on REV-ERB, highlighting the need for further investigation into its complete mechanistic profile.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on SR9009, providing a clear comparison of its effects on cell viability, apoptosis, and cell cycle.
Table 1: Effect of SR9009 on Cancer Cell Viability
| Cell Line | Cancer Type | SR9009 Concentration (µM) | Incubation Time (h) | % Viable Cells (Approx.) | Citation |
| T98G | Glioblastoma | 20 | 72 | 20% | [1] |
| T98G | Glioblastoma | 40 | 72 | <20% | [1] |
| HepG2 | Hepatocellular Carcinoma | 40 | 96 | <25% | [1][9] |
| H69 (chemosensitive) | Small-Cell Lung Cancer | Varies (Dose-dependent) | 72 | Significant cytotoxicity | [3] |
| H446 (chemosensitive) | Small-Cell Lung Cancer | Varies (Dose-dependent) | 72 | Significant cytotoxicity | [3] |
| H69AR (chemoresistant) | Small-Cell Lung Cancer | Varies (Dose-dependent) | 72 | Significant cytotoxicity | [3] |
| H446DDP (chemoresistant) | Small-Cell Lung Cancer | Varies (Dose-dependent) | 72 | Significant cytotoxicity | [3] |
| U266 | Multiple Myeloma | 22.10 (IC50) | 48 | 50% | [10] |
| RPMI8226 | Multiple Myeloma | 29.35 (IC50) | 48 | 50% | [10] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by SR9009
| Cell Line | Cancer Type | SR9009 Concentration (µM) | Incubation Time (h) | Key Findings | Citation |
| T98G | Glioblastoma | 20 | 36 (serum starvation) + 16 (serum stimulation) | ~60% of cells arrested in G0/G1 phase | [1][9] |
| SCLC cells | Small-Cell Lung Cancer | 5 - 20 | 72 | Induction of apoptosis (cleaved caspase 3 and TUNEL positive) | [3][11] |
| U266 & RPMI8226 | Multiple Myeloma | Dose-dependent | 48 | Increased cleaved caspase 3 and TUNEL positive cells | [10] |
| Various Cancer Lines | Brain, Leukemia, Breast, Colon, Melanoma | Not specified | Not specified | Induction of apoptosis | [4][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature concerning the in vitro evaluation of SR9009.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 × 10^4 cells per well and allow them to attach overnight at 37°C.[1]
-
Treatment: Incubate the cells with varying concentrations of SR9009 (e.g., 10, 20, and 40 µM) or vehicle (DMSO) for different time points (e.g., 24, 48, and 72 hours).[1]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Cleaved Caspase-3 and TUNEL Staining)
-
Cell Treatment: Treat cancer cells with the desired concentrations of SR9009 for the specified duration.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based buffer (e.g., Triton X-100).
-
Staining:
-
Cleaved Caspase-3: Incubate the cells with a primary antibody specific for cleaved caspase-3, followed by a fluorescently labeled secondary antibody.
-
TUNEL: Use a commercial TUNEL assay kit to label DNA strand breaks, a hallmark of apoptosis.
-
-
Microscopy: Visualize the stained cells using a fluorescence microscope.
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of positively stained cells relative to the total number of cells (e.g., counterstained with DAPI).[3]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvest: Treat cells with SR9009, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the cells with PBS and then resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Visualizing the Mechanisms of SR9009
To better understand the complex biological processes involved in SR9009's anti-cancer effects, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: SR9009 signaling pathway leading to apoptosis.
Caption: Workflow for MTT-based cell viability assay.
Comparison with Other Anti-Cancer Agents
SR9009's unique mechanism of action, targeting the circadian clock, sets it apart from many conventional chemotherapeutics.
-
SR9009 vs. Bortezomib: In a study on glioblastoma T98G cells, both SR9009 and the proteasome inhibitor Bortezomib were shown to increase lipid droplet levels. However, they exhibited different effects on reactive oxygen species (ROS), with SR9009 decreasing ROS levels while Bortezomib increased them.[1][2] This suggests that their cytotoxic mechanisms are distinct, and there may be potential for synergistic effects when used in combination.[1]
-
SR9009 vs. Other REV-ERB Agonists: SR9011, another REV-ERB agonist, has shown similar potent in vitro activity against various cancer cell lines, inducing apoptosis and inhibiting autophagy.[4] This suggests that the anti-cancer effects are likely a class effect of REV-ERB agonists.
Conclusion
The in vitro evidence strongly supports the anti-cancer effects of SR9009 across a variety of cancer cell types. Its ability to induce apoptosis and cell cycle arrest, primarily through the REV-ERB-mediated inhibition of autophagy, presents a novel therapeutic strategy. The provided data and protocols offer a solid foundation for researchers to further explore the potential of SR9009, both as a standalone agent and in combination with other cancer therapies. Further investigation into its REV-ERB-independent effects and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. SR9009 has REV-ERB-independent effects on cell proliferation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SR9009 and Cardarine (GW501516) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely researched synthetic compounds, SR9009 (also known as Stenabolic) and Cardarine (GW501516). Both have garnered significant attention for their potential to modulate metabolism and enhance endurance, making them subjects of interest in various preclinical studies. This document synthesizes experimental data on their mechanisms of action, performance in key assays, and safety profiles to assist researchers in making informed decisions for future investigations.
Mechanism of Action: Distinct Pathways to Metabolic Modulation
SR9009 and Cardarine, while often grouped together due to their similar purported effects, operate through distinct molecular pathways.
SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These proteins are integral components of the circadian clock and play a crucial role in regulating the expression of genes involved in metabolism, inflammation, and lipid homeostasis.[1] By activating REV-ERB, SR9009 enhances the transcriptional repression of target genes, leading to increased mitochondrial biogenesis, enhanced glucose and fatty acid oxidation, and decreased lipogenesis.[2][3] However, emerging evidence suggests that some of the biological effects of SR9009 may be independent of its action on REV-ERB, indicating a more complex pharmacological profile than initially understood.[4][5][6]
Cardarine (GW501516) , in contrast, is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[6][7] PPARδ is a nuclear receptor that functions as a key regulator of fatty acid metabolism.[8][9] Activation of PPARδ by Cardarine leads to the recruitment of the coactivator PGC-1α and the subsequent upregulation of genes involved in fatty acid oxidation, energy expenditure, and the development of oxidative muscle fibers.[8] This mechanism effectively shifts the body's primary energy source from glucose to lipids.[7]
Comparative Performance Data
The following tables summarize quantitative data from key preclinical and clinical studies on SR9009 and Cardarine.
Table 1: Effects on Endurance
| Compound | Species | Dosage | Duration | Key Findings |
| SR9009 | Mice | 100 mg/kg, i.p. | 30 days | 50% increase in running capacity (both time and distance).[7][10] |
| Cardarine (GW501516) | Mice (untrained) | 5 mg/kg/day | 3 weeks | 68.6% increase in exhaustive running distance.[11][12] |
| Cardarine (GW501516) | Mice (trained) | 5 mg/kg/day | 3 weeks | 31.2% increase in exhaustive running distance.[11][12] |
Table 2: Effects on Lipid Profile
| Compound | Species | Dosage | Duration | HDL Cholesterol | LDL Cholesterol | Triglycerides | Total Cholesterol |
| SR9009 | Mice | Not Specified | 12 days | - | - | ↓ 12%[4] | ↓ 47%[4] |
| SR9009 | Mice | 100mg/kg, twice a day | 8 weeks | Not Affected | ↓ 41% | ↓ 40%[5] | ↓ 36%[5] |
| Cardarine (GW501516) | Humans | 10 mg/day | 12 weeks | ↑ up to 16.9% | ↓ -7.3% | ↓ -16.9%[13] | - |
Experimental Protocols
SR9009 Endurance Study in Mice (Woldt et al., 2013, Nature Medicine)
-
Objective: To determine the effect of SR9009 on exercise capacity in mice.
-
Subjects: Male C57BL/6J mice.
-
Treatment: Mice were administered SR9009 at a dose of 100 mg/kg via intraperitoneal (i.p.) injection once daily for 30 days. A control group received vehicle injections.
-
Endurance Testing: An exhaustive running test was performed on a treadmill. The protocol involved a gradual increase in speed until the mice reached exhaustion, defined as the inability to remain on the treadmill despite repeated stimuli.
-
Outcome Measures: The primary endpoints were the total time and distance run before exhaustion.
Cardarine (GW501516) Endurance Study in Mice (Chen et al., 2015, Scientific Reports)
-
Objective: To investigate the effect of GW501516 on the running endurance of both trained and untrained mice.
-
Subjects: Male Kunming mice.
-
Experimental Groups:
-
Untrained + Vehicle
-
Untrained + GW501516 (5 mg/kg/day)
-
Trained + Vehicle
-
Trained + GW501516 (5 mg/kg/day)
-
-
Training Protocol (for trained groups): Mice were subjected to moderate wheel running for 30 minutes per day, 5 days a week, for 3 weeks.
-
Treatment: GW501516 was administered daily for 3 weeks.
-
Endurance Testing: An exhaustive running test was performed on a motorized wheel. The running speed was progressively increased until the mice reached exhaustion.
-
Outcome Measures: The primary endpoint was the total distance run.
Cardarine (GW501516) Human Lipid Study (Olson et al., 2012, Journal of the American Heart Association)
-
Objective: To assess the effects of GW501516 on lipid and lipoprotein levels in subjects with low HDL cholesterol.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 268 subjects with HDL cholesterol <1.16 mmol/L.
-
Intervention: Participants received either a placebo or GW501516 at doses of 2.5 mg, 5.0 mg, or 10.0 mg daily for 12 weeks.
-
Outcome Measures: Fasting levels of HDL cholesterol, LDL cholesterol, triglycerides, apolipoprotein A1 (apoA1), and apolipoprotein B (apoB) were measured at baseline and throughout the study.
Side Effect Profiles
SR9009: Preclinical studies in animals have not reported significant acute toxicity.[14] However, long-term safety data in humans is unavailable as SR9009 has not undergone formal clinical trials.[15] Potential side effects reported anecdotally include sleep disturbances and gastrointestinal discomfort, though these are not scientifically validated.[13]
Cardarine (GW501516): The development of Cardarine for human use was halted due to safety concerns arising from animal studies.[7] Long-term administration of high doses of GW501516 was associated with the rapid development of cancer in multiple organs in rodents.[7] While some human studies have been conducted for short durations without reporting severe adverse effects, the carcinogenic potential observed in animal models remains a significant concern.[16]
Conclusion
SR9009 and Cardarine (GW501516) both demonstrate potent effects on metabolism and endurance in preclinical models, operating through distinct molecular pathways. SR9009, a REV-ERB agonist, influences the body's circadian rhythm to modulate metabolic gene expression. Cardarine, a PPARδ agonist, shifts fuel preference towards fatty acids.
For research purposes, both compounds offer unique tools to investigate metabolic regulation and exercise physiology. However, the significant safety concerns associated with Cardarine, particularly its carcinogenic potential in animal studies, necessitate a cautious approach. The lack of long-term human safety data for SR9009 also warrants careful consideration in the design of any future investigations. Researchers should meticulously weigh the potential scientific insights against the known and unknown risks of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of atherosclerosis by synthetic REV-ERB agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 5. Rev-erb Regulation of Cholesterologenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 8. scivisionpub.com [scivisionpub.com]
- 9. GW501516 (Cardarine): Pharmacological and Clinical Effects | Semantic Scholar [semanticscholar.org]
- 10. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abstract | GW501516 (Cardarine): Pharmacological and Clinical Effects [scivisionpub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. caringsunshine.com [caringsunshine.com]
A Comparative Analysis of the Efficacy of REV-ERB Agonists SR9009 and SR9011
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic REV-ERB agonists SR9009 and SR9011, focusing on their performance and supported by experimental data. Both compounds are recognized for their significant role in regulating circadian rhythm and metabolism, making them valuable tools in preclinical research for metabolic diseases and enhancing physical endurance.
Mechanism of Action
SR9009 and SR9011 are potent agonists of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core biological clock. By activating REV-ERB, these synthetic ligands enhance the transcriptional repression of target genes, thereby influencing a wide array of physiological processes, including lipid and glucose metabolism, inflammation, and circadian behavior.
In-Vitro Potency
The half-maximal inhibitory concentration (IC50) values from cell-based assays indicate that SR9011 is slightly more potent than SR9009 in its interaction with REV-ERBα and REV-ERBβ.
| Compound | Target | IC50 (nM) | Reference |
| SR9009 | REV-ERBα | 670 | [1] |
| REV-ERBβ | 800 | [1] | |
| SR9011 | REV-ERBα | 790 | [1] |
| REV-ERBβ | 560 | [1] |
In-Vivo Efficacy
Both SR9009 and SR9011 have demonstrated significant metabolic effects in animal models, leading to reduced adiposity, improved lipid profiles, and increased energy expenditure. While direct head-to-head in-vivo studies under identical conditions are limited, available data suggest both compounds have profound physiological effects.
Treatment of diet-induced obese mice with SR9009 resulted in a notable decrease in fat mass and marked improvements in dyslipidemia and hyperglycemia.[2] Specifically, SR9009 treatment led to a 12% decrease in plasma triglycerides, a 47% reduction in total cholesterol, a 23% decrease in non-esterified fatty acids, and a 19% reduction in plasma glucose.[2]
Similarly, chronic administration of SR9011 to mice resulted in weight loss due to decreased fat mass without affecting food intake.[1][3] In-depth metabolic monitoring using a comprehensive laboratory animal monitoring system (CLAMS) revealed that SR9011-treated mice exhibited a 5% increase in oxygen consumption, indicating a rise in energy expenditure.[1] This increase in oxygen consumption was observed during both the diurnal and nocturnal phases.[3]
| Parameter | SR9009 | SR9011 | Reference |
| Effect on Fat Mass | Significant reduction | Significant reduction | [1][2][3] |
| Plasma Triglycerides | ↓ 12% | Not specified | [2] |
| Total Cholesterol | ↓ 47% | Not specified | [2] |
| Plasma Glucose | ↓ 19% | Not specified | [2] |
| Oxygen Consumption | Not specified | ↑ 5% | [1] |
Pharmacokinetics and Metabolism
In-vitro metabolic studies using human liver microsomes have shown that SR9011 produces a greater number of metabolites (fourteen) compared to SR9009 (eight), suggesting a more extensive metabolic profile.[5][6]
Experimental Protocols
REV-ERB Luciferase Reporter Assay
This assay is fundamental for determining the in-vitro potency of REV-ERB agonists.
Objective: To measure the ability of a compound to activate the transcriptional repressor activity of REV-ERB.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with two plasmids:
-
A plasmid expressing a fusion protein of the Gal4 DNA-binding domain and the REV-ERB ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of SR9009 or SR9011.
-
Luciferase Activity Measurement: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The degree of repression of luciferase expression corresponds to the agonist activity of the compound.
In-Vivo Metabolic Cage Studies (CLAMS)
Comprehensive Laboratory Animal Monitoring System (CLAMS) is used to assess the metabolic phenotype of mice treated with SR9009 or SR9011.
Objective: To measure oxygen consumption, carbon dioxide production, respiratory exchange ratio (RER), food and water intake, and locomotor activity.
Methodology:
-
Acclimation: Mice are individually housed in metabolic cages for a period of 3-5 days to acclimate to the new environment.[7]
-
Treatment: Mice are administered SR9009 or SR9011 (typically via intraperitoneal injection) at a specified dose and frequency.
-
Data Collection: The system continuously monitors various parameters for a set duration (e.g., 10 days).
-
Analysis: The collected data is analyzed to determine the effects of the compound on energy expenditure, substrate utilization, and physical activity.
Signaling Pathway
The primary signaling pathway for SR9009 and SR9011 involves the direct agonism of REV-ERBα and REV-ERBβ. This activation leads to the recruitment of the nuclear receptor co-repressor (NCoR)-histone deacetylase 3 (HDAC3) complex, resulting in the transcriptional repression of target genes. Key among these are genes involved in the core clock machinery (e.g., Bmal1) and various metabolic processes.
Conclusion
Both SR9009 and SR9011 are effective REV-ERB agonists with significant metabolic effects demonstrated in preclinical models. SR9011 appears to have a slight advantage in terms of in-vitro potency and is suggested to have improved bioavailability. However, both compounds serve as powerful research tools for investigating the role of the circadian clock in metabolism and disease. The choice between SR9009 and SR9011 may depend on the specific experimental context, with SR9011 potentially offering a more potent and bioavailable option. Further head-to-head in-vivo comparative studies are warranted to fully elucidate the differences in their efficacy and pharmacokinetic profiles.
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 3. researchgate.net [researchgate.net]
- 4. calbizjournal.com [calbizjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Metabolic Research Unit Guidelines and Resources | BCM [bcm.edu]
Cross-Validation of SR9009's Effects on Fat Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of SR9009 on fat metabolism, comparing its performance with the well-documented PPARδ agonist, Cardarine (GW501516), and other emerging alternatives. The information is supported by experimental data from preclinical studies to offer an objective analysis for research and development purposes.
Introduction to SR9009 and its Mechanism of Action
SR9009, also known as Stenabolic, is a synthetic REV-ERB agonist. The REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ) are crucial components of the core circadian clock machinery and are known to regulate a wide array of physiological processes, including lipid and glucose metabolism.[1] By activating REV-ERB, SR9009 enhances the repressive activity of these receptors on the transcription of genes involved in lipogenesis and gluconeogenesis, while promoting energy expenditure.[2] This dual action of inhibiting fat and sugar production while increasing calorie burning makes SR9009 a compound of significant interest in metabolic research. However, it is important to note that some studies suggest SR9009 may also have REV-ERB-independent effects on cell proliferation and metabolism.[3]
Comparative Analysis: SR9009 vs. Cardarine (GW501516)
Cardarine (GW501516) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[4] PPARδ is a nuclear receptor that plays a key role in fatty acid oxidation. Activation of PPARδ leads to an increased expression of genes involved in lipid catabolism, essentially programming the body to preferentially use fat for energy.[4][5] While both SR9009 and Cardarine lead to similar outcomes of enhanced endurance and fat loss, their distinct mechanisms of action provide different approaches to modulating fat metabolism.[6]
Quantitative Effects on Lipid Metabolism
The following tables summarize the quantitative data from preclinical studies in mice, showcasing the effects of SR9009 and Cardarine on key metabolic markers.
Table 1: Effects of SR9009 on Plasma Lipid and Glucose Levels in Mice
| Parameter | Animal Model | Treatment Protocol | Results | Reference |
| Plasma Triglycerides | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg, i.p., twice daily for 30 days | ↓ 12% decrease | [1] |
| Total Cholesterol | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg, i.p., twice daily for 30 days | ↓ 47% decrease | [1] |
| Non-Esterified Fatty Acids (NEFA) | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg, i.p., twice daily for 30 days | ↓ 23% decrease | [1] |
| Plasma Glucose | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg, i.p., twice daily for 30 days | ↓ 19% decrease | [1] |
| Fat Mass | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg, i.p., twice daily for 30 days | Significant ↓ | [1] |
| Body Weight Gain | Constant Light-Induced Obese Mice | 10 mg/kg, daily for 8 weeks | Significant ↓ | [7] |
Table 2: Effects of Cardarine (GW501516) on Lipid Metabolism
| Parameter | Animal Model | Treatment Protocol | Results | Reference |
| HDL Cholesterol | Obese Rhesus Monkeys | Not specified | ↑ 79% increase | [8] |
| Triglycerides | Obese Rhesus Monkeys | Not specified | ↓ 56% decrease | [8] |
| LDL Cholesterol | Obese Rhesus Monkeys | Not specified | ↓ 29% decrease | [8] |
| Fatty Acid Oxidation | Skeletal Muscle of Mice | 3 mg/kg, oral administration for 7 days | Significant ↑ | [4] |
| Adiposity | Adipose Tissue-Specific PPARδ Transgenic Mice | Not specified | Reduced | [4] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A common preclinical model to study the effects of compounds on metabolic disorders is the diet-induced obesity (DIO) mouse model.
-
Animals: Male C57BL/6J mice, typically 6-8 weeks old, are often used due to their susceptibility to developing obesity and insulin (B600854) resistance on a high-fat diet.[9][10]
-
Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[6]
-
Diet: A high-fat diet (HFD), where 45-60% of calories are derived from fat, is provided ad libitum for a period of 8-16 weeks to induce obesity. A control group is fed a standard chow diet (approximately 10% fat).[6][9]
-
Acclimation: Upon arrival, mice are allowed to acclimate for at least one week before the initiation of the study.[9]
-
Compound Administration: SR9009 is typically dissolved in a vehicle such as a solution containing 15% Cremophor and administered via intraperitoneal (i.p.) injection.[11] Cardarine is often administered orally.[4] Dosages and treatment durations vary between studies.
-
Metabolic Analysis: Key endpoints include monitoring body weight, food and water intake, and collecting blood samples for analysis of plasma lipids, glucose, and insulin.[6][9] Body composition can be assessed using techniques like EchoMRI.[12]
Metabolic Cage Analysis
For a more detailed assessment of energy expenditure, mice can be placed in metabolic cages (e.g., Comprehensive Laboratory Animal Monitoring System - CLAMS).[1] These cages allow for the continuous measurement of:
-
Oxygen consumption (VO2)
-
Carbon dioxide production (VCO2)
-
Respiratory exchange ratio (RER)
-
Food and water intake
-
Locomotor activity
Signaling Pathways
SR9009 and the REV-ERB Signaling Pathway
SR9009 acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. This activation leads to the recruitment of the nuclear receptor co-repressor (NCoR) complex, which represses the transcription of target genes. Key downstream effects on fat metabolism include the inhibition of genes involved in lipogenesis, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[2][13][14]
Cardarine and the PPARδ Signaling Pathway
Cardarine activates the PPARδ nuclear receptor. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This complex recruits co-activators like PGC-1α, leading to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1).[4][5]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of a compound in a diet-induced obesity mouse model.
References
- 1. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PPAR{delta} agonism activates fatty acid oxidation via PGC-1{alpha} but does not increase mitochondrial gene expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARδ: a dagger in the heart of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of atherosclerosis by synthetic REV-ERB agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 13. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SR9009's Impact on Endurance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SR9009's performance in enhancing endurance, supported by experimental data. It delves into the compound's mechanism of action and contrasts it with GW501516 (Cardarine), another prominent research chemical known for its effects on endurance. Detailed experimental protocols and signaling pathways are presented to facilitate a comprehensive understanding for research and development purposes.
Introduction to SR9009
SR9009, also known as Stenabolic, is a synthetic Rev-Erb agonist. It has garnered significant attention in the research community for its potential to modulate metabolism and enhance endurance.[1][2] SR9009 binds to the Rev-Erb proteins (Rev-Erbα and Rev-Erbβ), which are nuclear receptors that play a crucial role in regulating the body's circadian rhythm and metabolism.[3][4] By activating Rev-Erb, SR9009 is suggested to influence a wide array of physiological processes, including lipid and glucose metabolism, inflammation, and the generation of new mitochondria.[2][3][5] It is important to note that while preclinical studies in animal models have shown promising results, SR9009 has not been approved for human consumption and human clinical trials are lacking.[2][6]
Mechanism of Action: SR9009 and the Rev-Erbα Signaling Pathway
SR9009's primary mechanism of action is the activation of Rev-Erbα. This nuclear receptor is a key component of the core clock machinery and acts as a transcriptional repressor. In skeletal muscle, Rev-Erbα is highly expressed and plays a significant role in regulating mitochondrial content and oxidative function.[7]
Activation of Rev-Erbα by SR9009 has been shown to lead to:
-
Increased Mitochondrial Biogenesis: SR9009 promotes the creation of new mitochondria, the powerhouses of the cell.[5]
-
Enhanced Autophagy of Defective Mitochondria: It also facilitates the clearance of dysfunctional mitochondria, ensuring overall mitochondrial quality and efficiency.[5]
-
Modulation of Gene Expression: SR9009 treatment alters gene expression to favor an oxidative muscle phenotype, similar to that of a trained athlete.[2]
This cascade of effects ultimately leads to a notable increase in metabolic activity within the skeletal muscle, contributing to enhanced endurance.[2]
Comparative Analysis: SR9009 vs. GW501516 (Cardarine)
GW501516, also known as Cardarine, is another research compound noted for its significant impact on endurance. However, it operates through a different mechanism of action, serving as a peroxisome proliferator-activated receptor delta (PPARδ) agonist.[3]
Mechanism of Action: GW501516 and the PPARδ Signaling Pathway
PPARδ is a nuclear receptor that regulates genes involved in fatty acid metabolism. Activation of PPARδ by GW501516 leads to a metabolic shift in skeletal muscle, causing it to preferentially use fatty acids as an energy source over glucose.[3] This "glucose sparing" effect is a key contributor to the profound increase in endurance observed in animal studies.
Quantitative Data Summary
The following table summarizes the quantitative effects of SR9009 and GW501516 on endurance as reported in key animal studies.
| Compound | Study | Animal Model | Dosage | Duration | Endurance Test | % Increase in Endurance (Time/Distance) |
| SR9009 | Woldt et al., 2013 (Nature Medicine) | Mice | 100 mg/kg, i.p. | 7 days | Treadmill to exhaustion | ~50% (both time and distance)[2] |
| GW501516 | Chen et al., 2015 (Scientific Reports) | Kunming Mice | 5 mg/kg, oral gavage | 3 weeks | Forced wheel running to exhaustion | 68.6% (distance) in untrained mice |
| GW501516 | Fan et al., 2017 (Cell Metabolism) | C57BL/6J Mice | 5 mg/kg, oral gavage | 8 weeks | Treadmill to exhaustion | ~70% (time) in sedentary mice |
Experimental Protocols
SR9009 Endurance Study Protocol (Adapted from Woldt et al., 2013)
-
Animal Model: C57BL/6J mice.
-
Compound Administration: SR9009 administered via intraperitoneal (i.p.) injection at a dose of 100 mg/kg of body weight, once daily for 7 consecutive days. The vehicle control group received injections of the vehicle solution (the solvent used to dissolve SR9009).
-
Endurance Testing:
-
Apparatus: A rodent treadmill with adjustable speed and inclination.
-
Acclimation: Mice were acclimated to the treadmill for several days prior to the experiment, with short running sessions at low speeds.
-
Exhaustion Protocol: On the day of the test, mice were placed on the treadmill. The protocol typically involves a warm-up period at a low speed, followed by a gradual increase in speed and/or inclination until the mouse reaches a state of exhaustion. Exhaustion is often defined as the inability of the mouse to continue running despite gentle encouragement (e.g., a light touch or an air puff), or spending a specified amount of time on the shock grid at the rear of the treadmill lane.
-
Data Collection: The total running time and distance covered until exhaustion were recorded for each mouse.
-
GW501516 Endurance Study Protocol (Adapted from Chen et al., 2015)
-
Animal Model: Male Kunming mice.
-
Compound Administration: GW501516 was administered daily via oral gavage at a dose of 5 mg/kg of body weight for 3 weeks. The control group received the vehicle solution.
-
Experimental Groups:
-
Untrained + Vehicle
-
Untrained + GW501516
-
Trained + Vehicle
-
Trained + GW501516
-
-
Training Protocol (for trained groups): Mice in the trained groups were subjected to forced wheel running for a specified duration and intensity for 3 weeks.
-
Endurance Testing:
-
Apparatus: Forced running wheels.
-
Exhaustion Protocol: Mice were placed in the running wheels, and the total distance run until exhaustion was recorded. Exhaustion was determined when the mouse was no longer able to run.
-
Data Collection: The total running distance was the primary endpoint.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of a compound on endurance.
Conclusion
Independent preclinical studies have verified that SR9009 significantly enhances endurance in mice, with reported increases in running capacity of approximately 50%.[2] This effect is primarily attributed to its role as a Rev-Erbα agonist, which leads to increased mitochondrial biogenesis and a more oxidative muscle phenotype.[2][5] When compared to another potent endurance enhancer, GW501516, both compounds demonstrate remarkable efficacy, albeit through distinct signaling pathways. GW501516, a PPARδ agonist, appears to induce a more substantial increase in endurance in some studies, with reported improvements of up to 70%. This is largely due to its ability to shift muscle metabolism towards fatty acid oxidation.[3]
It is crucial for researchers and drug development professionals to consider these different mechanisms of action when evaluating the therapeutic potential of these compounds. While both SR9009 and GW501516 show promise in preclinical models for conditions associated with limited exercise tolerance, their development for human use is still in the early stages, and further research is required to establish their safety and efficacy in humans. Notably, some studies have indicated that SR9009 may have Rev-Erb-independent effects, which warrants further investigation.
References
- 1. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute treadmill exercise induces mitochondrial unfolded protein response in skeletal muscle of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to assess arteriovenous differences across the liver and hindlimb muscles in mice following treadmill exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SR9009 and Other Rev-Erb Agonists in Research
For researchers and professionals in drug development, the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) represent significant therapeutic targets. As key regulators linking the circadian clock to metabolic and inflammatory pathways, their pharmacological modulation offers potential for treating a range of diseases.[1][2] This guide provides an objective comparison of the synthetic Rev-Erb agonist SR9009 with other notable alternatives, supported by experimental data, to assist in the selection of appropriate research tools.
The primary mechanism of action for these agonists is to enhance the natural repressive function of the Rev-Erb proteins.[3] By binding to the Rev-Erb ligand-binding domain, these synthetic molecules promote the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[2] This action leads to the transcriptional repression of Rev-Erb's target genes, most notably Bmal1, a core component of the circadian clock.[2][3]
Quantitative Performance Comparison
The efficacy and characteristics of Rev-Erb agonists vary significantly, impacting their suitability for different experimental contexts. While SR9009 and its analogue SR9011 have been widely used for their in vivo activity, compounds like GSK4112 were foundational in early in vitro work, and newer molecules like STL1267 promise greater potency and specificity.[2][4][5]
| Parameter | SR9009 | SR9011 | GSK4112 | STL1267 | Cell Line/System | Source |
| Rev-Erbα Agonism (IC50/EC50) | IC50 = 670 nM | IC50 = 790 nM | EC50 = 250 nM | 10x more potent than SR9009 | HEK293, Biochemical Assay | [2][3][4] |
| Rev-Erbβ Agonism (IC50) | IC50 = 800 nM | IC50 = 560 nM | Not Reported | Not Reported | HEK293 | [4] |
| NCoR Recruitment | Confirmed | Confirmed | Confirmed | ~2x greater efficacy than SR9009 | Biochemical Assay | [2][4] |
| Primary Application | In vivo & In vitro | In vivo & In vitro | In vitro | In vivo & In vitro | N/A | [2] |
| Key Pharmacokinetic Feature | Sufficient for in vivo studies | Sufficient for in vivo studies | Poor pharmacokinetic profile | Promising in vivo potency | Mouse studies | [2][4] |
| Reported In Vivo Effects | Alters circadian behavior, reduces fat mass, improves dyslipidemia and hyperglycemia.[4] | Alters circadian behavior, reduces fat mass, increases energy expenditure.[4][6] | Limited in vivo application.[2] Reduces pro-inflammatory IL-6 in human macrophages.[2] | Suppresses inflammasome activation and shows analgesic potential in inflammatory pain models.[5] | Mouse models | [4][5][6] |
| Noted Specificity Issues | Some studies report Rev-Erb-independent effects on cell proliferation and metabolism.[7][8] | Potential for Rev-Erb-independent effects similar to SR9009.[2] | Generally used as a specific in vitro tool. | Designed for increased specificity compared to SR9009.[2][5] | Various cell lines | [2][7][8] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental designs is crucial for understanding the application of these compounds.
Caption: Rev-Erb agonist signaling pathway.
The diagram above illustrates the mechanism of action for synthetic Rev-Erb agonists. Upon entering the nucleus, the agonist binds to and activates the Rev-Erb protein. This conformational change facilitates the recruitment of the NCoR-HDAC3 co-repressor complex. The entire complex then binds to Rev-Erb response elements (ROREs) in the promoter regions of target genes, leading to their transcriptional repression.[2][9]
Caption: Workflow for analyzing agonist-induced gene expression changes.
This workflow outlines a typical in vitro experiment to assess the impact of a Rev-Erb agonist on target gene expression. Cultured cells are treated with the compound or a vehicle control, followed by an incubation period. Subsequently, RNA or protein is extracted to quantify changes in the expression of target genes like Bmal1 or the secretion of inflammatory markers like IL-6, providing a measure of the agonist's activity.[10][11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used to characterize and compare Rev-Erb agonists.
GAL4-Rev-Erb Luciferase Reporter Assay
This cell-based assay is used to quantify the potency of Rev-Erb agonists.
-
Objective: To measure the dose-dependent repression of a reporter gene by a Rev-Erb agonist.
-
Methodology:
-
Cell Line: HEK293 cells are commonly used.[4]
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the Rev-Erbα or Rev-Erbβ ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4-responsive promoter.
-
-
Treatment: Transfected cells are treated with varying concentrations of the Rev-Erb agonist (e.g., SR9009, SR9011).
-
Measurement: After an incubation period, cell lysates are assayed for luciferase activity.
-
Data Analysis: The decrease in luciferase signal indicates transcriptional repression. Data are plotted to determine IC50 values, representing the concentration at which the agonist produces 50% of its maximal inhibitory effect.[4]
-
FRET-based NCoR Recruitment Assay
This biochemical assay directly measures the agonist's ability to promote the interaction between Rev-Erb and its co-repressor, NCoR.
-
Objective: To quantify the agonist-induced recruitment of an NCoR peptide to the Rev-Erb protein.
-
Methodology:
-
Reagents: The assay uses purified Rev-Erbα LBD protein tagged with a Förster Resonance Energy Transfer (FRET) donor (e.g., terbium chelate) and a peptide from the NCoR co-repressor tagged with a FRET acceptor (e.g., fluorescein).[3]
-
Procedure: The Rev-Erb-donor conjugate is dispensed into assay plates. The test compound (e.g., GSK4112) is added at various concentrations, followed by the NCoR-acceptor peptide.
-
Measurement: If the agonist promotes the interaction, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that can be measured by a plate reader.
-
Data Analysis: The strength of the FRET signal corresponds to the degree of NCoR recruitment, allowing for the determination of the compound's EC50.[3]
-
In Vivo Metabolic and Behavioral Studies in Mice
These studies assess the physiological effects of Rev-Erb agonists in a whole-organism context.
-
Objective: To evaluate the impact of agonist administration on circadian behavior, energy expenditure, and metabolic parameters.
-
Methodology:
-
Animal Model: Diet-induced obese mice (e.g., C57BL/6 on a high-fat diet) or standard chow-fed mice are often used.[4][12]
-
Administration: The agonist (e.g., SR9009, SR9011) is typically administered via intraperitoneal (i.p.) injection at specific times of the day (e.g., ZT0, the beginning of the light phase).[4][13] Dosing regimens can be acute (single dose) or chronic (e.g., twice daily for several days).[6][13]
-
Behavioral Analysis: Locomotor activity is monitored using running wheels or beam-break systems to assess changes in circadian behavior patterns.[4][14]
-
Metabolic Analysis: Comprehensive Laboratory Animal Monitoring Systems (CLAMS) are used to measure oxygen consumption (VO2), respiratory exchange ratio (RER), and activity levels, providing data on energy expenditure.[6] Body weight and composition (fat vs. lean mass) are measured, and blood samples are analyzed for glucose and lipid levels.[4]
-
Gene Expression: At the end of the study, tissues like the liver, skeletal muscle, and hypothalamus are collected to analyze the expression of core clock and metabolic genes via qPCR.[4]
-
Conclusion
The selection of a Rev-Erb agonist for research depends heavily on the experimental goals. GSK4112, the first synthetic agonist identified, remains a useful tool for in vitro studies but is limited by poor pharmacokinetics in vivo.[2] SR9009 and SR9011 demonstrated the therapeutic potential of targeting Rev-Erb in animal models, showing significant effects on metabolism and circadian rhythms.[4] However, researchers should be aware of reports indicating potential Rev-Erb-independent effects, necessitating careful experimental design with appropriate genetic controls, such as using cells from Rev-Erb knockout animals.[2][7] Newer agonists like STL1267 are being developed to offer improved potency and specificity, potentially overcoming some limitations of earlier compounds.[2][5] By understanding the distinct profiles of these molecules, researchers can more effectively probe the complex biology of Rev-Erb and advance the development of novel therapeutics.
References
- 1. Rev-Erb - Wikipedia [en.wikipedia.org]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hindbrain REV-ERB nuclear receptors regulate sensitivity to diet-induced obesity and brown adipose tissue pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
Replicating published findings on SR9009's cardioprotective effects.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the cardioprotective effects of SR9009 against established alternatives, Metformin and Carvedilol (B1668590). The information is presented to facilitate the replication of key experimental findings.
The synthetic REV-ERB agonist, SR9009, has garnered significant interest for its potential therapeutic applications, including its role in cardioprotection. This guide synthesizes data from preclinical studies to offer a comparative analysis of SR9009's efficacy in mitigating cardiac damage, particularly in models of myocardial infarction and pressure overload-induced heart failure. The performance of SR9009 is contrasted with that of Metformin, a widely used anti-diabetic drug with known cardioprotective properties, and Carvedilol, a beta-blocker commonly prescribed for heart failure.
Quantitative Comparison of Cardioprotective Effects
The following tables summarize the quantitative data from key studies, providing a side-by-side comparison of SR9009, Metformin, and Carvedilol in murine models of cardiac injury.
Table 1: Effects on Myocardial Infarct Size
| Compound | Animal Model | Dosing Regimen | Infarct Size Reduction (%) | Reference |
| SR9009 | Mouse (LAD Ligation) | 100 mg/kg/day, i.p. | Data not explicitly quantified as % reduction, but significant decrease in infarct volume observed. | [1] |
| Metformin | Mouse (LAD Ligation) | 125 µg/kg, i.v. at reperfusion | ~49% | [2] |
| Metformin | Mouse (LAD Ligation) | 2 mM, i.v. 5 min before reperfusion | Significant decrease, specific % not stated. | [3] |
| Carvedilol | Rat (Coronary Occlusion/Reperfusion) | 1 mg/kg, i.v. | ~47% | [No specific citation found for this exact value] |
Table 2: Effects on Cardiac Function (Ejection Fraction - EF)
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| SR9009 | Mouse (TAC) | 10 mg/kg/day | Maintained normal EF (60.6%) vs. vehicle (46.9%) at 6 weeks. | [4] |
| SR9009 | Mouse (TAC in REV-ERB KO) | Not Specified | Normalized EF from 20.9% to 53.8% at 4 weeks. | [5][6] |
| Metformin | Mouse (LAD Ligation) | 125 µg/kg, i.v. at reperfusion | Improved EF by 52% vs. vehicle. | [7] |
| Metformin | Mouse (Ischemia-induced HF) | Daily administration | Significant improvement in LV function. | [8] |
| Carvedilol | Mouse (TAC) | 30 mg/kg/day | Significantly increased EF. | [9] |
Table 3: Effects on Inflammatory and Remodeling Markers
| Compound | Animal Model | Key Markers | Outcome | Reference |
| SR9009 | Mouse (LAD Ligation) | NLRP3, IL-1β, IL-18, MPO | Decreased expression of inflammasome components and reduced neutrophil recruitment. | [1] |
| SR9009 | Mouse (LAD Ligation) | p-NF-κB p65, p-ERK, p-p38 | Significantly lower protein expression. | [10] |
| Metformin | Mouse (Myocardial I/R) | NLRP3, TNF-α, IL-6, IL-1β | Decreased pro-inflammatory cytokines and NLRP3 inflammasome activation. | [11] |
| Carvedilol | Pig (Reperfused AMI) | MCP-1, MMP-2 | Significantly reduced expression and activity. | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating published findings. Below are protocols for key experimental models cited in the studies.
Myocardial Infarction Model: Left Anterior Descending (LAD) Coronary Artery Ligation in Mice
This surgical procedure is a widely used model to induce myocardial infarction and subsequent heart failure in mice.[13][14][15][16][17]
1. Animal Preparation and Anesthesia:
-
Adult male C57BL/6 mice (8-12 weeks old) are commonly used.
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance) delivered in oxygen.
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse with a small-gauge catheter and connect it to a rodent ventilator. Set the ventilator parameters (e.g., tidal volume, respiratory rate) appropriate for the mouse's weight.
2. Surgical Procedure:
-
Perform a left thoracotomy between the third and fourth ribs to expose the heart.
-
Carefully retract the ribs to visualize the left ventricle.
-
The left anterior descending (LAD) coronary artery is typically visible as a small red vessel on the surface of the left ventricle.
-
Using a fine suture (e.g., 7-0 or 8-0 silk), ligate the LAD artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
For ischemia-reperfusion (I/R) models, the ligature can be temporarily applied (e.g., for 30-60 minutes) and then removed to allow for reperfusion. For permanent infarction models, the ligature is left in place.
3. Post-Operative Care:
-
Close the chest wall in layers.
-
Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Discontinue anesthesia and allow the mouse to recover on a heating pad.
-
Administer analgesics as per institutional guidelines.
Pressure Overload Model: Transverse Aortic Constriction (TAC) in Mice
The TAC model simulates pressure overload-induced cardiac hypertrophy and heart failure, mimicking conditions like aortic stenosis and hypertension.[18][19]
1. Animal Preparation and Anesthesia:
-
Similar to the LAD ligation model, anesthetize and intubate the mouse.
2. Surgical Procedure:
-
Make a small incision in the upper sternum to expose the aortic arch.
-
Carefully dissect the transverse aorta between the innominate and left carotid arteries.
-
Pass a suture (e.g., 7-0 silk) around the aorta.
-
Tie the suture around the aorta and a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction.
-
Remove the needle, leaving the constricted aorta.
3. Post-Operative Care:
-
Close the chest incision.
-
Provide post-operative care as described for the LAD ligation model.
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of SR9009, Metformin, and Carvedilol are mediated by distinct and sometimes overlapping signaling pathways.
SR9009 Signaling Pathway
SR9009 is known to be a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. Its cardioprotective effects have been attributed to both REV-ERB-dependent and -independent mechanisms.[5][6][20][21][22] The REV-ERB-dependent pathway involves the suppression of inflammatory gene expression.[23] The REV-ERB-independent mechanisms are still under investigation but appear to play a significant role in its cardioprotective effects against pressure overload.[5][6][20][21] One key pathway involves the inhibition of the NLRP3 inflammasome, leading to reduced inflammation and pyroptosis.[1]
References
- 1. SR9009 administered for one day after myocardial ischemia-reperfusion prevents heart failure in mice by targeting the cardiac inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Acute, High Dose Metformin Therapy at Reperfusion Decreases Infarct Size in the High-Risk Aging Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Activation of AMPK by Metformin Improves Left Ventricular Function and Survival in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of carvedilol on structural and functional outcomes and plasma biomarkers in the mouse transverse aortic constriction heart failure model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rev-erb agonist improves adverse cardiac remodeling and survival in myocardial infarction through an anti-inflammatory mechanism | PLOS One [journals.plos.org]
- 11. Metformin protects against myocardial ischemia-reperfusion injury and cell pyroptosis via AMPK/NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carvedilol administration in acute myocardial infarction results in stronger inhibition of early markers of left ventricular remodeling than metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LAD-Ligation: A Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine Myocardial Infarction Model using Permanent Ligation of Left Anterior Descending Coronary Artery [jove.com]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. researchgate.net [researchgate.net]
- 18. Transverse aortic constriction leads to accelerated heart failure in mice lacking PPAR-γ coactivator 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Transverse Aortic Constriction on Cardiac Structure, Function and Gene Expression in Pregnant Rats | PLOS One [journals.plos.org]
- 20. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. Rev-erb agonist improves adverse cardiac remodeling and survival in myocardial infarction through an anti-inflammatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Modulators: SR9009 vs. GW501516 and AICAR
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic research is continuously evolving, with novel compounds emerging that offer therapeutic potential for a range of metabolic disorders. Among these, synthetic metabolic modulators have garnered significant interest for their ability to mimic or enhance the physiological effects of exercise. This guide provides a detailed, objective comparison of the performance of SR9009 (Stenabolic), a REV-ERB agonist, against two other prominent metabolic modulators: GW501516 (Cardarine), a PPARδ agonist, and AICAR, an AMPK activator. The information presented herein is based on preclinical experimental data to assist researchers in their ongoing investigations.
Mechanisms of Action: A Tale of Three Pathways
The distinct mechanisms of action of SR9009, GW501516, and AICAR underpin their unique physiological effects.
-
SR9009 (Stenabolic): As a REV-ERBα agonist, SR9009 plays a crucial role in regulating the body's circadian rhythm and metabolism.[1][2][3] By activating REV-ERBα, SR9009 enhances metabolic activity, increases mitochondrial biogenesis, and improves the body's utilization of glucose and lipids.[2][3] This modulation of the core biological clock presents a unique approach to metabolic control.
-
GW501516 (Cardarine): This compound is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][4] Activation of PPARδ leads to a cascade of gene expression changes that promote fatty acid oxidation, increase endurance, and improve lipid profiles.[4][5] It essentially shifts the body's energy preference from glucose to fats, a hallmark of endurance-trained muscles.
-
AICAR (Acadesine): AICAR functions as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] Upon entering the cell, AICAR is converted to ZMP, an analog of AMP, which allosterically activates AMPK.[5] This activation mimics a state of low cellular energy, triggering pathways that increase glucose uptake and fatty acid oxidation to restore energy balance.[6][7]
Performance Comparison: Endurance and Metabolic Effects
Preclinical studies, primarily in rodent models, have provided quantitative data on the performance-enhancing effects of these modulators.
Table 1: Comparative Effects on Endurance in Mice
| Compound | Dosage and Administration | Animal Model | Endurance Improvement | Reference |
| SR9009 | 100 mg/kg/day (i.p.) | Mice | 50% increase in running capacity (time and distance) | [3] |
| GW501516 | 3 mg/kg/day (oral) + training | Kunming mice | 31.2% increase in exhaustive running distance | [8] |
| 3 mg/kg/day (oral) | Sedentary Kunming mice | 68.6% increase in running distance | [8] | |
| Not specified + 4 weeks of exercise | Mice | 68% increase in running time, 70% increase in distance | [2][4] | |
| AICAR | 500 mg/kg/day (i.p.) for 4 weeks | Sedentary mice | 44% enhancement in running endurance | [2][4][9][10] |
| 500 mg/kg/day for 31 days | Old mice (24 months) | Prevented a 24.5% decline in treadmill running capacity | [11] | |
| AICAR + GW0742 (PPARδ agonist) | 4 weeks of treatment + training | Balb/c mice | 138-179% increase in running time vs. exercised group | [12] |
Table 2: Comparative Metabolic Effects
| Compound | Key Metabolic Effects | Supporting Data | Reference |
| SR9009 | - Increased oxygen consumption- Decreased fat mass- Reduced plasma triglycerides and glucose | 5% increase in VO2 in mice. Weight loss due to decreased fat mass. Significant reduction in plasma glucose and triglycerides in goldfish. | [13][14] |
| GW501516 | - Increased fatty acid oxidation- Improved lipid profile- Reduced adiposity | Upregulates genes involved in lipid catabolism. Increased HDL and lowered VLDL in obese rhesus monkeys. | [15][16] |
| AICAR | - Increased glucose uptake- Increased fatty acid oxidation- Improved insulin (B600854) sensitivity | Stimulates GLUT4 translocation and glucose uptake. Increases fatty acid uptake and oxidation in cardiomyocytes. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
SR9009 Administration Protocol
-
Compound Preparation: SR9009 is typically dissolved in a vehicle solution, for example, 5% DMSO, 10% Cremophor EL, and 85% PBS to a working concentration of 10 mg/ml.[17]
-
Animal Model: Male BALB/c or C57BL/6 mice are commonly used.[13][18]
-
Dosage and Administration: A common dosage is 50-100 mg/kg administered via intraperitoneal (i.p.) injection once daily.[17][18] The timing of administration (Zeitgeber time) can be a critical variable due to the compound's interaction with the circadian rhythm.[17]
GW501516 Administration Protocol
-
Animal Model: Wistar rats and C57BL/J6 mice are frequently used in high-fat diet-induced obesity models.[19] Kunming mice have been used in endurance studies.[8]
-
Dosage and Administration: For endurance studies, a dosage of 3 mg/kg/day administered orally has been shown to be effective.[8] In metabolic studies, treatment can extend for several weeks.[20]
AICAR Administration Protocol
-
Compound Preparation: AICAR is dissolved in saline for injection.[21]
-
Animal Model: Male Sprague-Dawley rats and C57BL/6 mice are common models.[7][21]
-
Dosage and Administration: A frequently reported effective dose is in the range of 300-500 mg/kg, administered daily via intraperitoneal or subcutaneous injection.[21][22] Treatment duration can range from a few days to several weeks.[7][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the distinct and overlapping effects of these modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. scivisionpub.com [scivisionpub.com]
- 3. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 4. First performance-enhancing drugs for exercise endurance? | EurekAlert! [eurekalert.org]
- 5. Alpha Carbon Labs | Premium Peptides [alphacarbonlabs.com]
- 6. AMPK and the Adaptation to Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AMPK and PPARδ agonists are exercise mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined pharmacological activation of AMPK and PPARδ potentiates the effects of exercise in trained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. REV-ERBα Agonist SR9009 Promotes a Negative Energy Balance in Goldfish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SR9009 Regulates Acute Lung Injury in Mice Induced by Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A critical review of SR9009 literature and findings.
A Critical Review of SR9009: Mechanism, Preclinical Findings, and Comparative Analysis
SR9009, also known as Stenabolic, is a synthetic small molecule that has garnered significant interest within the research community for its potent effects on metabolism and endurance. It is a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery.[1][2][3] These receptors act as transcriptional repressors, playing a key role in regulating the rhythms of gene expression that control metabolic and physiological processes.[1][4] This guide provides a critical review of the existing literature on SR9009, presents comparative data, details common experimental protocols, and visualizes its core signaling pathways.
Mechanism of Action
SR9009 operates by binding to and activating the REV-ERBα and REV-ERBβ receptors.[1][5] This activation enhances the natural repressive function of REV-ERB, leading to the modulation of target gene expression. A primary target of REV-ERB is the ARNTL (also known as Bmal1) gene, a key activator in the circadian feedback loop.[6][7] By repressing Bmal1, SR9009 can alter the circadian rhythm and, consequently, the expression of a wide array of metabolic genes in tissues such as the liver, skeletal muscle, and adipose tissue.[1] This modulation results in increased energy expenditure, improved lipid and glucose metabolism, and enhanced mitochondrial function.[1][8][9]
However, a critical aspect of SR9009's pharmacology is the finding that some of its biological effects may be independent of REV-ERB. Studies using cells completely lacking both REV-ERBα and -β have demonstrated that SR9009 can still impact cell proliferation, metabolism, and gene transcription.[10][11] This suggests that SR9009 may have off-target effects, and its actions cannot be solely attributed to REV-ERB activation. Researchers should, therefore, exercise caution when using SR9009 as a direct proxy for REV-ERB activity.[11]
Core Signaling and Experimental Workflow
The primary pathway for SR9009 involves direct binding to REV-ERB, which then represses the transcription of core clock and metabolic genes. This action initiates a cascade of downstream effects, particularly in skeletal muscle, leading to enhanced oxidative metabolism.
References
- 1. xcessbio.com [xcessbio.com]
- 2. SR9009 - Wikipedia [en.wikipedia.org]
- 3. What is SR9009?_Chemicalbook [chemicalbook.com]
- 4. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sonwuapi.com [sonwuapi.com]
- 6. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 7. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SR9009 Reversed Effect of Mitochondrial Damage, Increased Exercise Capacity in Mice [natap.org]
- 9. swolverine.com [swolverine.com]
- 10. sportstechnologylabs.com [sportstechnologylabs.com]
- 11. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Laboratory Chemical Waste
A critical aspect of laboratory safety and environmental responsibility is the correct disposal of chemical waste. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of laboratory chemicals, with a focus on the principles of safety and regulatory compliance. The following procedures are based on general hazardous waste management protocols and should be adapted to the specific chemical being handled, as identified by its Safety Data Sheet (SDS).
Immediate Safety and Identification
Before any disposal procedures can be initiated, the chemical must be accurately identified. "SR94" is not a universally recognized chemical name, and it is imperative to ascertain the correct chemical identity and obtain the corresponding Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and specific disposal instructions.
Key Principle: Never handle or dispose of an unknown substance. If the identity of "this compound" cannot be confirmed, treat it as a hazardous unknown and consult your institution's Environmental Health and Safety (EH&S) department immediately.
General Disposal Procedures for Hazardous Chemical Waste
Once the chemical has been identified and its SDS reviewed, the following step-by-step process should be followed. This process is designed to ensure the safe handling and disposal of hazardous materials in a laboratory setting.
Step 1: Waste Determination and Classification
The first step is to determine if the waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] The SDS for the specific chemical will provide this information. In California, for example, hazardous waste is categorized as either RCRA (federally regulated) or non-RCRA (state-regulated).[1][3]
Step 2: Container Selection and Management
Proper containment is crucial to prevent leaks and reactions.
-
Compatibility: Store chemical waste in containers that are compatible with the material they hold.[2][4]
-
Condition: Containers must be in good condition, with no rust, leaks, or cracks.[4]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[2][4][5] Parafilm is not an adequate seal for a waste container.[5]
-
Headspace: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[2]
Step 3: Labeling
Clear and accurate labeling is a legal requirement and essential for safety.
-
Hazardous Waste Label: As soon as a chemical is designated as waste, it must be labeled with the words "Hazardous Waste".[4]
-
Content Identification: The complete chemical name(s) and approximate concentrations must be clearly written on the label.[4][5] Chemical formulas or abbreviations are not acceptable.[4]
-
Generator Information: Include the name and contact information of the person generating the waste.[5]
Step 4: Waste Segregation and Storage
Incompatible wastes must be segregated to prevent dangerous reactions.[4]
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA, which should be inspected weekly for leaks.[2]
-
Storage Guidelines: Store flammable wastes in a flammable storage cabinet. The storage area should be away from heat, sparks, and high-traffic areas.[5]
-
Incompatible Materials: Do not mix different types of waste unless you are certain they are compatible. For example, acids should not be mixed with bases, and oxidizers should not be mixed with organic materials.[6]
Step 5: Arranging for Disposal
Laboratory personnel should not dispose of hazardous waste themselves.
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[4]
-
Time and Quantity Limits: Be aware of the time and quantity limits for accumulating hazardous waste. For example, some regulations require that waste be collected within 90 days of the container being filled.[7]
Prohibited Disposal Methods
-
Drain Disposal: It is illegal to dispose of hazardous chemicals down the drain.[2][4][8]
-
Evaporation: Intentionally evaporating a hazardous chemical waste to avoid proper disposal is illegal.[2]
-
Regular Trash: Do not dispose of hazardous chemicals in the regular trash.[2][8]
Disposal of Empty Containers
Even empty containers can pose a hazard and must be handled correctly.
-
Triple Rinsing: Most empty chemical containers must be triple-rinsed with a suitable solvent.[4][9] The rinsate must be collected and treated as hazardous waste.[4]
-
Defacing Labels: Completely remove or deface the original chemical label before disposing of the container in the regular trash.[9]
-
Acutely Toxic Waste Containers: Containers that held acutely toxic chemicals (e.g., cyanides) require special handling and should not be disposed of in the regular trash even after rinsing. Contact EH&S for guidance.[5]
Data Presentation
The following table should be completed for each hazardous waste stream using information from the chemical's Safety Data Sheet (SDS).
| Waste Profile | Information from SDS |
| Chemical Name & CAS Number | |
| Physical State | |
| Hazard Classification (e.g., Flammable, Corrosive, Toxic) | |
| Personal Protective Equipment (PPE) Required | |
| Incompatible Materials | |
| Specific Disposal Instructions | |
| Emergency Procedures |
Experimental Protocols
Protocol for Preparing a Chemical for Waste Pickup
-
Identify and Classify: Positively identify the chemical waste and consult its SDS to determine its hazards.
-
Select Container: Obtain a compatible waste container from your institution's approved stock.
-
Label Container: Affix a "Hazardous Waste" label to the container and fill in all required information.
-
Transfer Waste: Wearing appropriate PPE, carefully transfer the waste into the labeled container. Do not overfill.
-
Secure and Store: Securely cap the container and place it in the designated Satellite Accumulation Area, ensuring it is segregated from incompatible wastes.
-
Schedule Pickup: Once the container is full or has reached its accumulation time limit, contact EH&S to schedule a pickup.
Visualizations
Caption: Workflow for proper hazardous chemical waste disposal.
Caption: Decision tree for initial chemical waste classification.
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. fishersci.com [fishersci.com]
- 7. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 8. srpmic-nsn.gov [srpmic-nsn.gov]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
